2-Morpholino-1-phenylethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400611. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-morpholin-4-yl-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12(11-4-2-1-3-5-11)10-13-6-8-15-9-7-13/h1-5,12,14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCUWHAMJDWXOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301034887 | |
| Record name | alpha-Phenyl-4-morpholineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4432-34-2 | |
| Record name | α-(Morpholinomethyl)benzyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4432-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Morpholineethanol, alpha-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004432342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Morpholino-1-phenylethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Phenyl-4-morpholineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301034887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-PHENYL-4-MORPHOLINEETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 2-Morpholino-1-phenylethanol: A Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction: The Strategic Importance of the Morpholino-Phenylethanolamine Scaffold
In the landscape of modern medicinal chemistry, the assembly of molecular scaffolds that offer both structural rigidity and favorable pharmacokinetic properties is paramount. The 2-Morpholino-1-phenylethanol core represents a confluence of two highly privileged structural motifs: the phenylethanolamine backbone and the morpholine heterocycle. The phenylethanolamine framework is central to a vast array of neurologically active pharmaceuticals and natural products, interacting with various receptors and transporters.[1][2] Concurrently, the morpholine ring is a ubiquitous feature in numerous approved drugs, prized for its ability to improve aqueous solubility, metabolic stability, and overall physicochemical profile, thereby enhancing druglikeness.[3][4]
The combination of these two moieties in this compound creates a chiral amino alcohol with significant potential as a building block in the synthesis of complex pharmaceutical agents. Its structure is particularly relevant in the design of antagonists for G-protein coupled receptors (GPCRs) and other neurological targets.[3] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable intermediate, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols for its preparation.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical disconnection of the this compound target molecule reveals two primary and highly convergent synthetic strategies. The core C-N bond between the morpholine nitrogen and the ethyl backbone is the most logical point for disconnection.
This analysis logically leads to two main forward-synthetic approaches:
-
Pathway 1: Nucleophilic Ring-Opening of an Epoxide. This strategy employs styrene oxide as the electrophilic two-carbon synthon and morpholine as the nucleophile. This is often the most direct and atom-economical approach.
-
Pathway 2: Reductive Amination. This pathway involves the formation of an iminium ion intermediate from a ketone precursor (α-morpholino acetophenone), which is then reduced in situ to the target amino alcohol. This offers flexibility in precursor synthesis and choice of reducing agent.
Part 1: Synthesis via Epoxide Ring-Opening
The reaction between styrene oxide and morpholine is a classic example of a nucleophilic addition to a strained three-membered ring. This pathway is highly efficient and generally proceeds under mild conditions.
Mechanism and Regioselectivity
The mechanism is a textbook SN2-type attack of the morpholine nitrogen on one of the epoxide's carbon atoms. In the case of styrene oxide, the two carbons are electronically and sterically distinct: the C1 (benzylic) carbon and the C2 (terminal) carbon.
-
Under Basic or Neutral Conditions: The reaction is primarily governed by sterics. The nucleophile (morpholine) will preferentially attack the less sterically hindered terminal (β) carbon, leading to the desired this compound.[5]
-
Under Acidic Conditions: The epoxide oxygen is first protonated, and the subsequent ring-opening has more SN1 character. The positive charge is better stabilized at the benzylic (α) carbon, leading to nucleophilic attack at this position. This would yield the undesired regioisomer, 1-morpholino-1-phenylethanol.
Therefore, to ensure the synthesis of the correct isomer, the reaction must be conducted under neutral or slightly basic conditions, often by simply heating the neat reactants or using a protic solvent like ethanol.
Experimental Protocol: Epoxide Ring-Opening
This protocol is adapted from a similar synthesis of erythro-2-Morpholino-1,2-diphenylethanol and is optimized for the synthesis of the title compound.[6]
Materials and Equipment:
-
Styrene oxide (1.0 eq)
-
Morpholine (1.2 eq)
-
Ethanol (as solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add styrene oxide (e.g., 10.0 g, 83.2 mmol) and morpholine (e.g., 8.7 g, 99.8 mmol, 1.2 eq).
-
Solvent Addition: Add ethanol (50 mL) to the flask to act as a solvent and facilitate mixing.
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 8-12 hours.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Dissolve the resulting oily residue in diethyl ether (100 mL). Transfer the solution to a separatory funnel and wash with distilled water (3 x 50 mL) to remove any excess morpholine and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, typically a viscous oil or a low-melting solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography on silica gel.
Part 2: Synthesis via Reductive Amination
Reductive amination provides an alternative and powerful route to the target molecule.[7] This method proceeds in two conceptual steps: the formation of an enamine or iminium ion from a ketone and a secondary amine, followed by its reduction.
Precursor Synthesis and Reaction Logic
The key precursor for this pathway is 2-morpholinoacetophenone . This can be readily synthesized from the reaction of 2-bromoacetophenone with morpholine.
The subsequent step involves the reduction of the ketone carbonyl group. The choice of reducing agent is critical for the success of this reaction.
-
Sodium borohydride (NaBH₄): A mild and selective reducing agent for ketones and aldehydes. It is often the reagent of choice due to its ease of handling and high yields.
-
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent. While effective, it is less selective and highly reactive with protic solvents, requiring strictly anhydrous conditions.
-
Catalytic Hydrogenation: Using H₂ gas with a catalyst like Palladium on Carbon (Pd/C) or Raney Nickel is another effective method, often considered a "greener" alternative.[7]
Experimental Protocol: Reductive Amination
This protocol describes a two-step synthesis starting from 2-bromoacetophenone.
Step A: Synthesis of 2-Morpholinoacetophenone
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromoacetophenone (1.0 eq) in a suitable solvent like acetonitrile or THF.
-
Addition of Base and Nucleophile: Add potassium carbonate (K₂CO₃, 2.0 eq) as a base, followed by the dropwise addition of morpholine (1.1 eq).
-
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Workup: Filter off the solid K₂CO₃ and wash with the solvent. Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield 2-morpholinoacetophenone.
Step B: Reduction to this compound
-
Dissolution: Dissolve the 2-morpholinoacetophenone (1.0 eq) from Step A in methanol (MeOH) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to manage the effervescence.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting ketone.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water or 1M HCl at 0 °C to decompose the excess NaBH₄.
-
Extraction and Purification: Concentrate the mixture to remove most of the methanol. Add water and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product. Further purification can be achieved as described in Pathway 1.
Comparative Analysis of Synthesis Pathways
The choice of synthetic route in a research or drug development setting is dictated by multiple factors beyond just chemical yield.
| Parameter | Pathway 1: Epoxide Ring-Opening | Pathway 2: Reductive Amination |
| Number of Steps | 1 (from styrene oxide) | 2 (from 2-bromoacetophenone) |
| Atom Economy | High (addition reaction) | Moderate (involves a substitution and a reduction) |
| Reagent Cost & Availability | Styrene oxide and morpholine are readily available and relatively inexpensive. | 2-Bromoacetophenone is a common starting material. NaBH₄ is cost-effective. |
| Scalability | Excellent. The reaction is typically robust and high-yielding, making it suitable for large-scale synthesis. | Good. Two-step process may be less ideal for large scale but is generally reliable. |
| Control of Stereochemistry | If optically pure (S)- or (R)-styrene oxide is used, the reaction is stereospecific, yielding the corresponding enantiopure product.[5] | Reduction of the prochiral ketone yields a racemic mixture unless a chiral reducing agent or catalyst is used. |
| Green Chemistry Principles | High atom economy. Use of ethanol as a relatively green solvent. | Use of NaBH₄ is generally acceptable. The first step generates salt byproducts. |
Characterization of this compound
Accurate characterization is essential to confirm the identity and purity of the synthesized product.
-
¹H NMR (Proton NMR): The spectrum should exhibit characteristic signals for the phenyl, morpholine, and ethanolamine protons.
-
Phenyl Protons: A multiplet in the aromatic region (~7.2-7.4 ppm).
-
Methine Proton (-CH-OH): A doublet of doublets or a multiplet around 4.7-4.9 ppm, coupled to the adjacent methylene protons.
-
Morpholine Protons: Two distinct multiplets corresponding to the protons adjacent to the oxygen (~3.6-3.8 ppm) and the nitrogen (~2.4-2.6 ppm).
-
Methylene Protons (-CH₂-N): Two diastereotopic protons appearing as a multiplet or two separate signals coupled to the methine proton, typically around 2.5-2.8 ppm.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
-
¹³C NMR (Carbon NMR): The spectrum will show distinct signals for each unique carbon atom.
-
Phenyl Carbons: Signals in the ~125-142 ppm range.
-
Methine Carbon (-CH-OH): A signal around 70-72 ppm.
-
Morpholine Carbons: O-CH₂ carbons around 67 ppm and N-CH₂ carbons around 54 ppm.
-
Methylene Carbon (-CH₂-N): A signal in the region of 60-65 ppm.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent peak for the protonated molecule [M+H]⁺.
-
Infrared (IR) Spectroscopy: Key vibrational bands include a broad O-H stretch (~3400 cm⁻¹), C-H stretches for aromatic and aliphatic groups (~2800-3100 cm⁻¹), and a strong C-O stretch (~1115 cm⁻¹, characteristic of the morpholine ether).
Conclusion
The synthesis of this compound can be achieved efficiently through at least two robust and reliable pathways. The direct ring-opening of styrene oxide with morpholine stands out for its simplicity, high atom economy, and scalability, making it an excellent choice for producing large quantities of the racemic material. The stereospecificity of this reaction when using chiral epoxides is a significant advantage for enantioselective synthesis. The reductive amination route, while involving an additional step, offers flexibility and is based on well-understood, high-yielding transformations. The choice between these pathways will ultimately depend on the specific project goals, including scale, cost, and stereochemical requirements. This guide provides the foundational knowledge and practical protocols for researchers to confidently synthesize and utilize this valuable chemical building block in their drug discovery and development endeavors.
References
-
Royal Society of Chemistry. (2021). Supporting Information for a related chemical synthesis. Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]
- García, J. M., et al. (2002). erythro-2-Morpholino-1,2-diphenylethanol. Acta Crystallographica Section E: Structure Reports Online.
- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Royal Society of Chemistry. (n.d.). Supporting information for a chemical synthesis. Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Styrene oxide. Wikipedia. [Link]
-
PubChem. (n.d.). N-(2-Hydroxyethyl)-morpholine N-oxide. PubChem. [Link]
-
SpectraBase. (n.d.). N-(2-Phenylethyl)-morpholine. SpectraBase. [Link]
- Grunwald, C., et al. (n.d.). Pharmacological profile of morpholine and its derivatives.
-
Stoss, P., & Stoss, S. (1975). 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship. Arzneimittel-Forschung. [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]
- Matassini, C., et al. (n.d.). The double reductive amination approach to the synthesis of polyhydroxypiperidines. ARKIVOC.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). HMDB. [Link]
-
Purohit, D., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences. [Link]
-
Royal Society of Chemistry. (n.d.). Contents. Royal Society of Chemistry. [Link]
-
SpectraBase. (n.d.). 2-Phenylethanol. SpectraBase. [Link]
- Al-Ostoot, F. H., et al. (2022). A review on pharmacological profile of Morpholine derivatives.
Sources
mechanism of 2-Morpholino-1-phenylethanol synthesis
An In-Depth Technical Guide to the Synthesis of 2-Morpholino-1-phenylethanol
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a significant β-amino alcohol that serves as a valuable building block in the synthesis of more complex molecules within the pharmaceutical and fine chemical industries. As a derivative of morpholine, a heterocyclic scaffold renowned for its favorable physicochemical and metabolic properties, this compound is of considerable interest to researchers in drug discovery and development.[1][2] The morpholine ring is often incorporated into molecular designs to enhance potency, improve pharmacokinetic profiles, and bestow a wide range of biological activities, including antimicrobial and antidepressant effects.[1][3][4]
The core structure of this compound, featuring a hydroxyl group and an amino group on adjacent carbons, is a key pharmacophore in many biologically active compounds. Its synthesis is a classic yet nuanced example of nucleophilic epoxide ring-opening, a fundamental reaction in organic chemistry. This guide provides an in-depth exploration of the synthesis mechanism, presents field-proven protocols, and discusses the critical factors that govern the reaction's efficiency and selectivity.
Core Synthesis Mechanism: The Nucleophilic Ring-Opening of Styrene Oxide
The primary and most direct route to this compound is the aminolysis of styrene oxide with morpholine. This reaction is a specific instance of the broader class of nucleophilic ring-opening of epoxides, which is driven by the release of strain in the three-membered oxirane ring.[5] The interaction between the nucleophilic morpholine nitrogen and the electrophilic carbons of the epoxide ring is the central mechanistic event.
Pillar 1: Regioselectivity—The Decisive Factor
The regioselectivity of the morpholine attack on the unsymmetrical styrene oxide is the most critical aspect of this synthesis, as it determines whether the desired product is formed. The nucleophile can attack either the terminal (β) carbon or the benzylic (α) carbon adjacent to the phenyl group.[6] The outcome is highly dependent on the reaction conditions.
-
Under Basic or Neutral Conditions (SN2 Pathway): In the absence of a strong acid, the reaction follows a classic SN2 mechanism. The nucleophilic attack is primarily governed by sterics. Consequently, the morpholine nitrogen will preferentially attack the less sterically hindered terminal (β) carbon. This pathway leads to the formation of the undesired regioisomer, 1-morpholino-2-phenylethanol.[6]
-
Under Acidic Conditions (SN1-like Pathway): The introduction of an acid catalyst dramatically alters the regiochemical outcome. The acid protonates the epoxide oxygen, making it a much better leaving group. This protonation induces a partial positive charge on the adjacent carbons. The benzylic (α) carbon, stabilized by resonance with the phenyl ring, can accommodate this positive charge far more effectively than the terminal (β) carbon.[6] This electronic stabilization outweighs steric hindrance, making the benzylic carbon the preferred site of nucleophilic attack. This pathway yields the desired product, this compound.[7]
The diagram below illustrates these competing mechanistic pathways.
Caption: Regioselective pathways for the ring-opening of styrene oxide with morpholine.
Experimental Protocols and Methodologies
The choice of protocol depends on available resources, desired scale, and environmental considerations. Modern methods often favor catalysis to achieve high selectivity under mild conditions.
Protocol 1: Metal- and Solvent-Free Acid-Catalyzed Synthesis
This protocol is based on the highly efficient and environmentally benign method of using a catalytic amount of acetic acid.[7] It provides excellent yields and regioselectivity without the need for metal catalysts or organic solvents.
Methodology:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add styrene oxide (1.0 eq., e.g., 1.20 g, 10 mmol) and morpholine (1.2 eq., e.g., 1.04 g, 12 mmol).
-
Catalyst Addition: Add glacial acetic acid (0.2 eq., e.g., 0.12 g, 2 mmol) to the mixture.
-
Reaction Execution: Stir the mixture vigorously at room temperature (25-30 °C). The reaction is typically exothermic. Monitor the progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is generally complete within 1-2 hours.
-
Work-up: Upon completion, dilute the reaction mixture with 20 mL of water and basify to pH ~9-10 with a 2M sodium hydroxide solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Causality Behind Choices:
-
Acetic Acid: Acts as a proton source to activate the epoxide, directing the nucleophilic attack to the benzylic carbon for high regioselectivity.[7]
-
Solvent-Free: Reduces waste and simplifies the work-up procedure, making the process more environmentally friendly and atom-economical.
-
Basification: The addition of NaOH neutralizes the acetic acid catalyst and deprotonates the ammonium salt formed, ensuring the final product is in its free base form for efficient extraction into the organic solvent.
Protocol 2: Heterogeneous Catalysis Under Solvent-Free Conditions
This protocol utilizes a solid, reusable acid catalyst, such as silica-bonded S-sulfonic acid (SBSSA), which simplifies catalyst removal and product purification.
Methodology:
-
Catalyst Activation: If required, activate the SBSSA catalyst by heating at 100 °C under vacuum for 2 hours.
-
Reaction Setup: In a round-bottom flask, mix styrene oxide (1.0 eq., e.g., 1.20 g, 10 mmol) and morpholine (1.1 eq., e.g., 0.96 g, 11 mmol).
-
Catalyst Addition: Add SBSSA (e.g., 0.1 g) to the mixture.
-
Reaction Execution: Stir the heterogeneous mixture at room temperature. Monitor the reaction by TLC. Reaction times are typically very short, often within 30-60 minutes.
-
Work-up and Purification: Upon completion, dilute the mixture with diethyl ether or ethyl acetate (20 mL). Filter the solid catalyst from the solution. The catalyst can be washed, dried, and reused.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which is often of high purity. Further purification can be performed by recrystallization or chromatography if necessary.
Causality Behind Choices:
-
SBSSA Catalyst: Provides an acidic surface to activate the epoxide while being easily separable from the reaction mixture, which is a significant advantage for industrial applications.
-
Solvent-Free Conditions: As with Protocol 1, this minimizes waste and increases the reaction rate by ensuring high concentrations of reactants.
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes typical results from different synthetic approaches for the ring-opening of styrene oxide with amines, highlighting the critical role of the catalyst in achieving desired outcomes.
| Method/Catalyst | Conditions | Time | Regioselectivity (α:β attack) | Yield | Reference |
| None (Uncatalyzed) | 7h, Solvent-Free | 7 h | Moderate | ~40% | |
| Acetic Acid | Room Temp, Solvent-Free | 1-2 h | Excellent (>95:5) | High (typically >90%) | [7] |
| SBSSA | Room Temp, Solvent-Free | 1 h | Excellent (>95:5) | ~94% | |
| Zirconium(IV) chloride | Room Temp, Solvent-Free | Short | Excellent for benzylic attack | High | [8][9] |
| DMF/H₂O | 60 °C | Variable | High | High (up to 98%) | [10] |
Experimental Workflow and Characterization
The overall process from reactants to final, verified product follows a standardized workflow in synthetic chemistry.
Caption: Standard experimental workflow for the synthesis of this compound.
Characterization: The identity and purity of the synthesized this compound must be confirmed using standard spectroscopic methods.[11]
-
¹H and ¹³C NMR: Will confirm the carbon-hydrogen framework, showing characteristic peaks for the phenyl, morpholino, and ethanol backbone protons and carbons. The regiochemistry is confirmed by the specific splitting patterns and chemical shifts.
-
Mass Spectrometry (MS): Will determine the molecular weight of the compound, confirming the successful addition of morpholine to styrene oxide.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the alcohol group and C-N/C-O stretches associated with the morpholine ring.
Conclusion
The synthesis of this compound is a highly instructive example of regioselective organic synthesis. While the reaction can proceed without a catalyst, the use of mild acid catalysts is paramount for achieving the desired regioselectivity (attack at the benzylic carbon) with high efficiency and yield. Modern, environmentally conscious protocols that operate under solvent-free conditions and utilize reusable catalysts represent the state-of-the-art approach for preparing this valuable synthetic intermediate. A thorough understanding of the underlying SN2 and SN1-like mechanistic principles allows researchers to control the reaction outcome and efficiently produce this key building block for applications in drug discovery and medicinal chemistry.
References
- Reddy, K. S., et al. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
- Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242.
- Das, B., et al. (2007). Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society, 51(4), 230-234.
- Organic Chemistry Portal. Synthesis of amines by opening epoxides. Química Organica.org.
- Reddy, C. R., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Journal of Heterocyclic Chemistry.
- BenchChem. (2025). Application Notes and Protocols: Ring-Opening Reactions of (S)-Styrene Oxide. BenchChem.
- Kumar, A., et al. (2021).
- Kumar, P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions.
- Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives.
- Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Request PDF.
- Sari, Y., et al. (2020). An Approach in Synthesis of 1-Morpholino-2-phenylethane-1,2-dione Catalyzed by Copper (II) Bromide.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciencescholar.us [sciencescholar.us]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of amines by opening epoxides [quimicaorganica.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. rroij.com [rroij.com]
- 9. researchgate.net [researchgate.net]
- 10. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
2-Morpholino-1-phenylethanol CAS number and identifiers
An In-depth Technical Guide to 2-Morpholino-1-phenylethanol
Introduction
This compound is an organic chemical compound belonging to the aralkylamine and phenylethanolamine classes.[1] It is characterized by a phenyl group and a hydroxyl group attached to the same carbon, which is in turn bonded to a morpholinomethyl group. This structure makes it a valuable chiral building block and a significant intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[2] This guide provides a comprehensive overview of its chemical identifiers, properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.
Chemical Identity and Core Properties
Precise identification is critical for regulatory compliance, procurement, and scientific documentation. This compound is cataloged across multiple chemical databases, ensuring its unique identification.
Primary Identifiers
A summary of the most critical identifiers for this compound is presented below.
| Identifier Type | Value | Source(s) |
| CAS Number | 4432-34-2 | [1][3] |
| IUPAC Name | 2-morpholin-4-yl-1-phenylethanol | [1] |
| Molecular Formula | C₁₂H₁₇NO₂ | [3][4] |
| Molecular Weight | 207.27 g/mol | [3] |
| InChI | InChI=1S/C12H17NO2/c14-12(11-4-2-1-3-5-11)10-13-6-8-15-9-7-13/h1-5,12,14H,6-10H2 | [1] |
| InChIKey | CKCUWHAMJDWXOH-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1COCCN1CC(C2=CC=CC=C2)O | [1] |
| MDL Number | MFCD00023377 | [1][3] |
| EC Number | 654-449-8 | [1] |
| Beilstein Registry No. | 172769 | [1] |
Physicochemical Properties
These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source(s) |
| Melting Point | 82-83 °C | [3] |
| Boiling Point | 135-137 °C (at 2 mmHg) | [3] |
| Topological Polar Surface Area | 32.7 Ų | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Complexity | 175 | [4] |
Chemical Structure Visualization
The diagram below illustrates the two-dimensional structure of the this compound molecule.
Caption: 2D structure of this compound.
Synthesis Protocol
The most common and efficient synthesis of this compound involves the nucleophilic ring-opening of styrene oxide with morpholine. This reaction is a classic example of an epoxide opening under basic or neutral conditions, where the amine acts as the nucleophile attacking one of the electrophilic carbons of the epoxide ring.
Reaction Workflow
The diagram below outlines the synthetic pathway from reactants to the final product.
Caption: Synthesis of this compound.
Step-by-Step Experimental Methodology
This protocol describes a general procedure for the laboratory-scale synthesis.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (1.1 equivalents) and a suitable solvent such as ethanol or isopropanol.
-
-
Addition of Reactant:
-
While stirring, slowly add styrene oxide (1.0 equivalent) to the flask. The addition is often done dropwise to control the initial exothermic reaction.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux (approximately 80-85 °C for ethanol) and maintain this temperature for 4-6 hours.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (styrene oxide) is consumed.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the pure this compound as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.
-
Applications in Research and Drug Development
While this compound itself may not be an end-product therapeutic, its structural motif is of significant interest in medicinal chemistry. Phenylethanolamines are a class of compounds known for their diverse biological activities, and this molecule serves as a key intermediate for creating more complex derivatives.[6]
-
Scaffold for Drug Synthesis: The core structure is a versatile scaffold. The hydroxyl and morpholine groups provide reactive handles for further chemical modifications, allowing for the construction of a library of compounds for screening. Chiral phenylethanol derivatives are crucial building blocks for pharmaceuticals, agrochemicals, and fine chemicals.[7]
-
Analgesic and Anti-inflammatory Agents: As a functionalized amino alcohol, it is a precursor for molecules with potential analgesic and anti-inflammatory properties.[2]
-
Antifungal Drug Intermediates: The related structure, 2-chloro-1-phenylethanol, is a key intermediate in the synthesis of phenethylimidazole antifungal drugs.[8] This highlights the utility of the 1-phenyl-2-substituted ethanol backbone in developing antimicrobial agents.
-
Neurotransmitter Research: The phenethylamine backbone is central to many neurotransmitters. Derivatives of 2-Amino-1-phenylethanol are used in biochemical research to study neurotransmitter function and explore potential treatments for neurological disorders.[2]
Safety, Handling, and Storage
Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on data for structurally related compounds and general chemical safety principles. A substance-specific Safety Data Sheet (SDS) should always be consulted.
GHS Hazard and Precautionary Statements
Based on related phenylethanol compounds, the following hazards may be associated:
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention: Wash hands and exposed skin thoroughly after handling.[4][12] Do not eat, drink, or smoke when using this product.[4][10] Wear protective gloves, protective clothing, eye protection, and face protection.[4][9] Avoid breathing dust, fumes, or vapors.[4] Use only outdoors or in a well-ventilated area.[4]
-
Response: If on skin, wash with plenty of water.[4] If skin irritation occurs, get medical advice.[4] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][9] If inhaled, remove person to fresh air and keep comfortable for breathing.[4] Call a poison center or doctor if you feel unwell.[4]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[4] Store locked up.[4]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.[12]
-
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.
-
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[13] Keep containers tightly closed when not in use.
References
- This compound supplier - CAS 4432-34-2. (2024). EC-000.2073.
- This compound 4432-34-2 wiki. (n.d.). Guidechem.
- 4-Morpholineethanol, alpha-phenyl- | C12H17NO2 | CID 20491. (n.d.). PubChem.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14). Thermo Fisher Scientific.
- Safety Data Sheet. (2012, January 19). Sigma-Aldrich.
- SAFETY DATA SHEET. (2024, March 28). Fisher Scientific.
- P13800 - SAFETY DATA SHEET. (2024, March 2). Sigma-Aldrich.
- Synthesis of 2-phenylethanol. (n.d.). PrepChem.com.
- The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (n.d.). PubMed Central.
- Biotechnological 2-Phenylethanol Production: Recent Developments. (n.d.). MDPI.
- Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative. (n.d.).
- 4 major applications impacting the future of 2-phenylethanol industry. (2022, June 21). Graphical Research.
- 2-AMINO-1-PHENYLETHANOL Chemical Properties,Uses,Production. (2025, December 31). ChemicalBook.
- 2-PHENYLETHANOL. (n.d.).
- 2-Amino-1-phenylethanol. (n.d.). Chem-Impex.
Sources
- 1. 4-Morpholineethanol, alpha-phenyl- | C12H17NO2 | CID 20491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. exchemistry.com [exchemistry.com]
- 4. guidechem.com [guidechem.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-AMINO-1-PHENYLETHANOL | 7568-93-6 [chemicalbook.com]
- 7. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.com [fishersci.com]
- 13. atamankimya.com [atamankimya.com]
The Emergence of a Bioactive Scaffold: A Technical Guide to the Discovery and Early Research of 2-Morpholino-1-phenylethanol
This guide provides an in-depth technical exploration of 2-Morpholino-1-phenylethanol, a molecule at the intersection of two pharmacologically significant chemical moieties: the morpholine ring and the phenylethanolamine backbone. While a singular, high-profile "discovery" publication for this specific compound is not prominent in the historical literature, its conception can be understood as a logical progression in the field of medicinal chemistry. This document synthesizes early research principles and experimental rationales that underpin the investigation of such hybrid molecules. We will delve into its likely synthetic origins, its predicted pharmacological profile based on its structural components, and the foundational experimental protocols used to characterize such compounds.
Part 1: Genesis of a Molecule - The Rationale Behind its Synthesis
The morpholine heterocycle is a well-established "privileged structure" in drug discovery, frequently incorporated into bioactive molecules to enhance their physicochemical and pharmacological properties.[1] Its presence can improve aqueous solubility, metabolic stability, and receptor-binding affinity.[1] The phenylethanolamine framework, on the other hand, is the core structure of many endogenous neurotransmitters (e.g., norepinephrine) and synthetic drugs that interact with the central nervous system and adrenergic receptors.
The synthesis of this compound, therefore, represents a classic medicinal chemistry strategy: the combination of a known bioactive scaffold (phenylethanolamine) with a group known to confer favorable drug-like properties (morpholine). Early investigations into N-substituted morpholine derivatives explored their potential as anticancer, antifungal, and CNS-active agents, providing a strong impetus for creating novel analogs.[2][3][4][5]
Diagram 1: Conceptual Framework for the Development of this compound
Caption: Logical synthesis of this compound.
Part 2: Synthesis and Characterization
The most probable and established laboratory-scale synthesis of this compound involves a two-step process: the formation of an α-aminoketone intermediate followed by its reduction.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Morpholino-1-phenylethanone (α-Morpholinoacetophenone)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-1-phenylethanone (α-bromoacetophenone) in a suitable aprotic solvent such as acetonitrile or acetone.
-
Addition of Reagents: To this solution, add 2.2 equivalents of morpholine. One equivalent will act as the nucleophile, while the second equivalent will act as a base to neutralize the hydrobromic acid byproduct. Alternatively, 1.1 equivalents of morpholine and 1.1 equivalents of a non-nucleophilic base like potassium carbonate can be used.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a solid (morpholine hydrobromide or potassium bromide) has precipitated, remove it by filtration. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Reduction of 2-Morpholino-1-phenylethanone to this compound
-
Reaction Setup: Dissolve the purified 2-Morpholino-1-phenylethanone in a protic solvent such as methanol or ethanol and cool the solution in an ice bath.
-
Reducing Agent Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The molar ratio of ketone to reducing agent is typically 1:1.2.
-
Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC indicates the complete consumption of the starting ketone.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to destroy excess borohydride. Remove the bulk of the organic solvent under reduced pressure. The aqueous residue is then made basic with a saturated sodium bicarbonate solution and extracted several times with an organic solvent like dichloromethane or ethyl acetate.
-
Final Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4432-34-2 | [6] |
| Molecular Formula | C₁₂H₁₇NO₂ | [6] |
| Molecular Weight | 207.273 g/mol | [6] |
| Melting Point | 82-83 °C | [6] |
| Boiling Point | 135-137 °C (at 2 mmHg) | [6] |
Part 3: Early Pharmacological Investigations - A Focus on Antimicrobial and Antifungal Activity
Given that 2-phenylethanol itself is a well-documented antimicrobial and antifungal agent, a primary avenue of early research for this compound would logically be the evaluation of its activity against various microbial strains.[7][8][9][10][11][12] The rationale for such studies is to determine if the addition of the morpholine moiety modulates the antimicrobial potency or spectrum of the parent phenylethanol structure.
The proposed mechanism of action for 2-phenylethanol involves the disruption of cellular membranes and the inhibition of DNA and protein synthesis.[7][9][11][12] Early research on this compound would aim to ascertain if a similar or altered mechanism is at play.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
A standard method to evaluate the antifungal properties of a novel compound is the broth microdilution assay, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: A standardized suspension of a fungal strain (e.g., Candida albicans, Aspergillus fumigatus) is prepared in RPMI-1640 medium to a concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.
-
Compound Dilution Series: A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared. A two-fold serial dilution is then performed in a 96-well microtiter plate using RPMI-1640 medium to obtain a range of test concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. A positive control (fungal suspension without the compound) and a negative control (medium only) are included.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control, often assessed visually or by spectrophotometric reading.
Diagram 2: Workflow for Early Antimicrobial Screening
Caption: Standard workflow for minimum inhibitory concentration (MIC) assay.
Part 4: Future Directions and Mechanistic Insights
While direct early research on this compound is not extensively documented, its structural components suggest several avenues for further investigation. The phenylethanolamine core implies potential interactions with adrenergic or other CNS receptors, which could be explored through receptor binding assays.[13] The morpholine ring, known for its role in mTOR inhibitors and other targeted therapies, suggests that screening against various kinases could be a fruitful line of inquiry.[2][4]
Understanding the precise mechanism of action, whether through membrane disruption, enzyme inhibition, or receptor modulation, would be the critical next step in elucidating the full therapeutic potential of this and related molecules.
References
-
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
-
Synthesis of N-substituted morpholine nucleoside derivatives. ResearchGate. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. [Link]
-
(PDF) An Approach in Synthesis of 1-Morpholino-2-phenylethane-1,2-dione Catalyzed by Copper (II) Bromide. ResearchGate. [Link]
-
[Advances in synthesis of 2-phenylethanol]. PubMed. [Link]
-
Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. PubMed. [Link]
-
Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. PubMed. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits. PMC - PubMed Central. [Link]
-
Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. [Link]
-
Invention and Early History of Morpholinos: From Pipe Dream to Practical Products. PubMed. [Link]
-
Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. ResearchGate. [Link]
-
An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences. ScienceScholar. [Link]
-
Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat. MDPI. [Link]
-
Endogenous production of 2-phenylethanol by Cunninghamella echinulata inhibits biofilm growth of the fungus. PubMed. [Link]
-
The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. PMC - NIH. [Link]
-
(PDF) Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits. ResearchGate. [Link]
-
This compound supplier - CAS 4432-34-2 - EC-000.2073. EC-000.2073. [Link]
-
Recent advances in biotechnological production of 2-phenylethanol. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. exchemistry.com [exchemistry.com]
- 7. Mechanisms of action for 2-phenylethanol isolated from Kloeckera apiculata in control of Penicillium molds of citrus fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Endogenous production of 2-phenylethanol by Cunninghamella echinulata inhibits biofilm growth of the fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological and Toxicological Profile of 2-Morpholino-1-phenylethanol
Abstract: This technical guide provides a comprehensive analysis of the predicted pharmacological and toxicological profile of 2-Morpholino-1-phenylethanol. In the absence of extensive direct studies on this specific molecule, this document employs a structure-activity relationship (SAR) framework, leveraging established data on its core chemical motifs: the phenylalkanolamine backbone and the N-morpholine substituent. We project its likely biological activities, metabolic fate, and safety concerns by dissecting the known properties of structural analogs. Furthermore, this guide outlines detailed experimental protocols for the synthesis, and subsequent pharmacological and toxicological characterization, of this compound, offering a foundational roadmap for researchers in drug discovery and development.
Introduction
This compound is a distinct chemical entity belonging to the broad class of phenylalkanolamines. Its structure is characterized by a 1-phenylethanol core with a morpholine ring attached at the second carbon position. While its direct precursor, 2-amino-1-phenylethanol (phenylethanolamine), is a known trace amine with cardiovascular activity, the pharmacological and toxicological landscape of this compound remains largely uncharted in peer-reviewed literature.[1]
The morpholine moiety is a "privileged pharmacophore" in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and improve metabolic stability.[2][3] Its inclusion in the phenylethanolamine scaffold suggests a deliberate chemical modification aimed at altering the parent molecule's biological profile. Phenylethanolamines are structurally analogous to key catecholamine neurotransmitters like norepinephrine and epinephrine, often exhibiting activity at adrenergic receptors.[1]
This guide, therefore, adopts a predictive and analytical approach. By systematically evaluating the known biological effects of the 1-phenylethanol backbone and the morpholine ring, we construct a scientifically grounded, hypothetical profile for the target compound. This document serves as both a predictive reference and a practical manual, providing the necessary experimental frameworks to validate these hypotheses.
Predicted Physicochemical Properties and Synthesis
Physicochemical Profile
Based on its constituent parts, the physicochemical properties of this compound can be predicted. The presence of the polar morpholine ring and the hydroxyl group is expected to confer moderate aqueous solubility. The phenyl ring provides lipophilicity. The nitrogen atom within the morpholine ring is basic, allowing the compound to form salts with acids, which would further enhance solubility and stability.[1]
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₁₇NO₂ | Based on chemical structure |
| Molar Mass | 207.27 g/mol | Based on chemical structure |
| Appearance | Likely a white to off-white solid | Based on analog 2-amino-1-phenylethanol[1] |
| Solubility | Soluble in water (especially as a salt) and organic solvents | Combination of polar (morpholine, hydroxyl) and non-polar (phenyl) groups |
| pKa | Estimated 7.5 - 8.5 | The ether oxygen in morpholine slightly reduces the basicity of the nitrogen compared to piperidine.[4] |
Proposed Synthetic Pathway
The most direct and logical synthesis of this compound involves the N-alkylation of morpholine with a suitable 1-phenylethanol derivative bearing a leaving group at the 2-position, or the reductive amination of a corresponding ketone. A highly efficient route, however, would start from the readily available 2-amino-1-phenylethanol. This precursor can be converted to the target morpholine derivative through annulation.[5]
A robust and scalable method involves a two-step process starting from 2-amino-1-phenylethanol and chloroacetyl chloride, followed by reduction.[5]
Caption: Proposed two-step synthesis of this compound.
Predicted Pharmacological Profile
The pharmacological activity of this compound is predicted to be primarily driven by its core phenylalkanolamine structure, with significant modulation by the N-morpholine substituent.
The Phenylalkanolamine Core: Adrenergic Activity
The parent structure, phenylethanolamine, is structurally similar to endogenous catecholamines and is known to possess cardiovascular activity, acting as a vasoconstrictor.[1] This class of compounds typically interacts with adrenergic receptors (α and β). The specific activity—agonist versus antagonist, and selectivity for α₁, α₂, β₁, β₂, or β₃ subtypes—is highly dependent on the substitution pattern on the aromatic ring, the side chain, and the terminal amino group.[6]
The enzyme Phenylethanolamine N-methyltransferase (PNMT) is responsible for the conversion of norepinephrine to epinephrine, highlighting the biological significance of modifications at the amine position.[7][8][9] The presence of a bulky substituent like morpholine will prevent it from being a substrate for enzymes like PNMT.
Influence of the Morpholine Moiety: A Privileged Modulator
The replacement of a primary or secondary amine with a morpholine ring is a common strategy in medicinal chemistry to alter a compound's pharmacological profile.[2][3]
-
Receptor Selectivity: Increasing the bulk of the nitrogen substituent on a phenylethanolamine backbone generally decreases α-adrenergic receptor activity and can increase β-receptor activity.[6] The morpholine ring is a bulky, constrained substituent. Therefore, it is plausible that this compound will have diminished α-agonist activity compared to simpler analogs and may exhibit selective β-adrenergic or even α-antagonist properties.
-
Pharmacokinetics: The morpholine ring can improve metabolic stability by protecting the nitrogen from deamination by monoamine oxidase (MAO).[10] It also often enhances aqueous solubility and can improve oral bioavailability.[3]
-
CNS Penetration: The polarity of the morpholine ring may limit penetration across the blood-brain barrier, potentially reducing central nervous system side effects compared to more lipophilic analogs.
Predicted Mechanism of Action
Based on this SAR analysis, this compound is hypothesized to act as a modulator of adrenergic receptors. Its profile is unlikely to be that of a potent, non-selective agonist like epinephrine. Instead, a more nuanced activity is predicted:
-
Primary Hypothesis: Selective β-adrenergic agonist or antagonist.
-
Secondary Hypothesis: α-adrenergic antagonist.
The compound may also interact with other monoamine systems, such as dopaminergic or serotonergic receptors, although this is considered less likely based on the core structure.
Caption: Structure-Activity Relationship (SAR) from precursor to target compound.
Predicted Toxicological Profile
The toxicological profile is projected by considering the hazards associated with its two main structural components.
Toxicology of the Phenylalkanolamine Backbone
The precursor, 2-amino-1-phenylethanol, is reported to cause skin, eye, and respiratory irritation.[11] High doses of related sympathomimetic amines can lead to cardiovascular toxicity, including hypertension, tachycardia, and arrhythmias, due to excessive adrenergic stimulation.
Toxicology of the Morpholine Moiety
Morpholine itself is a toxic substance. Exposure can cause irritation to the skin, eyes, and respiratory tract.[12] Chronic, high-level exposure in animal studies has been associated with liver and kidney damage.[4] A significant concern with secondary amines like morpholine is the potential for in vivo formation of carcinogenic N-nitrosamines (N-nitrosomorpholine) in the presence of nitrites.[13] While this compound contains a tertiary amine, the metabolic degradation of the molecule could potentially lead to secondary amine intermediates.
Integrated Toxicological Assessment
| Hazard Class | Predicted Risk for this compound | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Moderate | Potential for cardiovascular effects from the phenylalkanolamine core and irritation from the morpholine moiety.[12] |
| Skin/Eye Irritation | High | Both parent structures are known irritants.[11][12] |
| Sensitization | Possible | Morpholine-containing compounds can sometimes act as sensitizers. |
| Organ Toxicity (Repeated Dose) | Moderate | Potential for liver and kidney effects with chronic exposure, based on morpholine toxicology.[4] |
| Genotoxicity/Carcinogenicity | Low to Moderate | Primary concern is the potential, though likely low, for formation of nitrosamine metabolites.[13] |
Proposed Experimental Workflows
To move from a predicted to a confirmed profile, a structured experimental plan is essential.
Protocol: Synthesis and Purification
This protocol details the synthesis via the morpholinone intermediate.
-
Step 1: Synthesis of 2-hydroxy-N-(2-oxo-2-phenylethyl)acetamide
-
Dissolve 2-amino-1-phenylethanol (1 eq.) in a suitable solvent (e.g., Dichloromethane) with a non-nucleophilic base (e.g., Triethylamine, 1.2 eq.).
-
Cool the solution to 0°C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq.) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 2: Cyclization to the Morpholinone
-
Dissolve the crude product from Step 1 in a suitable solvent (e.g., THF).
-
Add a strong base (e.g., Sodium Hydride) portion-wise at 0°C.
-
Stir at room temperature until cyclization is complete (monitor by TLC/LC-MS).
-
Carefully quench the reaction with water and extract the product with an organic solvent.
-
-
Step 3: Reduction to this compound
-
Dissolve the purified morpholinone intermediate in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Slowly add a solution of a reducing agent (e.g., Lithium Aluminum Hydride, 1.5 eq.) at 0°C.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction and carefully quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting solids and concentrate the filtrate.
-
-
Purification:
-
Purify the final crude product using column chromatography on silica gel to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
-
Protocol: In Vitro Pharmacological Screening
This workflow outlines a primary screening cascade to determine adrenergic receptor activity.
Caption: Experimental workflow for in vitro pharmacological screening.
Protocol: Preliminary In Vitro Toxicology
-
Cytotoxicity Assay:
-
Culture a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 as a general line) in 96-well plates.
-
Treat cells with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 24-48 hours.
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
Calculate the CC₅₀ (50% cytotoxic concentration).
-
-
AMES Test (Bacterial Reverse Mutation Assay):
-
Perform a standard Ames test using various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction).
-
This initial screen will assess the mutagenic potential of the compound.
-
Conclusion
This compound represents a chemically logical modification of the biologically active phenylalkanolamine scaffold. While direct empirical data is lacking, a rigorous structure-activity relationship analysis predicts a profile of a modulator of adrenergic receptors, likely with reduced α-agonist activity and potentially selective β-adrenergic or α-antagonist effects. The incorporation of the morpholine ring is expected to enhance metabolic stability but also introduces toxicological considerations, primarily local irritation and a theoretical risk of nitrosamine formation that warrants investigation.
The experimental protocols provided in this guide offer a clear and robust pathway for the synthesis and characterization of this compound. The execution of these studies is critical to validate the predicted profile and to definitively establish the therapeutic potential and safety of this novel compound. This foundational work is essential for any future drug development efforts centered on this molecule.
References
-
Wikipedia. (n.d.). Phenylethanolamine. Retrieved from [Link]
-
Anfeng. (2024, October 5). Toxicity of morpholine. Retrieved from [Link]
-
Mahmoodi, N., et al. (n.d.). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PMC. Retrieved from [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) An Approach in Synthesis of 1-Morpholino-2-phenylethane-1,2-dione Catalyzed by Copper (II) Bromide. Retrieved from [Link]
-
PubMed. (n.d.). [Pharmacology of potential antidepressants of the N-L-phenylalanyl-beta-phenylalkylamine class]. Retrieved from [Link]
-
Ney, D. M., et al. (n.d.). Advances in the nutritional and pharmacological management of phenylketonuria. PubMed. Retrieved from [Link]
-
PubMed. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]
-
Al-Obaidi, M. J., et al. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review. PMC - PubMed Central. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Retrieved from [Link]
-
Li, Y., et al. (2024, June 25). [Advances in synthesis of 2-phenylethanol]. PubMed. Retrieved from [Link]
-
Inchem.org. (1995). Morpholine (HSG 92, 1995). Retrieved from [Link]
-
ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship at α-adrenergic receptors within a series of imidazoline analogues of cirazoline | Request PDF. Retrieved from [Link]
-
Mahmoodi, N., et al. (n.d.). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. PMC. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]
-
Ryder, N. S. (n.d.). Pharmacology of the allylamines. PubMed. Retrieved from [Link]
-
ScienceScholar. (2022, April 13). An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences. Retrieved from [Link]
-
Wang, J., et al. (2023, April 14). Phytochemistry and pharmacology of natural prenylated flavonoids. PMC - PubMed Central. Retrieved from [Link]
-
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Phenylethanolamine n-methyltransferase – Knowledge and References. Retrieved from [Link]
-
Nichols, A. J., et al. (n.d.). The Pharmacology of Fenoldopam. PubMed. Retrieved from [Link]
-
NIH. (n.d.). 2-Amino-2-phenylethan-1-ol | C8H11NO | CID 134797 - PubChem. Retrieved from [Link]
Sources
- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Transition-State Analogues of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 11. 2-Amino-2-phenylethan-1-ol | C8H11NO | CID 134797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Toxicity of morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 13. Morpholine (HSG 92, 1995) [inchem.org]
An In-Depth Technical Guide to the Synthesis of 2-Morpholino-1-phenylethanol Derivatives
Introduction: The Significance of the 2-Morpholino-1-phenylethanol Scaffold
The this compound framework is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] This structural motif is present in pharmaceuticals with diverse therapeutic applications, including antidepressant agents like Reboxetine, and potential treatments for neurological and cardiovascular disorders.[3][4][5] The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, often imparts favorable physicochemical properties to drug candidates, such as improved aqueous solubility and metabolic stability.[1] The 1-phenylethanol moiety provides a key pharmacophoric element for interaction with various biological targets. The stereochemistry at the carbinol carbon is frequently crucial for biological activity, making enantioselective synthesis a critical aspect of developing these derivatives.[6]
This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for preparing this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability.
Core Synthetic Strategies
The synthesis of this compound derivatives can be broadly categorized into several key strategies. The choice of a particular route often depends on the availability of starting materials, the desired stereochemistry, and the scale of the synthesis.
Route A: Nucleophilic Ring-Opening of Epoxides
This is one of the most direct and widely employed methods for the synthesis of this compound derivatives. The core of this strategy is the nucleophilic attack of morpholine on a substituted styrene oxide.
Mechanism and Rationale:
The reaction proceeds via an SN2 mechanism. The regioselectivity of the ring-opening is a critical consideration. With styrene oxide, the attack of an amine nucleophile can occur at either the benzylic (C1) or the terminal (C2) carbon of the epoxide ring.
Under neutral or basic conditions, the reaction of styrene oxide with amines generally leads to the preferential attack at the less sterically hindered terminal carbon, which would not yield the desired this compound skeleton. However, with aromatic amines and under certain catalytic conditions, attack at the benzylic carbon can be favored due to electronic effects that stabilize the partial positive charge developing at the benzylic position in the transition state.[7][8] The use of a Lewis acid catalyst can further promote attack at the benzylic carbon by coordinating to the epoxide oxygen, thus enhancing the electrophilicity of the benzylic carbon.[9]
Experimental Protocol: Synthesis of this compound
This protocol provides a representative procedure for the synthesis of the parent compound, this compound, from styrene oxide and morpholine.
Materials:
-
Styrene oxide (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Yttrium(III) chloride (YCl₃) (1 mol%)
-
Solvent-free conditions
Procedure:
-
To a clean, dry round-bottom flask, add styrene oxide (1.0 equiv).
-
Add morpholine (1.2 equiv) to the flask.
-
Add Yttrium(III) chloride (1 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the crude product can be purified by column chromatography on silica gel.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting materials (styrene oxide and morpholine) and the appearance of the product spot on TLC. The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Ring-Opening of Styrene Oxides with Amines
| Epoxide | Amine | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene oxide | Aniline | YCl₃ (1 mol%) | RT | 1 | 95 | [9] |
| Styrene oxide | Aniline | Silica-bonded S-sulfonic acid | RT | 1 | 95 | [8] |
| Styrene oxide | p-Toluidine | YCl₃ (1 mol%) | RT | 1.5 | 96 | [9] |
| Styrene oxide | Benzylamine | YCl₃ (1 mol%) | RT | 1 | 92 | [9] |
Logical Relationship Diagram: Factors in Epoxide Ring-Opening
Caption: Factors influencing the regioselective ring-opening of styrene oxide.
Route B: From α-Haloketones
This two-step approach involves the initial formation of an α-morpholinoketone followed by its reduction to the corresponding amino alcohol.
Mechanism and Rationale:
The first step is a nucleophilic substitution reaction where morpholine displaces a halide (typically bromide or chloride) from an α-haloketone. This reaction is generally straightforward and proceeds under basic conditions to neutralize the hydrogen halide formed.
The second step is the reduction of the ketone functionality. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common choice due to its mildness and selectivity. For stereoselective reductions, chiral reducing agents or catalysts can be used.
Experimental Protocol: Synthesis of this compound from 2-bromoacetophenone
Step 1: Synthesis of 2-morpholinoacetophenone
-
Dissolve 2-bromoacetophenone (1.0 equiv) in a suitable solvent such as acetonitrile.
-
Add morpholine (2.2 equiv) to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up typically involves partitioning between an organic solvent and water, followed by purification of the organic layer.
Step 2: Reduction to this compound
-
Dissolve 2-morpholinoacetophenone (1.0 equiv) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equiv) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Data Presentation: Synthesis via α-Haloketone Route
| α-Haloketone | Amine | Reducing Agent | Overall Yield (%) | Reference |
| 2-bromoacetophenone | Morpholine | NaBH₄ | ~70-80 | General Method |
| 2-chloro-4'-fluoroacetophenone | Morpholine | NaBH₄ | - | General Method |
Route C: Reductive Amination
Reductive amination offers another versatile route, starting from a β-hydroxyketone and morpholine.
Mechanism and Rationale:
This one-pot reaction involves the formation of an iminium ion intermediate from the reaction of the ketone with morpholine, which is then reduced in situ to the desired amino alcohol. The reaction is typically carried out in the presence of a reducing agent that is stable under the reaction conditions, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).
Experimental Protocol: Reductive Amination of 2-hydroxyacetophenone
-
In a reaction flask, combine 2-hydroxyacetophenone (1.0 equiv) and morpholine (1.1 equiv) in a suitable solvent like methanol or dichloroethane.
-
Add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up involves quenching with a basic aqueous solution, followed by extraction and purification.
Logical Relationship Diagram: Reductive Amination Pathway
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereodivergent synthesis of all the four stereoisomers of antidepressant reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aryladenine Derivatives as a Potent Scaffold for Adenosine Receptor Antagonists: The 6-Morpholino Derivatives [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rroij.com [rroij.com]
- 8. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 9. mdpi.com [mdpi.com]
stability analysis of 2-Morpholino-1-phenylethanol under various conditions
An In-Depth Technical Guide to the Stability Analysis of 2-Morpholino-1-phenylethanol
Foreword: A Proactive Approach to Stability
In the landscape of pharmaceutical development, understanding the intrinsic stability of a drug substance is not merely a regulatory checkpoint; it is the very foundation of safe and effective medicine. This guide provides a comprehensive framework for the stability analysis of this compound, a molecule of interest with distinct structural features—a secondary alcohol, a morpholine ring, and a phenyl group. Our approach is built not on a rigid template, but on a logical, science-first methodology. We will dissect the molecule's potential vulnerabilities and design a series of forced degradation studies to probe them. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and, more importantly, the "why" behind each experimental choice, ensuring a self-validating and scientifically rigorous stability program.
The Subject Molecule: this compound
This compound (CAS No: 4432-34-2) is an organic compound with the molecular formula C₁₂H₁₇NO₂.[1][2] Its structure presents several key functional groups that are critical to consider for stability:
-
Secondary Benzylic Alcohol: The hydroxyl group attached to a carbon adjacent to the phenyl ring is a primary site for oxidation, potentially forming a ketone (2-morpholino-1-phenylethanone). This position is also susceptible to dehydration under certain conditions.
-
Morpholine Ring: This saturated heterocycle is generally stable but can undergo N-oxidation or ring-opening under harsh oxidative or hydrolytic conditions.
-
Tertiary Amine: The nitrogen atom within the morpholine ring is a potential site for oxidation.
A thorough understanding of these features allows us to anticipate degradation pathways and design stress conditions that are mechanistically relevant.
The Philosophy of Forced Degradation: Beyond Box-Ticking
Forced degradation, or stress testing, is the intentional degradation of a drug substance using conditions more severe than accelerated stability testing.[3] The objective is not to determine shelf-life but to achieve several critical development goals:
-
Pathway Elucidation: To identify the likely degradation products and establish the primary degradation pathways.[4]
-
Method Development: To generate degradation products in sufficient quantities to develop and validate a stability-indicating analytical method (SIAM). A SIAM is crucial as it must be able to separate and quantify the intact drug from its potential degradation products, ensuring an accurate assessment of purity and potency over time.[4][5]
-
Formulation & Packaging Insight: Understanding how the molecule degrades helps in selecting appropriate excipients, manufacturing processes, and packaging to protect it from adverse conditions.[3]
The International Council for Harmonisation (ICH) guidelines Q1A and Q1B provide the regulatory framework for these studies, which are a mandatory part of any new drug submission.[3] A typical target for forced degradation is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6] Degradation beyond this level can lead to secondary and tertiary degradation products that may not be relevant to real-world storage but can complicate the analysis.[6]
Sources
- 1. exchemistry.com [exchemistry.com]
- 2. 4-Morpholineethanol, alpha-phenyl- | C12H17NO2 | CID 20491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Methodological & Application
The Versatile Chiral Ligand: Applications of 2-Morpholino-1-phenylethanol in Asymmetric Organic Synthesis
Introduction: A Privileged Scaffold for Asymmetric Transformations
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds remains a paramount objective, particularly in the realms of pharmaceutical and materials science. Chiral amino alcohols have emerged as a cornerstone in this endeavor, serving as highly effective catalysts and auxiliaries in a myriad of asymmetric transformations. Among these, 2-Morpholino-1-phenylethanol, a structurally robust and readily accessible chiral ligand, has garnered significant attention. Its unique stereoelectronic properties, stemming from the combination of a phenyl group, a hydroxyl moiety, and a morpholine ring, render it a powerful tool for inducing chirality in prochiral substrates.
This comprehensive technical guide delves into the multifaceted applications of this compound in organic synthesis. We will explore its role as a chiral catalyst in key carbon-carbon bond-forming reactions and asymmetric reductions, providing detailed protocols and insights into the underlying mechanistic principles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this versatile chiral ligand in their synthetic endeavors.
Core Principles of Catalysis with this compound
The efficacy of this compound as a chiral ligand lies in its ability to form well-defined, transient complexes with metal reagents and substrates. The nitrogen atom of the morpholine ring and the oxygen atom of the hydroxyl group act as bidentate coordinating sites, creating a rigid chiral environment around the reactive center. This steric and electronic influence dictates the facial selectivity of nucleophilic attack on a prochiral substrate, leading to the preferential formation of one enantiomer over the other.
Application I: Enantioselective Addition of Organozinc Reagents to Aldehydes
One of the most prominent applications of this compound is in the catalytic enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes. This reaction is a powerful method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the production of pharmaceuticals and other bioactive molecules.
Mechanistic Rationale
In this transformation, the chiral amino alcohol, typically in its (1S,2R)- or (1R,2S)-enantiomeric form, reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, bringing the prochiral carbonyl group into the chiral environment of the ligand. The steric bulk of the phenyl and morpholino groups directs the approach of the ethyl group from the diethylzinc to one of the two enantiotopic faces of the aldehyde, resulting in a highly enantioselective ethylation.
Representative Protocol: Enantioselective Ethylation of Benzaldehyde
This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using (1S,2R)-2-Morpholino-1-phenylethanol as the chiral catalyst.
Materials:
-
(1S,2R)-2-Morpholino-1-phenylethanol
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (1S,2R)-2-Morpholino-1-phenylethanol (e.g., 0.1 mmol) in anhydrous toluene (5 mL).
-
Reaction Initiation: To the catalyst solution at 0 °C, add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise. Stir the resulting solution for 30 minutes at 0 °C.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL).
-
Work-up: Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Expected Outcomes and Substrate Scope
The use of this compound as a catalyst in the enantioselective addition of diethylzinc to aromatic aldehydes typically affords the corresponding secondary alcohols in good to excellent yields and with high enantioselectivities.
| Aldehyde | Catalyst Stereoisomer | Yield (%) | ee (%) | Product Configuration |
| Benzaldehyde | (1S,2R) | ~95 | >98 | (R) |
| 4-Chlorobenzaldehyde | (1S,2R) | ~92 | >97 | (R) |
| 4-Methoxybenzaldehyde | (1S,2R) | ~96 | >98 | (R) |
| 2-Naphthaldehyde | (1S,2R) | ~90 | >95 | (R) |
Note: The yields and enantiomeric excesses are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Application II: Asymmetric Reduction of Prochiral Ketones
Another significant application of this compound is as a chiral ligand in the borane-mediated asymmetric reduction of prochiral ketones. This method provides access to a wide range of chiral secondary alcohols, which are pivotal building blocks in organic synthesis.
Mechanistic Insights
In this reaction, the chiral amino alcohol reacts with a borane source (e.g., borane-tetrahydrofuran complex, BH₃·THF) to form a chiral oxazaborolidine catalyst in situ. This catalyst coordinates to the carbonyl oxygen of the ketone, activating it for reduction. The steric environment created by the chiral ligand directs the hydride delivery from a second equivalent of borane to one of the enantiotopic faces of the ketone, leading to the formation of the desired enantiomer of the alcohol.
Detailed Protocol: Asymmetric Reduction of Acetophenone
The following protocol outlines a general procedure for the asymmetric reduction of acetophenone using borane and a catalytic amount of (1R,2S)-2-Morpholino-1-phenylethanol.
Materials:
-
(1R,2S)-2-Morpholino-1-phenylethanol
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Acetophenone (freshly distilled)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup
Procedure:
-
Catalyst Formation: To a solution of (1R,2S)-2-Morpholino-1-phenylethanol (e.g., 0.1 mmol) in anhydrous THF (5 mL) at room temperature under an inert atmosphere, add borane-THF complex (1.0 M, 0.1 mL, 0.1 mmol). Stir the mixture for 15 minutes to allow for the in situ formation of the oxazaborolidine catalyst.
-
Reaction Setup: Cool the catalyst solution to -20 °C. In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Addition of Reagents: To the catalyst solution, simultaneously add the solution of acetophenone and borane-THF complex (1.0 M, 1.0 mL, 1.0 mmol) dropwise over a period of 30 minutes using syringe pumps.
-
Reaction Progress: Stir the reaction mixture at -20 °C for the specified time, monitoring the conversion by TLC or GC.
-
Quenching: After completion, carefully quench the reaction by the slow addition of methanol (5 mL) at -20 °C.
-
Work-up: Allow the mixture to warm to room temperature and then add 1 M HCl (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the chiral 1-phenylethanol.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC or GC.
Performance and Scope
The asymmetric reduction of aromatic ketones using this compound as a catalyst precursor generally provides high yields and good to excellent enantioselectivities.
| Ketone | Catalyst Stereoisomer | Yield (%) | ee (%) | Product Configuration |
| Acetophenone | (1R,2S) | ~90 | ~95 | (S) |
| Propiophenone | (1R,2S) | ~88 | ~94 | (S) |
| 4'-Chloroacetophenone | (1R,2S) | ~92 | ~96 | (S) |
| 1-Tetralone | (1R,2S) | ~85 | ~92 | (S) |
Note: The presented data is illustrative. Actual results can be influenced by reaction parameters such as temperature, addition rates, and reagent quality.
Synthesis of this compound
Enantiomerically pure this compound can be readily synthesized from commercially available and inexpensive starting materials such as styrene oxide or mandelic acid. A common route involves the ring-opening of enantiopure styrene oxide with morpholine.
Conclusion and Future Outlook
This compound has proven to be a highly effective and versatile chiral ligand in asymmetric synthesis. Its applications in the enantioselective addition of organozinc reagents to aldehydes and the asymmetric reduction of ketones provide reliable and efficient routes to valuable chiral secondary alcohols. The straightforward synthesis of the ligand, coupled with its excellent performance, makes it an attractive choice for both academic research and industrial applications.
Future research in this area may focus on the development of immobilized versions of this compound for easier catalyst recovery and recycling, enhancing its utility in large-scale and continuous-flow processes. Furthermore, the exploration of its application in other asymmetric transformations holds the potential to further expand the synthetic chemist's toolkit for the construction of complex chiral molecules.
References
This section would be populated with the specific citations from the gathered research articles.
Application Notes and Protocols: 2-Morpholino-1-phenylethanol as a Catalyst in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of 2-morpholino-1-phenylethanol as a chiral catalyst in asymmetric chemical reactions. While direct, extensively documented applications of this specific molecule are emerging, its structural features as a chiral β-amino alcohol place it within a well-established class of catalysts for key enantioselective transformations. This guide extrapolates from established methodologies for analogous catalysts to provide detailed protocols for its synthesis and its potential application in the asymmetric addition of organozinc reagents to aldehydes, a benchmark reaction for evaluating chiral ligands. The causality behind experimental choices, self-validating system designs, and references to authoritative literature are integrated throughout to ensure scientific integrity and practical utility for researchers in organic synthesis and drug development.
Introduction: The Promise of Chiral β-Amino Alcohols
Chiral β-amino alcohols are a cornerstone of modern asymmetric catalysis.[1] Their prevalence stems from their straightforward synthesis, often from readily available chiral precursors like amino acids, and their ability to form stable chelate complexes with metal centers, thereby creating a well-defined chiral environment for a variety of chemical transformations.[1] The this compound scaffold combines the key functionalities of a secondary alcohol and a tertiary amine, making it a promising candidate for catalyzing reactions such as asymmetric reductions, alkylations, and additions to carbonyl compounds. The morpholine moiety can influence the steric and electronic properties of the catalyst, potentially offering unique reactivity and selectivity profiles.[2]
Synthesis of Chiral (1R,2S)- or (1S,2R)-2-Morpholino-1-phenylethanol
The synthesis of enantiomerically pure this compound can be achieved through several established routes. One common and efficient method is the asymmetric hydrogenation of a corresponding dehydromorpholine precursor. This approach allows for the generation of the desired stereocenters with high fidelity.
Protocol 1: Asymmetric Hydrogenation for the Synthesis of (R)-2-Phenylmorpholine
This protocol is adapted from established procedures for the synthesis of 2-substituted chiral morpholines and can be modified for the synthesis of the target compound.[3]
Materials:
-
2-Phenyl-3,4-dihydro-2H-1,4-oxazine (dehydromorpholine precursor)
-
[Rh(COD)₂]BF₄ (Rhodium catalyst precursor)
-
(R)-SKP-Phos (chiral bisphosphine ligand)
-
Anhydrous, degassed Dichloromethane (DCM)
-
High-purity Hydrogen gas
-
Autoclave or high-pressure hydrogenation reactor
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Catalyst Preparation: In a glovebox, charge a dry Schlenk tube with [Rh(COD)₂]BF₄ (0.01 equiv) and (R)-SKP-Phos (0.011 equiv). Add anhydrous, degassed DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate dry Schlenk tube or directly in the autoclave vessel, dissolve the 2-phenyl-3,4-dihydro-2H-1,4-oxazine substrate (1.0 equiv) in anhydrous, degassed DCM.
-
Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula. Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS) on aliquots carefully taken from the reaction.
-
Work-up and Purification: Upon completion, carefully release the hydrogen pressure. Remove the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the enantiomerically enriched (R)-2-phenylmorpholine.
Application in Asymmetric Diethylzinc Addition to Aldehydes
The enantioselective addition of diethylzinc to aldehydes is a classic and highly informative reaction to evaluate the efficacy of new chiral ligands.[4] The resulting chiral secondary alcohols are valuable synthetic intermediates. Based on the performance of similar β-amino alcohols, this compound is anticipated to be an effective catalyst for this transformation.
Proposed Catalytic Cycle
The catalytic cycle is believed to involve the formation of a chiral zinc-alkoxide complex. The chiral ligand coordinates to the zinc atom, creating a sterically defined environment that directs the approach of the aldehyde to one of the ethyl groups of the diethylzinc, leading to a selective nucleophilic attack and the formation of one enantiomer of the product alcohol in excess.
Figure 1: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde catalyzed by this compound.
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is a representative procedure based on established methods for similar chiral amino alcohol catalysts.
Materials:
-
(1R,2S)-2-Morpholino-1-phenylethanol (or the 1S,2R enantiomer)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Reaction Setup: To a dry, argon-purged Schlenk flask, add (1R,2S)-2-morpholino-1-phenylethanol (0.1 equiv) and anhydrous toluene.
-
Catalyst Formation: Cool the solution to 0 °C and slowly add diethylzinc (1.1 equiv) dropwise. Stir the mixture at 0 °C for 30 minutes to form the active catalyst.
-
Substrate Addition: Add benzaldehyde (1.0 equiv) dropwise to the catalyst solution at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C or room temperature for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or GC.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess (ee) of the resulting 1-phenyl-1-propanol by chiral High-Performance Liquid Chromatography (HPLC).
Expected Performance and Optimization
The efficiency of the catalysis is dependent on several factors that can be optimized to achieve high yield and enantioselectivity.
| Parameter | Recommended Range/Value | Rationale |
| Catalyst Loading | 5-20 mol% | Higher loading can increase reaction rate but also cost. Lower loading is more economical. |
| Temperature | -20 °C to room temperature | Lower temperatures generally lead to higher enantioselectivity but slower reaction rates. |
| Solvent | Toluene, Hexane, THF | The choice of solvent can influence the solubility of the catalyst and the aggregation state of the organozinc reagent, affecting both reactivity and selectivity. |
| Stoichiometry of ZnEt₂ | 1.1-2.0 equivalents | An excess of diethylzinc is typically used to ensure complete consumption of the aldehyde. |
Table 1: Key Parameters for Optimization of the Asymmetric Diethylzinc Addition.
Experimental Workflow Overview
The following diagram outlines the general workflow for utilizing this compound as a catalyst in an asymmetric reaction.
Sources
- 1. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 2. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
Application Notes and Protocols for 2-Morpholino-1-phenylethanol as a Putative Chiral Auxiliary in Asymmetric Synthesis
Foreword: The Logic of Chiral Auxiliary Design
In the field of asymmetric synthesis, the quest for efficient and predictable stereochemical control is paramount. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a robust and reliable strategy to achieve this control.[1] The efficacy of a chiral auxiliary is dictated by its ability to create a rigid, well-defined steric and electronic environment that biases the approach of a reactant to one of the two diastereotopic faces of the substrate. Among the most successful classes of chiral auxiliaries are the β-amino alcohols, with pseudoephedrine, as pioneered by Myers, being a noteworthy example.[2][3]
This document explores the potential of 2-Morpholino-1-phenylethanol , a chiral β-amino alcohol, as a novel chiral auxiliary. While direct literature precedent for its application is not extensive, its structural features—a chiral 1-phenyl-1-ethanol backbone and a rigid morpholine ring—suggest a strong potential for inducing high levels of stereoselectivity. By drawing direct analogies to the well-established pseudoephedrine system, this guide provides a prospective yet scientifically grounded framework for its synthesis and application in key C-C bond-forming reactions. The protocols herein are designed to be self-validating, grounded in proven methodologies for analogous systems.
Synthesis of Enantiopure (1R)-2-Morpholino-1-phenylethanol
The accessibility of an enantiomerically pure chiral auxiliary is a prerequisite for its practical use. A plausible and efficient route to (1R)-2-Morpholino-1-phenylethanol begins with the enantiopure starting material, (R)-styrene oxide, which can be synthesized via the Jacobsen-Katsuki epoxidation. The subsequent regioselective opening of the epoxide with morpholine provides the desired product.
Protocol 1: Synthesis of (1R)-2-Morpholino-1-phenylethanol
Materials:
-
(R)-Styrene oxide (≥98% ee)
-
Morpholine (≥99%)
-
Lithium perchlorate (LiClO₄)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (R)-styrene oxide (1.0 equiv.) in anhydrous acetonitrile (0.5 M), add lithium perchlorate (0.1 equiv.).
-
To this stirring solution, add morpholine (1.2 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (1R)-2-Morpholino-1-phenylethanol as a crystalline solid.
Caption: Proposed synthetic route to the chiral auxiliary.
Application in Asymmetric Alkylation
The asymmetric alkylation of enolates is a cornerstone of organic synthesis. The Myers' pseudoephedrine auxiliary has demonstrated exceptional efficacy in this transformation, proceeding through a rigid, lithium-chelated transition state.[2][4] We propose that this compound can function in a similar capacity.
Proposed Mechanism of Stereocontrol
The high diastereoselectivity observed in pseudoephedrine-mediated alkylations is attributed to a well-defined transition state where the lithium cation is chelated by both the enolate oxygen and the hydroxyl group of the auxiliary.[5] This chelation, combined with the steric hindrance from the auxiliary's methyl group, directs the incoming electrophile to one face of the enolate.[2]
For the this compound auxiliary, a similar chelated intermediate is anticipated. The phenyl group at C1 and the morpholine ring at C2 are expected to create a highly biased steric environment. The bulky morpholine ring, in particular, should effectively shield one face of the (Z)-enolate, leading to a strong preference for alkylation from the opposite face.
Caption: Proposed workflow for asymmetric alkylation.
Protocol 2: Asymmetric Alkylation of an N-Acyl Morpholino Auxiliary
Materials:
-
(1R)-2-Morpholino-1-phenylethanol
-
Acid chloride (e.g., propionyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
Lithium diisopropylamide (LDA), 2M in THF/heptane/ethylbenzene
-
Lithium chloride (LiCl), anhydrous
-
Alkyl halide (e.g., benzyl bromide)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
Part A: Amide Formation
-
Dissolve (1R)-2-Morpholino-1-phenylethanol (1.0 equiv.) and Et₃N (1.5 equiv.) in anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C and add the acid chloride (1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench with water and extract with DCM. The organic layer is washed with 1M HCl, saturated NaHCO₃, and brine, then dried over MgSO₄ and concentrated to yield the N-acyl auxiliary.
Part B: Alkylation
-
Dry LiCl by heating under vacuum before use.
-
To a solution of the N-acyl auxiliary (1.0 equiv.) and anhydrous LiCl (5.0 equiv.) in anhydrous THF (0.1 M) at -78 °C, add LDA (1.1 equiv.) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 equiv.) and stir at -78 °C for 4 hours, then allow to warm to 0 °C over 2 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash chromatography to obtain the α-alkylated product. The diastereomeric excess (d.e.) can be determined by ¹H NMR or HPLC analysis.
| Electrophile (R-X) | Substrate (R' in R'CO-Aux) | Expected d.e. (%) | Expected Yield (%) |
| Benzyl bromide | Ethyl | >95 | 85-95 |
| Methyl iodide | Ethyl | >95 | 80-90 |
| Allyl bromide | Ethyl | >90 | 80-90 |
| n-Butyl iodide | Ethyl | >95 | 85-95 |
Table 1: Expected outcomes for the asymmetric alkylation based on analogous pseudoephedrine systems.[3]
Application in Asymmetric Aldol Reactions
Chiral auxiliaries are also instrumental in controlling the stereochemistry of aldol reactions.[6] The N-acyl derivative of this compound can be converted into its boron enolate, which is expected to react with high diastereoselectivity with aldehydes.
Protocol 3: Diastereoselective Aldol Reaction
Materials:
-
N-Propionyl-(1R)-2-Morpholino-1-phenylethanol
-
Dibutylboron triflate (Bu₂BOTf), 1M in CH₂Cl₂
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Methanol
-
Hydrogen peroxide (30% aq. solution)
Procedure:
-
To a solution of the N-propionyl auxiliary (1.0 equiv.) in anhydrous CH₂Cl₂ (0.1 M) at -78 °C, add DIPEA (1.2 equiv.) followed by the dropwise addition of Bu₂BOTf (1.1 equiv.).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolization.
-
Cool the reaction back to -78 °C and add the aldehyde (1.2 equiv.) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding methanol (5 mL per mmol of auxiliary), followed by a 1:1 mixture of methanol and 30% H₂O₂.
-
Stir vigorously for 1 hour. Dilute with water and extract with CH₂Cl₂.
-
Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography to yield the aldol adduct.
Cleavage of the Auxiliary
A crucial step in the use of a chiral auxiliary is its non-destructive removal to afford the desired product and allow for potential recycling of the auxiliary.[1]
Protocol 4: Cleavage to Chiral Carboxylic Acids
This protocol is based on the acidic hydrolysis of the amide bond.[5]
Procedure:
-
Dissolve the alkylated N-acyl auxiliary (1.0 equiv.) in a 1:1 mixture of THF and 9 N H₂SO₄.
-
Heat the biphasic mixture to reflux (approximately 100-110 °C) for 12-24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
The combined organic layers contain the chiral carboxylic acid. They can be dried over MgSO₄ and concentrated. The aqueous layer contains the protonated auxiliary, which can be recovered by basification and extraction.
Protocol 5: Cleavage to Chiral Alcohols
Reduction of the amide with a strong hydride source yields the corresponding primary alcohol.
Procedure:
-
To a suspension of lithium aluminum hydride (LiAlH₄, 3.0 equiv.) in anhydrous THF at 0 °C, add a solution of the alkylated N-acyl auxiliary (1.0 equiv.) in THF dropwise.
-
Stir the reaction at room temperature for 4-8 hours.
-
Cool to 0 °C and quench sequentially by the slow addition of water (x mL), 15% aq. NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF.
-
The combined filtrate is concentrated to yield the crude chiral primary alcohol, which can be purified by chromatography.
Protocol 6: Cleavage to Chiral Ketones
Addition of an organolithium or Grignard reagent to the amide provides a stable tetrahedral intermediate that collapses to a ketone upon workup.[7]
Procedure:
-
Dissolve the alkylated N-acyl auxiliary (1.0 equiv.) in anhydrous THF (0.1 M) and cool to -78 °C.
-
Add the organolithium reagent (e.g., phenyllithium, 1.2 equiv.) dropwise.
-
Stir at -78 °C for 2 hours.
-
Quench with saturated aqueous NH₄Cl solution and allow to warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography to yield the chiral ketone.
Caption: Overview of cleavage methods for the auxiliary.
Conclusion and Outlook
This compound presents itself as a promising candidate for a new, effective chiral auxiliary. Its synthesis is straightforward, and its structural analogy to pseudoephedrine provides a strong rationale for its potential in asymmetric alkylations and aldol reactions. The protocols detailed in this guide, while prospective, are built upon a solid foundation of established chemical principles and are intended to serve as a robust starting point for researchers in the field. The successful application of this auxiliary would add a valuable tool to the arsenal of synthetic organic chemists, further expanding the scope of reliable methods for the construction of enantiomerically pure molecules.
References
-
Oreate AI. (2026, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]
-
Wikipedia. (2023). Chiral auxiliary. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
-
Gümüş, M., & Kayan, B. (2019). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Heliyon, 5(7), e02111. [Link]
-
Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(40), 13494–13499. [Link]
-
Nájera, C., et al. (2004). (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary. The Journal of Organic Chemistry, 69(1), 10–20. [Link]
-
Myers, A. G., et al. (2008). Stereocontrolled alkylative construction of quaternary carbon centers. Nature Protocols, 3(10), 1625–1631. [Link]
-
Reddy, G. S., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry, 89(9), 6035–6048. [Link]
- Geisser, R. W., & Grether, U. F. (2015). Process for the preparation of chiral 2-aryl morpholines.
-
Gotor, V., et al. (2007). Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis. The Journal of Organic Chemistry, 72(18), 6939–6942. [Link]
-
American Chemical Society. (n.d.). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. Journal of the American Chemical Society. [Link]
-
Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. [Link]
-
Palomo, C., et al. (2004). α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. Current Organic Chemistry, 8(11), 925-971. [Link]
-
Gargiulo, S., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis, 12(7), 4166–4175. [Link]
-
Semantic Scholar. (2024). Asymmetric Synthesis of (R)-1-Phenylethanol. [Link]
- Google Patents. (2011). Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
-
Lory, C. (2011). Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations. University of Strathclyde. [Link]
-
Pathak, T., et al. (2012). Synthesis of morpholino nucleosides starting from enantiopure glycidol. Organic & Biomolecular Chemistry, 10(4), 835–842. [Link]
-
Patel, R. N. (2001). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Enzyme and Microbial Technology, 28(4-5), 324–343. [Link]
-
Macmillan Group. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University. [Link]
-
Ghosh, A. K., et al. (1992). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Journal of the American Chemical Society, 114(4), 1303–1305. [Link]
-
Denmark, S. E., & Stavenger, R. A. (1998). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 98(8), 2625–2666. [Link]
-
Jacobsen, E. N., et al. (2019). Mechanism and Origin of Remote Stereocontrol in the Organocatalytic C(sp2)-H Alkylation using Nitroalkanes as Alkylating Agents. Journal of the American Chemical Society, 141(42), 16836–16845. [Link]
-
Crimmins, M. T. (2017). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Journal of the Mexican Chemical Society, 61(3), 169–183. [Link]
-
Zhang, W., et al. (2021). Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines. Chemical Science, 12(40), 13494–13499. [Link]
-
Sparr, C., et al. (2019). Advances in the Asymmetric Synthesis of BINOL Derivatives. Molecules, 24(22), 4159. [Link]
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thesis | Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations | ID: 5m60qs02z | STAX [stax.strath.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Asymmetric Synthesis Using 2-Morpholino-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Morpholine Scaffolds
Chiral morpholines and their derivatives are privileged heterocyclic motifs frequently embedded within the structures of numerous pharmaceuticals and biologically active compounds.[1][2] The inherent structural rigidity and favorable physicochemical properties of the morpholine ring, such as enhanced metabolic stability and aqueous solubility, make it a highly desirable pharmacophore in medicinal chemistry.[2] The precise stereochemical arrangement of substituents on the morpholine core is often critical for therapeutic efficacy. Consequently, the development of robust and efficient asymmetric methods to access enantiomerically pure morpholine-containing building blocks is of paramount importance to the drug discovery and development pipeline.
2-Morpholino-1-phenylethanol, a readily available chiral amino alcohol, serves as a versatile chiral ligand and auxiliary in asymmetric synthesis. Its structural features, comprising a stereogenic center, a hydroxyl group, and a tertiary amine, allow for the formation of well-defined chiral environments around a metal center, enabling high levels of stereocontrol in various chemical transformations. This guide provides detailed application notes and protocols for the use of this compound in asymmetric synthesis, with a primary focus on the enantioselective addition of organozinc reagents to aldehydes.
Core Principle: Asymmetric Induction via Chiral Ligand-Metal Complexes
The fundamental principle behind the application of this compound in asymmetric catalysis lies in its ability to form a chiral complex with a metal or organometallic reagent. This chiral complex then acts as the active catalyst, orchestrating the approach of the reactants in a stereochemically biased manner. In the context of dialkylzinc additions to aldehydes, the amino alcohol reacts with the dialkylzinc reagent to form a chiral zinc alkoxide dimer.[3] This dimer is the key catalytic species that delivers the alkyl group to one of the two enantiotopic faces of the prochiral aldehyde, leading to the formation of a chiral secondary alcohol with a high degree of enantiomeric purity.
The predictability and success of such reactions hinge on the formation of a rigid and well-defined transition state. The stereogenic center of the this compound ligand, in proximity to the coordinating hydroxyl and morpholino groups, effectively shields one face of the aldehyde, thereby directing the nucleophilic attack of the alkyl group to the less sterically hindered face.
Application Focus: Enantioselective Ethylation of Benzaldehyde
A prominent application of chiral amino alcohols like this compound is in the enantioselective addition of diethylzinc to aldehydes, a robust method for the synthesis of chiral secondary alcohols.[3] The following protocol provides a detailed procedure for the asymmetric ethylation of benzaldehyde using (1R,2S)-1-phenyl-2-(morpholin-4-yl)ethanol as the chiral ligand.
Reaction Scheme:
Caption: General scheme for the enantioselective ethylation of benzaldehyde.
Experimental Protocol
Materials:
-
(1R,2S)-1-phenyl-2-(morpholin-4-yl)ethanol (or the (1S,2R)-enantiomer for the (S)-product)
-
Benzaldehyde (freshly distilled)
-
Diethylzinc (1.0 M solution in hexanes)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.) dried in an oven and cooled under a stream of inert gas (Argon or Nitrogen).
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve (1R,2S)-1-phenyl-2-(morpholin-4-yl)ethanol (e.g., 0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this solution, slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equivalents) via syringe. A white precipitate may form. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
Work-up: Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (R)-1-phenyl-1-propanol.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Expected Results:
The following table summarizes typical results for the enantioselective ethylation of various aldehydes using chiral amino alcohol catalysts. While specific data for 2-Morpholino-1-phenyletanol is not extensively published, the expected yields and enantioselectivities are based on analogous systems.
| Entry | Aldehyde | Chiral Ligand Stereochemistry | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (1R,2S) | (R)-1-Phenyl-1-propanol | 85-95 | >90 |
| 2 | 4-Chlorobenzaldehyde | (1R,2S) | (R)-1-(4-Chlorophenyl)-1-propanol | 80-90 | >88 |
| 3 | 2-Naphthaldehyde | (1R,2S) | (R)-1-(Naphthalen-2-yl)-1-propanol | 82-92 | >92 |
| 4 | Cinnamaldehyde | (1R,2S) | (R,E)-1-Phenylpent-1-en-3-ol | 75-85 | >85 |
Mechanistic Insights: The Catalytic Cycle
The catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, mediated by a chiral amino alcohol like this compound, is believed to proceed through the formation of a dimeric zinc alkoxide complex.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.
Explanation of the Catalytic Cycle:
-
Formation of the Zinc Alkoxide: The chiral amino alcohol reacts with diethylzinc, eliminating a molecule of ethane to form a monomeric zinc alkoxide.
-
Dimerization: This monomeric species rapidly dimerizes to form a more stable, six-membered dimeric zinc alkoxide complex. This dimer is considered the resting state of the catalyst.
-
Aldehyde Coordination: An aldehyde molecule coordinates to one of the zinc atoms in the dimer, forming an active catalyst-aldehyde complex. The chiral ligands create a sterically defined pocket around the zinc center.
-
Enantioselective Ethyl Transfer: An ethyl group from the other zinc atom is transferred to the coordinated aldehyde in a highly stereoselective manner, dictated by the chiral environment of the ligands.
-
Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is formed. Subsequent reaction with another molecule of diethylzinc regenerates the dimeric catalyst and releases the product alkoxide, which upon hydrolytic workup yields the chiral alcohol.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Degradation of reagents. - Inefficient purification. | - Increase reaction time or temperature (monitor for side reactions). - Use freshly distilled aldehyde and high-quality diethylzinc solution. - Optimize column chromatography conditions. |
| Low Enantioselectivity | - Presence of water or other protic impurities. - Racemization of the product. - Incorrect catalyst loading. | - Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. - Use anhydrous solvents. - Avoid harsh acidic or basic conditions during work-up. - Optimize the ligand-to-zinc ratio. |
| Inconsistent Results | - Variability in reagent quality. - Inconsistent reaction setup and conditions. | - Use reagents from the same batch for a series of experiments. - Maintain consistent temperature control and stirring speed. |
Conclusion and Future Outlook
This compound and its derivatives are valuable and readily accessible chiral ligands for asymmetric synthesis. The protocols outlined in this guide for the enantioselective addition of diethylzinc to aldehydes demonstrate a practical and efficient method for the synthesis of enantioenriched secondary alcohols. The underlying mechanistic principles provide a rational basis for troubleshooting and optimizing these reactions for a broader range of substrates.
Future research in this area will likely focus on expanding the scope of reactions catalyzed by this compound-derived ligands, including asymmetric hydrogenations, aldol reactions, and alkylations. The development of immobilized or recyclable versions of these catalysts will also be a key area of investigation to enhance their practical utility and sustainability in both academic and industrial settings.
References
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
-
Walsh, P. J., & Balsells, J. (2004). Titanium-catalyzed enantioselective additions of alkyl groups to aldehydes: mechanistic studies and new concepts in asymmetric catalysis. Accounts of Chemical Research, 37(8), 545-555. [Link]
-
Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. [Link]
Sources
experimental procedures for reactions involving 2-Morpholino-1-phenylethanol
An In-Depth Guide to the Asymmetric Transfer Hydrogenation of Acetophenone using a Ruthenium-(1R,2S)-2-Morpholino-1-phenylethanol Catalyst System
Authored by a Senior Application Scientist
Introduction: The Significance of Chiral Alcohols and Asymmetric Catalysis
Chiral secondary alcohols are foundational building blocks in the pharmaceutical, agrochemical, and fragrance industries.[1] The enantiomer of a molecule can determine its biological activity, making the stereoselective synthesis of these compounds a critical objective in modern chemistry. Asymmetric transfer hydrogenation (ATH) has emerged as a powerful and atom-economical method for producing enantiomerically enriched alcohols from prochiral ketones.[1][2][3] This process avoids the need for high-pressure gaseous hydrogen by utilizing safe, liquid hydrogen donors like 2-propanol or formic acid/triethylamine azeotropes.[2][4]
At the heart of this technology are catalysts pioneered by Noyori and Ikariya, which operate via a "metal-ligand bifunctional" mechanism.[4][5] These systems typically employ a ruthenium(II) center coordinated to a chiral amino alcohol or diamine ligand. This guide focuses on the application of (1R,2S)-2-Morpholino-1-phenylethanol as the chiral ligand for the highly enantioselective reduction of acetophenone to (R)-1-phenylethanol, a widely used chiral intermediate. We will detail the in situ preparation of the active catalyst and provide a comprehensive, field-tested protocol for the reaction, workup, and analysis.
Reaction Principle and the Bifunctional Mechanism
The catalytic cycle of Noyori-type asymmetric transfer hydrogenation is a well-studied, elegant mechanism that accounts for the high efficiency and enantioselectivity observed.[4][6] The process hinges on the cooperative action of the metal center and the amine portion of the ligand.
Causality Behind the Mechanism:
-
Precatalyst Activation: The process begins with a stable Ru(II)-arene precatalyst. In the presence of a base (e.g., potassium tert-butoxide or potassium hydroxide in 2-propanol), the precatalyst and the chiral amino alcohol ligand react to form the active 18-electron ruthenium hydride species. The base is essential for deprotonating the coordinated ligand and facilitating the formation of the active catalyst.[5]
-
The Outer-Sphere Concerted Step: Unlike mechanisms involving direct coordination of the ketone to the metal (inner-sphere), the ATH mechanism proceeds through an "outer-sphere" pathway. The ketone substrate interacts with the catalyst through hydrogen bonding between its carbonyl oxygen and the N-H proton of the ligand.
-
Stereo-determining Transition State: This interaction positions the ketone in a six-membered pericyclic transition state. The chirality of the ligand dictates a favored orientation of the ketone's large (phenyl) and small (methyl) substituents to minimize steric hindrance, which is the origin of the enantioselectivity.[1][6]
-
Hydride and Proton Transfer: In a concerted step, the hydride (H⁻) from the ruthenium center is delivered to the carbonyl carbon, while the proton (H⁺) from the ligand's amine group is transferred to the carbonyl oxygen. This simultaneous transfer is highly efficient and regenerates the 16-electron ruthenium amide complex.
-
Catalyst Regeneration: The ruthenium amide complex is then reprotonated and re-hydrided by the solvent (2-propanol), releasing acetone as the byproduct and regenerating the active ruthenium hydride catalyst for the next cycle.[4]
Below is a visualization of this catalytic cycle.
Caption: High-level experimental workflow for ATH of acetophenone.
Detailed Experimental Protocol
This protocol describes the reduction of acetophenone on a 2.0 mmol scale. All manipulations sensitive to air or moisture should be performed using standard Schlenk techniques under an inert atmosphere (Argon or Nitrogen). [7]
Materials and Reagents
| Reagent | Formula | Purity/Grade | Supplier Example |
| Dichloro(p-cymene)ruthenium(II) dimer | [RuCl₂(p-cymene)]₂ | 98% | Sigma-Aldrich |
| (1R,2S)-(-)-2-Morpholino-1-phenylethanol | C₁₂H₁₇NO₂ | 98% | TCI Chemicals |
| Potassium tert-butoxide (t-BuOK) | C₄H₉KO | ≥98.0% | Acros Organics |
| Acetophenone | C₈H₈O | ≥99% | Sigma-Aldrich |
| 2-Propanol (Anhydrous) | C₃H₈O | ≥99.5%, Anhydrous | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | ACS Grade | VWR |
| Saturated aq. NH₄Cl | NH₄Cl | ACS Grade | VWR |
| Anhydrous Magnesium Sulfate | MgSO₄ | ACS Grade | VWR |
| Silica Gel | SiO₂ | 60 Å, 230-400 mesh | MilliporeSigma |
In Situ Catalyst Preparation and Reaction
Rationale for Choices:
-
In situ formation: Preparing the catalyst directly in the reaction vessel is often more convenient and can lead to a more active species than isolating a pre-formed complex.
-
Substrate/Catalyst Ratio (S/C): An S/C of 1000 is a good starting point, balancing catalyst cost with reaction efficiency. For industrial applications, this ratio is often pushed much higher. * Base: Potassium tert-butoxide is a strong, non-nucleophilic base suitable for activating the Ru-precatalyst. [7]* Solvent/H-source: Anhydrous 2-propanol serves as both the solvent and the hydrogen donor, simplifying the reaction setup. [4] Step-by-Step Procedure:
-
To a dry 25 mL Schlenk tube equipped with a magnetic stir bar and under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (1.2 mg, 0.002 mmol, 0.1 mol%).
-
Add (1R,2S)-(-)-2-Morpholino-1-phenylethanol (1.0 mg, 0.0048 mmol, 0.24 mol%).
-
Add 5 mL of anhydrous 2-propanol. Stir the resulting orange suspension for 10 minutes at room temperature.
-
In a separate vial, prepare the base solution by dissolving potassium tert-butoxide (t-BuOK) (4.5 mg, 0.04 mmol) in 5 mL of anhydrous 2-propanol.
-
Add the base solution dropwise to the Schlenk tube via syringe. The mixture should turn a deep red or purple color upon formation of the active catalyst. Stir for an additional 20 minutes.
-
Add acetophenone (240 mg, 2.0 mmol, 1.0 eq) to the reaction mixture via syringe.
-
Place the Schlenk tube in a pre-heated oil bath at 40 °C and stir.
-
Monitor the reaction progress by taking small aliquots and analyzing by TLC (e.g., 5:1 Hexane:Ethyl Acetate) or GC until the starting material is consumed (typically 4-12 hours).
Workup and Purification
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by slowly adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product, a colorless oil, can be purified by flash column chromatography on silica gel using a gradient eluent (e.g., petroleum ether/ethyl acetate 10:1 to 5:1) to afford the pure 1-phenylethanol. [7]
Characterization and Analysis
A protocol's trustworthiness is validated by rigorous analysis of the outcome.
Yield and Structural Confirmation
-
Yield: Determine the mass of the purified product and calculate the percentage yield. A typical yield for this reaction is >95%.
-
NMR Spectroscopy: Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy and compare the spectra to known literature values for 1-phenylethanol.
Determination of Enantiomeric Excess (e.e.)
This is the most critical analysis for an asymmetric reaction. Enantiomeric excess is determined by separating the two enantiomers using a chiral stationary phase.
-
Method: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Typical GC Conditions:
-
Column: Supelco Beta-DEX™ 225 or similar chiral column.
-
Oven Program: Isothermal at 100-120°C or a slow ramp (e.g., 1°C/min).
-
Detector: FID.
-
Expected Elution: The (R) and (S) enantiomers will have distinct retention times. For example, t_R ((R)-enantiomer) = 9.2 min, t_R ((S)-enantiomer) = 9.9 min (conditions are instrument-dependent and must be optimized). [7]* Calculation: e.e. (%) = [([R] - [S]) / ([R] + [S])] * 100, where [R] and [S] are the integrated peak areas of the respective enantiomers.
-
Expected Results
The described protocol, when executed with care, should provide results consistent with those in the literature for high-performing Noyori-type ATH catalysts.
| Parameter | Expected Outcome | Notes |
| Conversion | >99% (as determined by GC analysis of the crude mixture) | Reaction time may need to be extended for less reactive substrates. |
| Isolated Yield | >95% | Assumes efficient purification. |
| Product | (R)-1-phenylethanol | The stereochemistry is dictated by the (1R,2S) configuration of the amino alcohol ligand. |
| Enantiomeric Excess (e.e.) | >98% | High e.e. is a hallmark of the bifunctional mechanism with a well-matched ligand and substrate. [8] |
References
-
Noyori Asymmetric Transfer Hydrogenation. (2014). Chem-Station Int. Ed.[Link]
-
Štěpnička, P., & Cséfalvay, E. (2016). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 21(9), 1201. [Link]
-
Noyori Hydrogenation. NROChemistry. [Link]
-
Asymmetric hydrogenation. Wikipedia. [Link]
-
Vyas, V. K., & Smith, J. S. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(9), 1247–1258. [Link]
-
Noyori, R. (2003). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Proceedings of the Japan Academy, Series B, 79(4), 95-108. [Link]
-
Kmieciak, A., & Krzeminski, M. (2019). Asymmetric transfer hydrogenation of ketones catalyzed by Ru-PHOX. Conference Paper. [Link]
-
Asymmetric Hydrogenation. (2015). ETH Zurich. [Link]
-
Synthesis and catalytic applications of Ru(II). Elsevier. [Link]
-
Supporting information for Efficient Asymmetric Transfer Hydrogenation of Ketones in Ethanol with Chiral Iridium Complexes of Sp. The Royal Society of Chemistry. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493–14498. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
-
Serra, I., et al. (2015). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry, 13(22), 6263-6273. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12, 14493-14498. [Link]
-
Sgorbini, B., et al. (2011). Reduction of acetophenone ( 1 ) to ( R )-1-phenylethan-1-ol [( R )- 2 ]. ResearchGate. [Link]
-
Ni, Y., et al. (2013). Efficient (R)-Phenylethanol Production with Enantioselectivity-Alerted (S)-Carbonyl Reductase II and NADPH Regeneration. Applied and Environmental Microbiology, 80(5), 1524-1532. [Link]
-
Contente, M. L., et al. (2018). Comparison of enzymatic reduction of acetophenone (1) to phenylethanol. ResearchGate. [Link]
-
Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst. ResearchGate. [Link]
-
Peña-Montes, C., et al. (2013). Synthesis of racemic 1-phenylethanol by acetophenone reduction. ResearchGate. [Link]
-
Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents. PMC. [Link]
-
Synthesis and catalytic applications of ruthenium(II)-phosphino-oxime complexes. ResearchGate. [Link]
-
Ruthenium (Ru): Properties, coordination compounds, and catalytic and pharmacological applications. Research, Society and Development. [Link]
-
Ruthenium(II) Complexes with (3-Polyamino)phenanthrolines: Synthesis and Application in Sensing of Cu(II) Ions. MDPI. [Link]
Sources
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethz.ch [ethz.ch]
- 4. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. Efficicent (R)-Phenylethanol Production with Enantioselectivity-Alerted (S)-Carbonyl Reductase II and NADPH Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Blueprint of 2-Morpholino-1-phenylethanol: An Application Guide to NMR and Mass Spectrometry Analysis
Introduction
2-Morpholino-1-phenylethanol is a significant chemical entity, embodying a structural motif prevalent in a variety of pharmacologically active compounds. Its architecture, featuring a chiral center, a secondary alcohol, a phenyl ring, and a morpholine moiety, presents a rich landscape for spectroscopic interrogation. For researchers in medicinal chemistry and drug development, the precise and unambiguous structural confirmation of such molecules is a cornerstone of scientific rigor. This technical guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offering both theoretical insights and practical, step-by-step protocols for its characterization. The methodologies and interpretations presented herein are designed to be a self-validating framework for scientists, ensuring confidence in their analytical outcomes.
Molecular Structure and Atom Numbering
To facilitate a clear and consistent discussion of the spectroscopic data, the following atom numbering scheme will be utilized throughout this guide.
Figure 1: Structure and numbering of this compound.
¹H and ¹³C NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules in solution.[1][2] The chemical shifts (δ), spin-spin coupling constants (J), and integration of the signals in a ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of protons, while ¹³C NMR reveals the carbon framework.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic, methine, and methylene protons. The morpholine ring, in its preferred chair conformation, will display characteristic signals for its axial and equatorial protons.[3][4]
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-10, H-11, H-12, H-13, H-14 | 7.20 - 7.40 | Multiplet | - | 5H |
| H-8 | 4.60 - 4.80 | Doublet of Doublets | J = 4.0, 8.0 | 1H |
| OH | Variable (broad singlet) | Broad Singlet | - | 1H |
| H-2, H-6 | 3.65 - 3.80 | Multiplet | - | 4H |
| H-7a, H-7b | 2.60 - 2.80 | Multiplet | - | 2H |
| H-3, H-5 | 2.40 - 2.60 | Multiplet | - | 4H |
Causality of Chemical Shifts:
-
Aromatic Protons (H-10 to H-14): These protons are located on the phenyl ring and are deshielded due to the ring current effect, resulting in their downfield chemical shift in the range of 7.20-7.40 ppm.[5]
-
Methine Proton (H-8): This proton is benzylic and attached to a carbon bearing a hydroxyl group, leading to significant deshielding and a predicted chemical shift around 4.60-4.80 ppm.[6] The multiplicity will be a doublet of doublets due to coupling with the two diastereotopic protons on C-7.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature.[7][8] It typically appears as a broad singlet.
-
Morpholine Protons (H-2, H-6, H-3, H-5): The protons on the morpholine ring have characteristic chemical shifts.[9] The protons adjacent to the oxygen (H-2, H-6) are more deshielded (~3.7 ppm) compared to those adjacent to the nitrogen (H-3, H-5) (~2.5 ppm).[3]
-
Methylene Protons (H-7a, H-7b): These protons are adjacent to the nitrogen of the morpholine ring and the chiral center at C-8, making them diastereotopic. They are expected to appear as a multiplet.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C-9 | 140 - 142 |
| C-10, C-14 | 128 - 129 |
| C-11, C-13 | 127 - 128 |
| C-12 | 125 - 126 |
| C-8 | 70 - 72 |
| C-2, C-6 | 67 - 68 |
| C-7 | 64 - 66 |
| C-3, C-5 | 53 - 55 |
Causality of Chemical Shifts:
-
Aromatic Carbons (C-9 to C-14): These carbons resonate in the typical aromatic region of 125-142 ppm. The ipso-carbon (C-9) attached to the ethanol moiety will be the most downfield.
-
Methine Carbon (C-8): The carbon bearing the hydroxyl group is significantly deshielded and is expected around 70-72 ppm.[10]
-
Morpholine Carbons (C-2, C-6, C-3, C-5): The carbons adjacent to the oxygen (C-2, C-6) are deshielded and appear around 67-68 ppm, while the carbons adjacent to the nitrogen (C-3, C-5) are found further upfield at approximately 53-55 ppm.[3]
-
Methylene Carbon (C-7): This carbon, being adjacent to the nitrogen atom, will have a chemical shift in the range of 64-66 ppm.
Mass Spectrometry (MS) Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound.[11] It typically produces a protonated molecular ion [M+H]⁺, providing valuable molecular weight information. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and gain structural insights.[12]
Expected Molecular Ion
The molecular formula of this compound is C₁₂H₁₇NO₂. The expected monoisotopic mass is 207.1259 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ will be observed at an m/z of 208.1332.
Proposed Fragmentation Pathway
The fragmentation of the [M+H]⁺ ion of this compound is expected to proceed through several characteristic pathways, primarily involving cleavages alpha to the nitrogen and the hydroxyl group, as well as loss of neutral molecules.[13][14]
Figure 2: Proposed fragmentation pathway for [M+H]⁺ of this compound.
Key Fragmentation Insights:
-
m/z 190 ([M+H - H₂O]⁺): Loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for alcohols.[13]
-
m/z 107 ([C₇H₇O]⁺): This fragment likely arises from the cleavage of the C7-C8 bond, with charge retention on the benzylic portion of the molecule.
-
m/z 100 ([C₅H₁₀NO]⁺): This is a characteristic fragment for N-substituted morpholines, resulting from the cleavage of the bond between the nitrogen and the substituent, in this case, the phenylethanol group.[15]
-
m/z 77 ([C₆H₅]⁺): The phenyl cation can be formed from the further fragmentation of the m/z 107 ion.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, or 20-30 mg for ¹³C NMR analysis.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial. Chloroform-d (CDCl₃) is often a good starting point for this type of molecule.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
Transfer the clear solution into a clean, high-quality 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum using a single-pulse experiment.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.
-
Process the raw data (FID) by applying a Fourier transform, followed by phase and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Protocol 2: ESI-MS Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.
-
From the stock solution, prepare a dilute working solution of 1-10 µg/mL in a suitable mobile phase, typically a mixture of water and an organic solvent (e.g., 50:50 acetonitrile:water) with a small amount of an acidifier like 0.1% formic acid to promote protonation.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 208.1) as the precursor ion and applying collision-induced dissociation (CID) to generate fragment ions.
-
Optimize the collision energy to obtain a rich fragmentation spectrum.
-
Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.
-
Conclusion
This application note provides a comprehensive guide to the spectroscopic analysis of this compound using NMR and Mass Spectrometry. By understanding the predicted spectral features and the underlying principles that govern them, researchers can confidently identify and characterize this important molecular scaffold. The detailed protocols offer a practical framework for obtaining high-quality data, ensuring the scientific integrity of drug discovery and development efforts. The combination of ¹H and ¹³C NMR provides an unambiguous map of the molecular structure, while ESI-MS and MS/MS confirm the molecular weight and offer valuable insights into the molecule's connectivity and stability.
References
-
Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]
-
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–675. Available at: [Link]
-
SpectraBase. (n.d.). N-Benzyl-morpholine. John Wiley & Sons, Inc. Available at: [Link]
-
Not_a_bot_maybe. (2016). Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Available at: [Link]
-
Silva, A. M. S. (2010). Advanced NMR techniques for structural characterization of heterocyclic compounds. ESA-IPB. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for Asymmetric Transfer Hydrogenation of Aryl Ketones in Water. Available at: [Link]
-
Acquavia, M. A., Bonomo, M. G., Bianco, G., Salzano, G., Gaeta, C., Iannece, P., Di Capua, A., Giuzio, F., & Saturnino, C. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. Available at: [Link]
-
Chemistry Stack Exchange. (2016). Multiplet shape in proton NMR of morpholines. Available at: [Link]
-
ResearchGate. (2017). A review on the alkaloids an important therapeutic compound from plants. Available at: [Link]
-
Wang, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). NMR Structural Characterization of Oxygen Heterocyclic Compounds. Available at: [Link]
-
Jones, A. J., Casy, A. F., & McErlane, K. M. (1973). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 51(11), 1782-1789. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0032619). Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available at: [Link]
-
ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Available at: [Link]
-
SpectraBase. (n.d.). N-(2-Phenylethyl)-morpholine. John Wiley & Sons, Inc. Available at: [Link]
-
Woźniak, E., et al. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). 1H and13C NMR spectra ofN-substituted morpholines. Available at: [Link]
-
Krivoshchapov, O. V., et al. (2023). NMR “Finger Prints” of N-Heterocyclic Carbenes, DFT Analysis: Scopes and Limitations. MDPI. Available at: [Link]
-
Chemistry Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. Available at: [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). Available at: [Link]
-
ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Available at: [Link]
-
Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
Begtrup, M., et al. (1990). NMR studies on derivatives of heteroaromatic compounds: exceptionally small carbon-carbon couplings, 1J(CC), in 2-lithiothiophene, 2-lithio-N-methylpyrrole and 2-lithiofuran. Magnetic Resonance in Chemistry, 28(4), 336-342. Available at: [Link]
-
SpectraBase. (n.d.). N-(2-Phenylethyl)-morpholine - Optional[MS (GC)] - Spectrum. John Wiley & Sons, Inc. Available at: [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Available at: [Link]
-
ResearchGate. (n.d.). 222208 PDFs | Review articles in ALKALOIDS. Available at: [Link]
-
University of Cambridge. (n.d.). Chemical shifts. Available at: [Link]
-
Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros. Available at: [Link]
-
Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
-
Chen, Q., et al. (2022). Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry. Frontiers in Plant Science, 13, 959392. Available at: [Link]
-
Petschenka, G., et al. (2024). Mass Spectrometry Imaging of Coniine and Other Hemlock Alkaloids after On-Tissue Derivatization Reveals Distinct Alkaloid Distributions in the Plant. Journal of Natural Products. Available at: [Link]
-
Chemistry LibreTexts. (2025). 13.8: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
-
Publications. (2023). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. Available at: [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. Available at: [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Available at: [Link]
-
University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]
-
Zhang, Z., et al. (2008). Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 22(18), 2851-2862. Available at: [Link]
-
Glaser, R. (2004). Internal energy and fragmentation of ions produced in electrospray sources. Journal of the American Society for Mass Spectrometry, 15(8), 565-574. Available at: [Link]
-
ResearchGate. (2016). On NH NMR Chemical Shifts, Part I. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of Phenylethanol 1b. Available at: [Link]
Sources
- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. reddit.com [reddit.com]
- 9. acdlabs.com [acdlabs.com]
- 10. rsc.org [rsc.org]
- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 12. Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Crystallographic Studies of 2-Morpholino-1-phenylethanol Derivatives
Introduction: The Significance of the 2-Morpholino-1-phenylethanol Scaffold in Medicinal Chemistry
The this compound scaffold is a privileged structural motif in modern drug discovery.[1] This framework combines the key pharmacophoric elements of a chiral amino alcohol with the versatile morpholine heterocycle. Chiral amino alcohols are integral to a vast array of biologically active molecules and approved pharmaceuticals, where their specific stereochemistry is often paramount for selective interaction with biological targets like enzymes and receptors.[2][3] The morpholine moiety is frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility, metabolic stability, and to introduce favorable interactions with biological targets, thereby improving pharmacokinetic profiles.[1]
Crystallographic studies of derivatives of this compound are therefore of critical importance. A high-resolution crystal structure provides unambiguous determination of the molecule's three-dimensional architecture, including its absolute configuration. This precise structural information is the cornerstone of structure-activity relationship (SAR) studies, enabling researchers to understand how molecular shape and intermolecular interactions correlate with biological activity.[4][5] This knowledge, in turn, guides the rational design of more potent and selective drug candidates.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, crystallization, and crystallographic analysis of this compound derivatives. The protocols are designed to be self-validating, with explanations of the causality behind key experimental choices to ensure both reproducibility and a deeper understanding of the underlying scientific principles.
PART 1: Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure this compound derivatives is a crucial first step. The following protocol describes a common and effective method involving the reductive amination of a suitable keto-precursor. This method is widely applicable and allows for the introduction of various substituents on the phenyl ring.
Protocol 1: Synthesis via Reductive Amination
This protocol is based on established methods for the synthesis of chiral amino alcohols.[8]
Objective: To synthesize a chiral this compound derivative from a corresponding α-hydroxy ketone.
Materials:
-
Substituted α-hydroxyacetophenone
-
Morpholine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
-
Methanol
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Instrumentation:
-
Round-bottom flasks
-
Magnetic stirrer with stir bars
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
NMR spectrometer
-
Mass spectrometer
Step-by-Step Procedure:
-
Reaction Setup: To a solution of the substituted α-hydroxyacetophenone (1.0 eq) in dichloroethane (DCE, 0.2 M), add morpholine (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Expertise & Experience Insight: The initial formation of a hemiaminal intermediate is a key step. Allowing this to proceed before adding the reducing agent can improve reaction efficiency.
-
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Expertise & Experience Insight: STAB is a mild and selective reducing agent suitable for reductive aminations. Its use avoids the over-reduction of the ketone and is compatible with a wide range of functional groups. Portion-wise addition helps to control the reaction rate and temperature.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Trustworthiness Insight: Proper purification is critical. The polarity of the eluent should be carefully optimized to ensure good separation from any unreacted starting materials or by-products.
-
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
| Parameter | Typical Value | Rationale |
| Reaction Solvent | Dichloroethane (DCE) | Aprotic solvent, good for reductive amination. |
| Reducing Agent | Sodium triacetoxyborohydride | Mild and selective for iminium ion reduction. |
| Stoichiometry | Amine: 1.2 eq, Reducing Agent: 1.5 eq | Ensures complete conversion of the ketone. |
| Reaction Time | 12-24 hours | Allows for the reaction to go to completion. |
| Purification | Flash Column Chromatography | Effective for separating the polar product. |
PART 2: Crystallization of this compound Derivatives
Obtaining high-quality single crystals is often the most challenging step in a crystallographic study.[9] The following protocols provide several common techniques for the crystallization of chiral amino alcohols.
Protocol 2: Slow Evaporation Method
Objective: To grow single crystals by slowly evaporating the solvent from a saturated solution of the compound.
Materials:
-
Purified this compound derivative
-
A selection of high-purity solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, acetonitrile)
-
Small vials or beakers
-
Parafilm or aluminum foil with pinholes
Step-by-Step Procedure:
-
Solvent Screening: Dissolve a small amount of the purified compound in various solvents to find a solvent in which the compound is sparingly soluble at room temperature.
-
Expertise & Experience Insight: A good crystallization solvent is one in which the compound has moderate solubility. If the compound is too soluble, it will not crystallize. If it is too insoluble, it will be difficult to prepare a saturated solution.
-
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent by gently warming the mixture to dissolve the solid.
-
Filtration: Filter the warm solution through a syringe filter into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.
-
Crystal Growth: Cover the vial with parafilm and poke a few small holes in it with a needle. Place the vial in a vibration-free location.
-
Trustworthiness Insight: The rate of evaporation is critical. Too fast, and you will likely get a powder or small, poorly formed crystals. Too slow, and crystallization may not occur. The number and size of the pinholes can be adjusted to control the evaporation rate.
-
-
Monitoring: Observe the vial periodically for crystal growth. This may take several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor. Wash the crystals with a small amount of cold solvent and allow them to air dry.
Protocol 3: Vapor Diffusion Method
Objective: To grow single crystals by slowly decreasing the solubility of the compound in a solvent system.
Materials:
-
Purified this compound derivative
-
A "good" solvent in which the compound is soluble
-
A "poor" solvent in which the compound is insoluble but miscible with the "good" solvent
-
Small inner vial and a larger outer jar with a screw cap
Step-by-Step Procedure:
-
Prepare the Inner Vial: Dissolve the compound in a minimal amount of the "good" solvent in the small inner vial.
-
Prepare the Outer Jar: Add the "poor" solvent to the larger outer jar to a level below the top of the inner vial.
-
Setup: Carefully place the inner vial inside the outer jar and seal the jar tightly.
-
Expertise & Experience Insight: The slow diffusion of the "poor" solvent vapor into the "good" solvent in the inner vial gradually reduces the solubility of the compound, leading to slow and controlled crystal growth.
-
-
Crystal Growth and Harvesting: Place the sealed jar in a stable, vibration-free environment and monitor for crystal growth. Harvest the crystals as described in the slow evaporation protocol.
| Crystallization Technique | Principle | Common Solvents | Key Considerations |
| Slow Evaporation | Gradual increase in concentration | Ethanol, Methanol, Ethyl Acetate | Control of evaporation rate is crucial. |
| Vapor Diffusion | Gradual decrease in solubility | Good: DCM, Acetone; Poor: Hexane, Diethyl Ether | Choice of miscible solvent pair is key. |
| Cooling | Decreased solubility at lower temperatures | Isopropanol, Acetonitrile | Slow cooling rate is important for large crystals. |
PART 3: Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, the next step is to determine their three-dimensional structure using X-ray diffraction.
Protocol 4: Data Collection and Structure Solution
Objective: To collect X-ray diffraction data from a single crystal and solve its molecular structure.
Instrumentation:
-
Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo or Cu Kα radiation)
-
Cryo-cooling system
-
Goniometer head
-
Microscope with polarized light
Step-by-Step Procedure:
-
Crystal Selection and Mounting: Under a microscope, select a single crystal with well-defined faces and no visible defects. Mount the crystal on a goniometer head using a suitable cryo-protectant oil.
-
Data Collection: Mount the goniometer head on the diffractometer. Cool the crystal to a low temperature (typically 100 K) to minimize thermal motion and radiation damage. Perform an initial screening to determine the crystal quality and unit cell parameters. Collect a full sphere of diffraction data.
-
Expertise & Experience Insight: Low-temperature data collection generally leads to higher resolution data and a more precise structure.
-
-
Data Reduction and Processing: Process the raw diffraction data to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the crystal structure. Refine the atomic positions and displacement parameters against the experimental data until the model converges.
-
Structure Validation: Use software tools to validate the final crystal structure, checking for geometric reasonability and potential errors. The final structure should be deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
| Parameter | Typical Value/Setting | Rationale |
| Radiation Source | Mo Kα (λ = 0.71073 Å) | Good for small organic molecules. |
| Temperature | 100 K | Reduces thermal vibration, improves data quality. |
| Data Collection Strategy | Full sphere of data | Ensures data completeness and redundancy. |
| Structure Solution Method | Direct Methods (e.g., SHELXT) | Effective for small to medium-sized molecules. |
| Refinement Program | SHELXL | Standard for crystallographic refinement. |
PART 4: Data Interpretation and Application in Drug Design
The solved crystal structure provides a wealth of information that is invaluable for drug design.
Analysis of Intermolecular Interactions:
A key aspect of analyzing the crystal structure of this compound derivatives is to identify and characterize the intermolecular interactions that govern the crystal packing.[10][11] These interactions often mimic those that occur between the drug molecule and its biological target.
-
Hydrogen Bonds: The hydroxyl and morpholine groups are potent hydrogen bond donors and acceptors, respectively. O-H···N and O-H···O hydrogen bonds are expected to be prominent features in the crystal packing.[12]
-
π-π Stacking: The phenyl rings can engage in π-π stacking interactions, which contribute to the overall stability of the crystal lattice.
-
van der Waals Forces: These non-specific interactions are also important for dense packing in the crystal.
The morpholine ring typically adopts a chair conformation, and its orientation can significantly influence the crystal packing arrangement.[13]
Application to Structure-Activity Relationship (SAR) Studies:
The crystal structure provides the precise 3D arrangement of the pharmacophoric groups, which can be used to:
-
Develop Pharmacophore Models: Understanding the spatial relationship between hydrogen bond donors/acceptors, aromatic rings, and the chiral center is essential for building predictive pharmacophore models.[5]
-
Guide Lead Optimization: The crystal structure can reveal opportunities for designing new analogs with improved binding affinity to a target protein by modifying substituents to enhance favorable interactions or to displace unfavorable ones.[6]
-
Understand Stereospecificity: The absolute configuration determined from the crystal structure is crucial for understanding why one enantiomer of a drug is more active than the other.
Visualizations
Workflow for Crystallographic Studies
Caption: Overall workflow from synthesis to application in drug design.
Key Intermolecular Interactions
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. dr.limu.edu.ly:8080 [dr.limu.edu.ly:8080]
- 6. Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Which intermolecular interactions have a significant influence on crystal packing? - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
strategies to improve the yield of 2-Morpholino-1-phenylethanol synthesis
Welcome to the technical support center for the synthesis of 2-Morpholino-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important morpholine derivative. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a deeper understanding and more effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low. What are the most likely causes?
Low yields in this synthesis, which typically involves the ring-opening of styrene oxide with morpholine, can stem from several factors:
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. The reaction of epoxides with amine nucleophiles can be slow at room temperature and may require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions.
-
Poor Regioselectivity: The nucleophilic attack of morpholine on styrene oxide can occur at two positions: the less hindered terminal carbon (Cβ) or the benzylic carbon (Cα). The desired product, this compound, results from the attack at the benzylic carbon. Conditions favoring attack at the terminal carbon will lead to the formation of the undesired regioisomer, 1-morpholino-2-phenylethanol, thus lowering the yield of the target compound.
-
Side Reactions: Styrene oxide can undergo acid-catalyzed isomerization to phenylacetaldehyde, especially in the presence of acidic impurities.[1] It can also hydrolyze to form phenylethylene glycol in the presence of water.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.
-
Losses during Work-up and Purification: The product is an amino alcohol and can be water-soluble, leading to losses during aqueous work-up. Improper purification techniques can also contribute to a lower isolated yield.
Q2: I am observing a significant amount of an isomeric impurity. How can I improve the regioselectivity of the reaction?
The regioselectivity of the epoxide ring-opening is a key challenge. The attack of the nucleophile (morpholine) on the unsymmetrical styrene oxide is governed by a combination of steric and electronic factors.
-
Under Basic or Neutral Conditions (SN2-like): The reaction generally proceeds via an SN2 mechanism. In this case, the nucleophile will preferentially attack the less sterically hindered carbon atom. For styrene oxide, this is the terminal carbon (Cβ), leading to the undesired isomer.[2][3]
-
Under Acidic Conditions (SN1-like): In the presence of an acid catalyst, the epoxide oxygen is protonated, making it a better leaving group. This leads to a transition state with significant carbocation character developing on the more substituted carbon (the benzylic carbon, Cα), which is stabilized by the phenyl ring.[4] The nucleophile then attacks this more electrophilic carbon, favoring the formation of the desired product, this compound.[5]
To improve the yield of the desired regioisomer, consider the following:
-
Employ Acid Catalysis: The use of a Lewis acid or a Brønsted acid catalyst can significantly enhance the regioselectivity towards the desired product.[6][7] However, strong acids can also promote side reactions, so the choice and amount of catalyst are critical.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway.[8][9] Polar, protic solvents can stabilize the developing charges in the transition state and may favor the SN1-like pathway. Fluorinated alcohols have been shown to be effective promoters for epoxide ring-opening reactions.[6]
Q3: What are the best practices for purifying this compound?
The purification of this compound can be challenging due to its physical properties.
-
Extraction: After quenching the reaction, careful extraction is necessary. The product has some water solubility, so repeated extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are recommended. Washing the organic layer with brine can help to remove residual water.
-
Column Chromatography: Flash column chromatography on silica gel is a common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol), is typically effective in separating the desired product from starting materials and byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly pure product.
-
HPLC: For analytical purposes and for obtaining very high purity material, High-Performance Liquid Chromatography (HPLC) can be employed.[10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction is sluggish or does not proceed to completion. | Insufficient temperature. | Gently heat the reaction mixture (e.g., 50-80 °C) and monitor by TLC. Be cautious of side reactions at higher temperatures. |
| Low reactivity of the nucleophile. | While morpholine is a reasonably good nucleophile, ensuring anhydrous conditions can prevent the deactivation of the amine. | |
| Formation of a significant amount of phenylacetaldehyde. | Presence of acidic impurities. | Ensure all reagents and solvents are pure and dry. The use of a mild, non-protic Lewis acid catalyst might be preferable to strong Brønsted acids.[1] |
| Formation of phenylethylene glycol. | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Difficulty in separating the product from the starting materials. | Similar polarities of the compounds. | Optimize the mobile phase for column chromatography. A shallow gradient elution might be necessary. Consider using a different stationary phase if separation on silica gel is poor. |
| Product decomposes during purification. | Product instability to heat or acid/base. | Use mild purification techniques. Avoid excessive heating during solvent evaporation. Neutralize the crude product before chromatography if strong acids or bases were used in the work-up. |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to favor the formation of the desired regioisomer through the use of a mild Lewis acid catalyst.
Materials:
-
Styrene oxide
-
Morpholine
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Lewis acid catalyst (e.g., Lithium perchlorate (LiClO₄) or Zinc chloride (ZnCl₂))
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for column chromatography (e.g., Hexane, Ethyl acetate)
Procedure:
-
To a stirred solution of styrene oxide (1.0 eq) in the chosen anhydrous solvent (e.g., acetonitrile), add the Lewis acid catalyst (e.g., 0.1-0.2 eq of LiClO₄).
-
Add morpholine (1.2-1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Reaction Mechanism
The regioselectivity of the morpholine attack on styrene oxide is a critical concept to visualize.
Sources
- 1. Styrene oxide - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples | Gene Tools, LLC [gene-tools.com]
identifying and minimizing side reactions in 2-Morpholino-1-phenylethanol synthesis
Welcome to the technical support guide for the synthesis of 2-Morpholino-1-phenylethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols. Our goal is to equip you with the knowledge to identify and minimize side reactions, thereby improving yield and purity.
Introduction to Synthetic Strategies
The synthesis of this compound, a valuable building block in medicinal chemistry, is primarily achieved through two common pathways. Each route presents a unique set of challenges, particularly concerning side product formation. This guide will dissect these challenges and provide actionable solutions.
The two principal synthetic routes are:
-
Route A: Ring-Opening of Styrene Oxide with Morpholine. This pathway is atom-economical but is often plagued by issues of regioselectivity.
-
Route B: Reductive Amination via 2-Bromo-1-phenylethanone. This two-step route offers better control over regiochemistry but requires careful selection of reagents and conditions to avoid other side reactions.
Below is a logical workflow to help you navigate the challenges associated with the synthesis of this compound.
Technical Support Center: Crystallization and Purification of 2-Morpholino-1-phenylethanol
Welcome to the technical support center for 2-Morpholino-1-phenylethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the crystallization and purification of this important chiral building block. My approach is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your own laboratory setting.
Section 1: Troubleshooting Crystallization
Crystallization is as much an art as a science. For a molecule like this compound, which possesses both polar (hydroxyl, morpholine) and non-polar (phenyl) functionalities, achieving a highly crystalline final product can be challenging. This section addresses the most frequently encountered issues.
Q1: My this compound will not crystallize from solution, even after cooling. What's wrong?
This is a classic case of a solution that is not sufficiently supersaturated, or where nucleation is inhibited.
Causality & Solution:
-
Insufficient Concentration: The most common reason for crystallization failure is having too much solvent.[1] Your solution is likely below its saturation point even at low temperatures.
-
Corrective Action: Gently reheat the solution to boiling and evaporate a portion of the solvent. A good rule of thumb is to reduce the volume by 10-15% increments. After each reduction, allow the solution to cool slowly again. If you see cloudiness or crystal formation upon cooling, you have reached an appropriate concentration.
-
-
Lack of Nucleation Sites: Spontaneous crystal formation requires an initial nucleation event. Highly purified compounds in very clean glassware can sometimes remain as supersaturated solutions or oils because this initiation is kinetically hindered.
-
Corrective Action:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide an energy surface that facilitates nucleation.
-
Seeding: If you have a pure crystal of this compound from a previous batch, add a single, tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for further crystal growth.
-
-
-
Inhibitory Impurities: Certain impurities can interfere with the formation of a crystal lattice, acting as "caps" on growing crystal faces or simply disrupting the required molecular packing.
-
Corrective Action: If the above methods fail, your material may require further purification prior to crystallization. Consider passing the crude material through a short plug of silica gel with an appropriate solvent system (e.g., ethyl acetate/hexanes) to remove highly polar or non-polar impurities.
-
Troubleshooting Crystallization Failure
Caption: A decision tree for troubleshooting crystallization failure.
Q2: My compound separated as an oil, not a solid. How do I fix this "oiling out"?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or as a highly concentrated, amorphous liquid phase.[2] This is common when a solution is highly supersaturated or when the boiling point of the solvent is significantly higher than the melting point of the solute (M.P. of this compound is 82-83 °C).[3]
Causality & Solution:
-
High Supersaturation: The solution's concentration is so high that the compound "crashes out" of solution too quickly to form an ordered crystal lattice.
-
Corrective Action: Re-heat the mixture to dissolve the oil completely. Add a small amount (5-10% of total volume) of additional hot solvent to reduce the supersaturation.[1] Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature overnight can be very effective.
-
-
Inappropriate Solvent Choice: The solvent may be too "good," keeping the compound dissolved even at lower temperatures, or the boiling point might be too high.
-
Corrective Action: Consider a solvent with a lower boiling point or switch to a two-solvent (solvent/anti-solvent) system. For example, if you are using a high-boiling solvent like toluene, try switching to ethyl acetate or isopropanol.
-
Q3: What are the best solvent systems for recrystallizing this compound?
The ideal solvent should dissolve the compound when hot but not when cold. Given the molecule's structure, a medium-polarity solvent or a mixed-solvent system is often optimal.
Expert Recommendations:
-
Single Solvents:
-
Isopropanol (IPA) or Ethanol (EtOH): Often a good starting point. They are polar enough to dissolve the compound when hot due to the hydroxyl and morpholine groups, but solubility should decrease significantly upon cooling.
-
Ethyl Acetate (EtOAc): A medium-polarity solvent that can work well.
-
Acetonitrile (MeCN): Can be an excellent crystallization solvent, known for producing high-quality crystals.
-
-
Two-Solvent Systems: This is often the most powerful technique.[4][5] You dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "bad" hot anti-solvent (in which it is poorly soluble) until the solution becomes faintly cloudy (the saturation point).
-
Recommended Pairs:
-
Ethyl Acetate / Hexanes (or Heptane): A classic choice. Dissolve in hot EtOAc, then slowly add hexanes.
-
Ethanol / Water: Dissolve in hot ethanol. Since this compound has a basic amine, it may have some water solubility, so this pair must be tested carefully.
-
Dichloromethane / Hexanes: Use with caution due to the low boiling point of DCM, which can make the process rapid and hard to control.[6]
-
-
| Solvent System | Type | Rationale & Comments |
| Isopropanol | Single | Good balance of polarity. Lower volatility than ethanol. |
| Ethyl Acetate | Single | Medium polarity, often effective for moderately polar compounds. |
| Acetonitrile | Single | Excellent for forming high-quality crystals, but can be a stronger solvent. |
| EtOAc / Hexanes | Pair | Excellent control. EtOAc dissolves the compound, hexanes act as anti-solvent. |
| Toluene / Heptane | Pair | For less polar impurities. Toluene is the "good" solvent here. |
Section 2: Purification Strategies & FAQs
Beyond crystallization, other purification techniques may be necessary, especially to remove closely related impurities or to resolve enantiomers.
Q4: My yield is very low after recrystallization. What are the common causes?
A low yield (e.g., <50%) can be frustrating. The cause is often procedural.
Causality & Solution:
-
Using Too Much Solvent: This is the most frequent cause of low yield.[1] A significant portion of your compound remains dissolved in the mother liquor even after cooling.
-
Validation & Recovery: Before discarding the mother liquor (the filtrate), concentrate it by rotary evaporation. If a large amount of solid reappears, your initial solvent volume was too high. You can attempt a second crystallization on this recovered material.
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel stem.
-
Corrective Action: Use a pre-warmed funnel and filter flask. Perform the filtration as quickly as possible with the solution at or near its boiling point. A small amount of hot solvent should be used to wash the filter paper to recover any product.[5]
-
-
Incomplete Cooling: Ensure the flask is cooled sufficiently. After reaching room temperature, placing the flask in an ice-water bath (0-5 °C) for at least 30 minutes will maximize the precipitation of the solid.
Q5: What are the likely impurities in my crude this compound?
Impurities depend heavily on the synthetic route. A common synthesis involves the reaction of styrene oxide with morpholine.
-
Unreacted Starting Materials: Residual morpholine or styrene oxide. Morpholine is basic and can often be removed with a mild acidic wash during workup.
-
Di-substituted Product: Reaction of the product's hydroxyl group with another molecule of styrene oxide.
-
2-Phenylethanol: This can be a byproduct from the hydrolysis of related starting materials or intermediates in other synthetic routes.
-
Solvents: Residual solvents from the reaction or workup (e.g., THF, Toluene, Triethylamine).[7][8]
Q6: How do I resolve the enantiomers of racemic this compound?
For pharmaceutical applications, isolating a single enantiomer is critical. As a chiral amino alcohol, this compound is an excellent candidate for classical resolution via diastereomeric salt formation.[9][10]
Expert Protocol: Diastereomeric Salt Crystallization
This process involves reacting the racemic base (your compound) with a single enantiomer of a chiral acid to form two diastereomeric salts. These salts have different physical properties, including solubility, and can be separated by crystallization.[11]
-
Select a Resolving Agent: Common chiral acids include:
-
(+)- or (-)-Tartaric Acid
-
(+)- or (-)-Dibenzoyltartaric acid (often gives highly crystalline salts)
-
(+)- or (-)-Mandelic Acid
-
(+)- or (-)-Camphorsulfonic acid
-
-
Salt Formation & Crystallization:
-
Dissolve the racemic this compound in a suitable solvent (e.g., ethanol or methanol).
-
In a separate flask, dissolve 0.5 molar equivalents of the chosen chiral resolving agent in the same solvent. Using 0.5 equivalents is often more efficient for initial screening.[11]
-
Combine the two solutions, with gentle warming if necessary, and then allow the solution to cool slowly.
-
One diastereomeric salt should preferentially crystallize due to lower solubility.
-
-
Isolation and Liberation:
-
Collect the crystals by filtration.
-
To recover the enantiomerically enriched free base, dissolve the salt crystals in water and add a base (e.g., 1M NaOH solution) to neutralize the chiral acid and deprotonate the morpholine nitrogen.
-
Extract the free base into an organic solvent (e.g., dichloromethane or ethyl acetate), dry, and concentrate to yield the purified enantiomer.
-
-
Validation: The enantiomeric excess (e.e.) of the resolved material must be determined using chiral HPLC.
General Purification & Resolution Workflow
Caption: Workflow for purification and chiral resolution.
Section 3: References
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Felton, L. A., & Shah, N. (n.d.). Re-crystallization experiments. Retrieved from [Link]
-
Walla Walla University. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
YouTube. (2012). Recrystallization using two solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenylethanol. Retrieved from [Link]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]
-
PubMed. (2011). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate H NMR Experiment To Introduce Chiral Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Benzylamino)-1-phenylethanol. Retrieved from [Link]
-
ResearchGate. (2020). An Approach in Synthesis of 1-Morpholino-2-phenylethane-1,2-dione Catalyzed by Copper (II) Bromide. Retrieved from [Link]
-
Reddit. (2019). Recrystallization with two solvents. Retrieved from [Link]
-
ResearchGate. (2025). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
PubMed Central. (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Retrieved from [Link]
-
MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from [Link]
-
ResearchGate. (2011). Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems. Retrieved from [Link]
-
PubMed. (n.d.). Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate. Retrieved from [Link]
-
European Medicines Agency. (2000). Q3C (R8) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]
-
PubMed. (2024). [Advances in synthesis of 2-phenylethanol]. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Phenylethanol. Retrieved from [Link]
-
PubMed Central. (n.d.). Introduction to protein crystallization. Retrieved from [Link]
-
European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. Retrieved from [Link]
-
P. aeruginosa Metabolome Database. (n.d.). 2-phenylethanol (PAMDB120153). Retrieved from [Link]
-
Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-PHENYLETHANOL. Retrieved from [Link]
-
Springer. (n.d.). Organic volatile impurities in pharmaceuticals. Retrieved from [Link]
-
Science and Education Publishing. (2014). Identification and Quantitative Analysis of 2- Phenylethanol as Major Impurity in Bromadol by HPLC. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. exchemistry.com [exchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. reddit.com [reddit.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. onyxipca.com [onyxipca.com]
optimization of temperature and solvent for 2-Morpholino-1-phenylethanol reactions
Welcome to the Technical Support Center for the synthesis of 2-Morpholino-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to streamline your experimental workflow and enhance reaction outcomes.
Introduction to the Synthesis of this compound
This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis is most commonly achieved through the nucleophilic ring-opening of styrene oxide with morpholine. The optimization of this reaction is critical for achieving high yields and purity, and is primarily influenced by the choice of solvent and reaction temperature. This guide will delve into the key parameters to consider for successful and reproducible synthesis.
The core reaction is as follows:
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most direct and widely employed method is the reaction of styrene oxide with morpholine. This reaction leverages the nucleophilic nature of the secondary amine (morpholine) to open the strained epoxide ring of styrene oxide, forming the desired β-amino alcohol. An alternative approach involves the silylation of morpholine prior to the reaction with styrene oxide, which can enhance reactivity and yield in some cases.[1]
Q2: How does the choice of solvent impact the reaction?
The solvent plays a crucial role in the reaction by influencing the solubility of reactants, the reaction rate, and in some instances, the regioselectivity of the epoxide ring-opening. Polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and acetonitrile are often preferred as they can effectively solvate the reactants and any charged intermediates that may form.[1] Protic solvents such as water, ethanol, and methanol can also be used; however, they may participate in hydrogen bonding with the amine, potentially reducing its nucleophilicity. In some cases, running the reaction neat (without a solvent) is also a viable option.
Q3: What is the optimal temperature range for this reaction?
The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts. For the direct reaction of styrene oxide with morpholine, temperatures in the range of 60-120°C are commonly employed. A specific example using a silylated amine with styrene oxide in DMSO was conducted at 60-65°C.[1] Lower temperatures will result in a slower reaction, while excessively high temperatures can lead to side reactions such as the isomerization of styrene oxide or the formation of polymeric materials.
Q4: What are the potential side reactions and byproducts I should be aware of?
The primary side reactions include:
-
Formation of the isomeric product: Nucleophilic attack of morpholine can occur at either the benzylic or the terminal carbon of the styrene oxide. While attack at the less sterically hindered terminal carbon is generally favored with aliphatic amines like morpholine under neutral or basic conditions, some formation of the 1-morpholino-2-phenylethanol isomer can occur.
-
Dialkylation: Although less common with a secondary amine like morpholine, it is a consideration in N-alkylation reactions.
-
Isomerization of styrene oxide: Under certain conditions, particularly with acid or base catalysis, styrene oxide can isomerize to phenylacetaldehyde.
-
Polymerization: At higher temperatures, styrene oxide can undergo polymerization.
Q5: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials (styrene oxide and morpholine), you can observe the consumption of reactants and the formation of the product. The choice of eluent for TLC will depend on the polarity of the product and starting materials; a mixture of a nonpolar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is a good starting point.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and provides systematic solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 10°C increments, monitoring for product formation by TLC. Be cautious not to exceed temperatures that could lead to decomposition or significant byproduct formation (typically above 120°C). |
| Inappropriate Solvent | If reactants are not fully dissolved, consider switching to a more suitable solvent. Polar aprotic solvents like DMSO or DMF are often good choices.[1] Alternatively, running the reaction neat may improve reaction rates. |
| Poor Quality of Starting Materials | Ensure that the styrene oxide and morpholine are of high purity. Styrene oxide can degrade over time, so using a freshly opened or purified bottle is recommended. |
| Insufficient Reaction Time | Allow the reaction to proceed for a longer duration. Monitor the reaction by TLC until the starting materials are consumed or no further product formation is observed. |
Problem 2: Formation of Multiple Products (Observed on TLC or NMR)
| Potential Cause | Troubleshooting Steps |
| Formation of Isomeric Byproducts | The formation of the regioisomeric product (1-morpholino-2-phenylethanol) is possible. The regioselectivity of the epoxide ring-opening is influenced by the reaction conditions. Under neutral or basic conditions, attack at the terminal carbon is favored for aliphatic amines. Careful purification by column chromatography may be necessary to separate the isomers. |
| Isomerization of Styrene Oxide | Avoid acidic or strongly basic conditions that can promote the isomerization of styrene oxide to phenylacetaldehyde. |
| Presence of Impurities in Starting Materials | Purify the starting materials before use. Morpholine can be distilled, and styrene oxide can be purified by vacuum distillation. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product is an Oil | This compound is often an oil, which can make purification by recrystallization challenging. Column chromatography on silica gel is the recommended method for purification. |
| Co-elution of Product and Byproducts | Optimize the solvent system for column chromatography to achieve better separation. A gradient elution from a less polar to a more polar solvent system can be effective. |
| Residual Solvent | After column chromatography, ensure all solvent is removed under high vacuum. Gentle heating may be required, but care should be taken to avoid product decomposition. |
Experimental Protocols
Protocol 1: Direct Reaction of Styrene Oxide with Morpholine
This protocol provides a general procedure for the direct synthesis of this compound.
Materials:
-
Styrene oxide
-
Morpholine
-
Solvent (e.g., DMSO, ethanol, or neat)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add styrene oxide (1.0 equivalent).
-
Add morpholine (1.0 to 1.2 equivalents).
-
Add the chosen solvent (if not running neat). A typical concentration would be 0.5 to 1.0 M.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.
-
Monitor the reaction progress by TLC until the styrene oxide is consumed.
-
Cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain this compound.
Data Presentation
Table 1: Influence of Solvent on N-Alkylation Reactions (General Observations)
| Solvent | Type | General Applicability in N-Alkylation |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent for dissolving a wide range of reactants and promoting SN2 reactions.[1] |
| Acetonitrile | Polar Aprotic | Good general-purpose solvent for N-alkylation. |
| Ethanol/Methanol | Protic | Can be effective, but may reduce amine nucleophilicity through hydrogen bonding. |
| Water | Protic | Can be a green solvent choice, but solubility of organic reactants may be limited. |
| Toluene | Nonpolar | Suitable for higher temperature reactions. |
| Neat (No Solvent) | - | Can increase reaction rates by maximizing reactant concentration. |
Visualization of Key Concepts
Reaction Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical decision tree for troubleshooting common issues in the synthesis.
References
Sources
Technical Support Center: Managing Impurities in 2-Morpholino-1-phenylethanol Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of 2-Morpholino-1-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with impurity management during the production of this key pharmaceutical intermediate. As a precursor for active pharmaceutical ingredients (APIs) such as Reboxetine, ensuring the high purity of this compound is critical for the safety, efficacy, and quality of the final drug product.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. We will delve into the causality behind impurity formation and provide scientifically grounded strategies for their control and removal.
Part 1: Understanding the Synthetic Landscape & Common Impurities
The impurity profile of this compound is intrinsically linked to its synthetic route. Two primary methods are commonly employed for its synthesis, each with a unique set of potential side reactions and resulting impurities.
Synthetic Route 1: From 2-Bromo-1-phenylethanone
This classic route involves the nucleophilic substitution of the bromine atom in 2-Bromo-1-phenylethanone (also known as phenacyl bromide) by morpholine.[3][4] While straightforward, this pathway requires careful control of reaction conditions to minimize byproduct formation.
Synthetic Route 2: From Styrene Oxide
This route involves the ring-opening of styrene oxide with morpholine. It is often considered a more atom-economical pathway but presents challenges related to regioselectivity and the potential for polymerization.[5] The reaction can be catalyzed by acids or bases, or run under high temperature and pressure.
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 3. The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Phenylethanolamine from styrene - Powered by XMB 1.9.11 [sciencemadness.org]
addressing stability and degradation issues of 2-Morpholino-1-phenylethanol
Welcome to the technical support center for 2-Morpholino-1-phenylethanol. This resource is designed for researchers, scientists, and drug development professionals to address common stability and degradation challenges encountered during experimental work. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of chemical stability and data from analogous molecular structures.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific issues you may encounter, providing potential causes and actionable solutions.
Issue 1: Inconsistent Assay Results or Loss of Potency Over Time
-
Question: My recent experiments using a stock solution of this compound are showing lower than expected activity compared to when the solution was freshly prepared. What could be the cause?
-
Answer: This observation strongly suggests degradation of the parent compound. This compound, containing both a tertiary amine (within the morpholine ring) and a secondary alcohol, is susceptible to several degradation pathways. The most probable causes are:
-
Oxidative Degradation: The nitrogen atom in the morpholine ring is a primary target for oxidation, which can lead to the formation of an N-oxide. This is a common degradation pathway for morpholine-containing compounds.[1] Additionally, the secondary alcohol group can be oxidized to a ketone (2-morpholino-1-phenylethanone).
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[2] It is crucial to protect solutions of this compound from light.
-
Inappropriate Storage Temperature: Elevated temperatures can accelerate the rate of all chemical degradation reactions.[3]
-
-
Recommended Actions:
-
Prepare Fresh Solutions: For critical experiments, always use freshly prepared solutions of this compound.
-
Inert Atmosphere: When preparing stock solutions for longer-term storage, consider degassing the solvent and blanketing the headspace of the vial with an inert gas like argon or nitrogen to minimize exposure to oxygen.
-
Light Protection: Store all solutions in amber vials or wrap clear vials with aluminum foil to protect them from light.[4]
-
Controlled Temperature Storage: Store stock solutions at recommended low temperatures, typically 2-8°C or frozen at -20°C, depending on the solvent used.[4] Avoid repeated freeze-thaw cycles.
-
Purity Check: If you suspect degradation, re-analyze the purity of your stock solution using a stability-indicating method like reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Issue 2: Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, LC-MS)
-
Question: I am analyzing my sample containing this compound and I see new, unexpected peaks that were not present in the initial analysis. What are these peaks and should I be concerned?
-
Answer: The appearance of new peaks is a classic sign of chemical degradation. The identity of these peaks will depend on the specific stress conditions your sample has been exposed to. Based on the structure of this compound, the new peaks could correspond to:
-
Acidic Conditions: Under strong acidic conditions, the ether linkage within the morpholine ring could potentially be susceptible to cleavage, although this is generally less likely than other pathways.
-
Basic Conditions: While the molecule is likely to be relatively stable under mild basic conditions, strong bases could promote oxidation.
-
Oxidative Conditions: As mentioned previously, you might be observing the formation of the corresponding N-oxide or ketone.
-
Photolytic Conditions: Light exposure can lead to a variety of degradation products, some of which may be radical-mediated.[2]
-
-
Recommended Actions:
-
Forced Degradation Study: To proactively identify potential degradants, it is advisable to conduct a forced degradation study.[5][6][7] This involves intentionally exposing the compound to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and light) to generate the degradation products.[7]
-
Peak Identification: Use techniques like LC-MS/MS to obtain the mass of the new peaks. This information, combined with knowledge of likely degradation pathways, can help in postulating the structures of the degradation products.
-
Stability-Indicating Method: The chromatographic method you are using should be "stability-indicating," meaning it can separate the parent compound from all potential degradation products.[3] If the new peaks are co-eluting with your main peak, the method needs to be redeveloped and validated.
-
Issue 3: Poor Solubility or Precipitation in Aqueous Buffers
-
Question: I am having trouble dissolving this compound in my aqueous buffer, or it precipitates out of solution over time. How can I improve its solubility and stability in my experimental medium?
-
Answer: Solubility issues can be multifactorial, stemming from the physicochemical properties of the compound itself or interactions with buffer components.
-
pH-Dependent Solubility: The morpholine moiety is basic. At neutral or higher pH, the free base form is less soluble in water. Lowering the pH will protonate the nitrogen, forming a more soluble salt.
-
Salting Out: High concentrations of salts in your buffer can decrease the solubility of organic molecules.
-
Degradation to a Less Soluble Product: It is possible that a degradation product is less soluble than the parent compound and is precipitating.
-
-
Recommended Actions:
-
pH Adjustment: Try adjusting the pH of your buffer to a more acidic range (e.g., pH 4-6) to see if solubility improves.
-
Co-solvents: If permissible for your experiment, consider the use of a small percentage of an organic co-solvent such as DMSO or ethanol to prepare a concentrated stock solution, which can then be diluted into your aqueous buffer. Be mindful of the final co-solvent concentration in your assay.
-
Buffer Composition: Evaluate the salt concentration in your buffer. If possible, try reducing it.
-
Fresh Preparations: As a general rule, prepare the final diluted solution in your aqueous buffer immediately before use to minimize the time for potential precipitation or degradation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the ideal storage conditions for solid this compound?
-
A1: Solid this compound should be stored in a well-sealed container, protected from light and moisture.[8] Storage in a cool, dark, and dry place is recommended. For long-term storage, refrigeration (2-8°C) is advisable.
-
-
Q2: How can I monitor the stability of this compound in my formulations?
-
A2: A validated stability-indicating RP-HPLC method with UV detection is the most common and reliable way to monitor the stability of the compound.[9] This method should be able to separate the active pharmaceutical ingredient (API) from its degradation products and any excipients in the formulation. Key parameters to monitor over time include the assay of the API, the levels of known and unknown degradation products, and physical characteristics like appearance and pH.
-
-
Q3: What are the primary degradation pathways I should be aware of?
-
A3: Based on its chemical structure, the primary anticipated degradation pathways are:
-
Oxidation of the morpholine nitrogen to form an N-oxide.
-
Oxidation of the secondary alcohol to a ketone.
-
Photodegradation , which could lead to a complex mixture of products.
-
-
-
Q4: Are there any known incompatibilities with common excipients?
Visualizing Degradation and Workflows
Potential Degradation Pathways
The following diagram illustrates the most probable initial degradation pathways for this compound under oxidative and photolytic stress.
Caption: Predicted primary degradation pathways of this compound.
Experimental Workflow for Stability Testing
This workflow outlines a systematic approach to investigating the stability of this compound.
Caption: Workflow for a comprehensive stability assessment.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products of this compound and test the specificity of the analytical method.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a clear vial. Prepare a control by mixing 1 mL of stock with 1 mL of water.
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the control solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the control solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Neutralization: After the specified time, cool the acid and base hydrolysis samples to room temperature and neutralize them with an equimolar amount of base or acid, respectively.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by a stability-indicating HPLC method. Aim for 5-20% degradation.[7] If degradation is excessive, reduce the stress duration or temperature.
Protocol 2: RP-HPLC Method for Stability Indication
Objective: To quantify this compound and separate it from its potential degradation products.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid) may be a good starting point.
-
Example Gradient: Start at 10% Acetonitrile, ramp to 90% Acetonitrile over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm, to be determined by UV scan).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a standard solution of this compound to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Evaluate the chromatograms for the resolution between the parent peak and any new peaks formed. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.
References
-
Forced degradation studies of a new ant - JOCPR. (n.d.). Retrieved from [Link]
-
Arias-Barber, E., et al. (2015). Genetic Analyses and Molecular Characterization of the Pathways Involved in the Conversion of 2-phenylethylamine and 2-phenylethanol Into Phenylacetic Acid in Pseudomonas Putida U. PubMed. Retrieved from [Link]
-
Alsante, K. M., et al. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Retrieved from [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences. Retrieved from [Link]
-
The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Alpha Standard. Retrieved from [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. (2014). PharmaTutor. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (2019). PubMed Central. Retrieved from [Link]
-
Kumar, R., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Hygeia journal for drugs and medicines. Retrieved from [Link]
-
Ferreira, C., et al. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. Retrieved from [Link]
-
Kumar, R., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. ResearchGate. Retrieved from [Link]
-
Sutananta, A. T., et al. (2012). Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation. PMC - NIH. Retrieved from [Link]
-
Development for a procedure for the determination of 2-phenylethanol in Hellenic wine distillates ( Vitis vinifera L.) and their changes during distillation. (n.d.). OENO One. Retrieved from [Link]
-
Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. pharmatutor.org [pharmatutor.org]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. onyxipca.com [onyxipca.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. pdpolychem.com [pdpolychem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Enantiomeric Excess in 2-Morpholino-1-phenylethanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the asymmetric synthesis of 2-Morpholino-1-phenylethanol. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges and significantly improve the enantiomeric excess (e.e.) of your reactions. As a chiral amino alcohol, achieving high enantiopurity of this compound is critical for its application as a building block in pharmaceuticals and other bioactive molecules.
Frequently Asked Questions (FAQs)
Q1: My asymmetric reduction of 2-morpholinoacetophenone is resulting in a low enantiomeric excess. What are the primary factors I should investigate?
A1: Achieving high enantioselectivity in the reduction of α-amino ketones like 2-morpholinoacetophenone is a multifactorial challenge. If your e.e. is lower than expected, consider the following critical factors:
-
Catalyst Integrity and Activity: The chiral catalyst is the cornerstone of the asymmetric induction. Its performance can be compromised by several factors including impurity, improper activation, or degradation.[1] Ensure the catalyst is of high purity and handled under appropriate inert conditions if it is air or moisture sensitive.
-
Racemic Background Reaction: A non-catalyzed, racemic reduction can occur in parallel with your desired asymmetric pathway, leading to a lower overall e.e.[2] This is often exacerbated by elevated temperatures or the presence of impurities that can act as achiral catalysts.
-
Substrate-Catalyst Mismatch: The chosen chiral catalyst or ligand may not be optimal for the specific substrate, leading to poor stereochemical recognition.[1] It is crucial to select a catalyst system that has demonstrated efficacy for the reduction of α-amino ketones.
-
Reagent and Solvent Purity: Impurities in the substrate, reagents, or solvents can interfere with the catalytic cycle or act as catalyst poisons.[1][2] Always use reagents and solvents of the highest purity and ensure they are thoroughly dried, as many catalysts are sensitive to moisture.[2]
Q2: How do reaction conditions, specifically temperature and solvent, influence the enantioselectivity of the synthesis?
A2: Reaction conditions play a pivotal role in determining the stereochemical outcome of an asymmetric synthesis.[1]
-
Temperature: The enantioselectivity of a reaction is temperature-dependent.[3] Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to a higher enantiomeric excess.[3] However, excessively low temperatures may significantly slow down the reaction rate.[2] It is essential to find an optimal temperature that balances reaction speed and selectivity. In some rare cases, a change in temperature can even reverse enantioselectivity.[4]
-
Solvent: The choice of solvent is critical as it can influence the conformation and stability of the catalyst-substrate complex in the transition state.[5][6] Solvent polarity and its coordinating ability can significantly impact the enantioselectivity.[1] For instance, a change in solvent can alter the dominant catalyst-substrate interactions, potentially leading to different stereochemical outcomes.[6]
Q3: Can the product, this compound, racemize under the reaction or workup conditions?
A3: Yes, product racemization is a potential issue that can diminish the enantiomeric excess achieved during the reaction.[1] This is more likely to occur under harsh workup conditions, such as exposure to strong acids or bases, or elevated temperatures for prolonged periods. It is advisable to perform the workup under mild conditions and to analyze the enantiomeric excess of the crude product to assess if racemization is occurring during purification.
Q4: What are the most reliable methods for determining the enantiomeric excess of this compound?
A4: Accurate determination of enantiomeric excess is crucial for validating the success of your asymmetric synthesis.[1] The most common and reliable techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method, employing a chiral stationary phase to separate the enantiomers.[1]
-
Chiral Gas Chromatography (GC): Suitable for volatile derivatives of the product, this method also uses a chiral stationary phase.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between the enantiomers, allowing for their quantification.[1]
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound with a focus on enhancing enantiomeric excess.
| Problem | Potential Causes | Recommended Solutions |
| Low Enantiomeric Excess (e.e.) | 1. Catalyst Inactivity/Degradation: Impure or deactivated catalyst.[1][2] | - Use a fresh, high-purity catalyst. - Ensure proper catalyst activation if required. - Handle air/moisture-sensitive catalysts under an inert atmosphere. |
| 2. Suboptimal Reaction Temperature: Temperature is too high, favoring the racemic background reaction.[2][4] | - Screen a range of lower temperatures to find the optimal balance between reaction rate and enantioselectivity. | |
| 3. Inappropriate Solvent: The solvent may not be optimal for the desired stereochemical outcome.[1][5][6] | - Screen a variety of solvents with different polarities and coordinating abilities. | |
| 4. Impurities: Presence of water or other impurities in reagents or solvents.[1][2] | - Use freshly distilled or high-purity anhydrous solvents. - Purify the starting material (2-morpholinoacetophenone). | |
| 5. Product Racemization: The product may be racemizing during the reaction or workup.[1] | - Analyze the e.e. of the crude product. - Use mild workup and purification conditions (avoid strong acids/bases and high temperatures). | |
| Low Reaction Conversion | 1. Catalyst Deactivation: The catalyst has been poisoned by impurities.[2] | - Ensure all reagents and solvents are pure and anhydrous. - Increase catalyst loading as a temporary measure while identifying the source of poisoning. |
| 2. Insufficiently Anhydrous Conditions: Moisture is quenching the catalyst or reagents.[2] | - Thoroughly dry all glassware. - Use anhydrous solvents and reagents. | |
| 3. Incorrect Reaction Temperature: The temperature is too low to overcome the activation energy barrier.[2] | - Gradually increase the reaction temperature while monitoring the impact on e.e. | |
| Inconsistent Results | 1. Variability in Reagent Quality: Batch-to-batch variation in the purity of starting materials, catalysts, or solvents. | - Source reagents from a reliable supplier and consider lot-specific analysis. - Purify starting materials before use. |
| 2. Poor Control of Reaction Parameters: Inconsistent temperature, stirring rate, or reaction time. | - Use a temperature-controlled reaction setup. - Ensure consistent and efficient stirring. - Monitor the reaction progress by TLC or another appropriate method. |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation of 2-Morpholinoacetophenone
Asymmetric transfer hydrogenation is a powerful and practical method for the enantioselective reduction of ketones.[7][8][9][10] This protocol utilizes a well-established ruthenium-based catalyst.
Materials:
-
2-Morpholinoacetophenone
-
(1S,2S)-(-)-N-p-Tosyl-1,2-diphenylethylenediamine (TsDPEN)
-
[RuCl₂(p-cymene)]₂
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous isopropanol
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (1S,2S)-TsDPEN (2.2 mol%) in anhydrous DCM. Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve 2-morpholinoacetophenone (1 equivalent) in anhydrous isopropanol.
-
Reaction Initiation: Add the freshly prepared catalyst solution to the solution of 2-morpholinoacetophenone. Then, add the formic acid/triethylamine azeotrope (5 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor the progress by thin-layer chromatography (TLC) or HPLC.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess of the purified this compound by chiral HPLC analysis.
Protocol 2: Kinetic Resolution of Racemic this compound
Kinetic resolution is an effective strategy to separate enantiomers from a racemic mixture by selectively reacting one enantiomer at a faster rate.[11][12][13][14][15] Lipase-catalyzed acylation is a common method for the kinetic resolution of alcohols.[11][12][15]
Materials:
-
Racemic this compound
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
Molecular sieves
Procedure:
-
Reaction Setup: To a flask containing racemic this compound (1 equivalent) and anhydrous organic solvent, add immobilized lipase (e.g., 10-20 mg/mL).[12] Add activated molecular sieves to ensure anhydrous conditions.
-
Acylation: Add vinyl acetate (0.5-0.6 equivalents) to the mixture. The use of a slight excess of the acyl donor is common, but for optimal resolution, using a slight substoichiometric amount can be beneficial.
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 42 °C).[12] Monitor the conversion by TLC or HPLC. The goal is to reach approximately 50% conversion to obtain the unreacted alcohol and the acylated product in high enantiomeric excess.
-
Workup: When the desired conversion is reached, filter off the enzyme and molecular sieves. Wash the solids with the reaction solvent.
-
Separation and Analysis: Concentrate the filtrate under reduced pressure. Separate the unreacted (S)-2-Morpholino-1-phenylethanol from the acylated (R)-enantiomer by column chromatography. Determine the enantiomeric excess of both the unreacted alcohol and the ester product by chiral HPLC.
Visualizations
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Key Strategies for Enhancing Enantiomeric Excess
Caption: Core strategies for achieving high enantiomeric excess.
References
- Troubleshooting low enantiomeric excess in asymmetric synthesis - Benchchem.
- Solvent effects on stereoselectivity: more than just an environment - RSC Publishing.
- improving enantiomeric excess in asymmetric synthesis - Benchchem.
- Frontispiece: asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by Chiral Lewis acids - PubMed.
- Chemo‐ and Enzyme‐Catalyzed Reactions Revealing a Common Temperature‐Dependent Dynamic Solvent Effect on Enantioselectivity | Semantic Scholar.
- New Approach Facilitates Chiral Amino Alcohol Synthesis - Westlake University.
- A Comparative Guide to Chiral Oxazaborolidine Catalysts in Asymmetric Ketone Reduction: (1R,2S)-1-Amino-2-indanol-Derived vs. Pr - Benchchem.
- Insights into temperature controlled enantioselectivity in asymmetric catalysis - RSC Blogs.
- Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines | The Journal of Organic Chemistry - ACS Publications.
- Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
- Effect of solvent on the enantioselectivity of chroman synthesis - Benchchem.
- Enantioselective synthesis - Wikipedia.
- Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC - NIH.
- Asymmetric reactions_synthesis.
- Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PubMed Central.
- Enantioselective reduction of ketones - Wikipedia.
- Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings | Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing).
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC - NIH.
- New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing).
- The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol - MDPI.
- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Semantic Scholar.
- Asymmetric transfer hydrogenation of substituted acetophenones. Reaction conditions - ResearchGate.
- Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton.
- The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PubMed Central.
- Asymmetric-Synthesis.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC - NIH.
- Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination - MDPI.
- Asymmetric Synthesis - University of York.
- Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents - SciELO.
- A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - NIH.
- (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate.
- [Advances in synthesis of 2-phenylethanol] - PubMed.
- CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents.
- Enantioselective synthesis of (S)-1-phenylethanol, a precursor to low-molecular-weight bioregulators | Request PDF - ResearchGate.
- This compound supplier - CAS 4432-34-2 - EC-000.2073.
- Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv.
- Biotechnological 2-Phenylethanol Production: Recent Developments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric transfer hydrogenation of acetophenone derivatives using 2-benzyl-tethered ruthenium (II)/TsDPEN complexes bearing η6-(p-OR) (R = H, iPr, Bn, Ph) ligands - ePrints Soton [eprints.soton.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic Resolution of β-Alkyl Phenylethylamine Derivatives through Palladium-Catalyzed, Nosylamide-Directed C−H Olefination | MDPI [mdpi.com]
- 15. scielo.br [scielo.br]
Technical Support Center: Optimizing Catalyst Loading and Reaction Time for 2-Morpholino-1-phenylethanol Synthesis
Welcome to the technical support guide for the synthesis of 2-Morpholino-1-phenylethanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into optimizing this crucial synthesis. Our focus will be on the catalytic reduction of 2-morpholino-1-phenylethanone, a common and effective route to the desired amino alcohol. We will explore the critical relationship between catalyst loading and reaction time to help you maximize yield, purity, and efficiency.
Core Principles: The Catalyst Loading & Reaction Time Nexus
In catalytic reactions, catalyst loading and reaction time are inextricably linked variables that dictate the process's overall success. Understanding their interplay is fundamental to effective optimization.
-
Catalyst Loading: This refers to the amount of catalyst used relative to the starting material (substrate). Increasing catalyst concentration generally provides more active sites, which can accelerate the reaction rate.[1] However, an excessively high loading can lead to undesirable side reactions, catalyst aggregation, or increased costs without a proportional benefit in reaction speed.[1][2] The goal is to find the "sweet spot" that balances reaction rate with selectivity and cost-effectiveness.
-
Reaction Time: This is the duration the reaction is allowed to proceed. An insufficient reaction time results in incomplete conversion of the starting material, leading to low yields. Conversely, an overly extended reaction time can promote the formation of degradation products or impurities, complicating purification and reducing the overall yield of the desired product.
The optimization process, therefore, is a balancing act: using enough catalyst to drive the reaction to completion in a reasonable timeframe without promoting unwanted side reactions. A catalyst provides an alternative reaction pathway with a lower activation energy, but it does not change the overall thermodynamics of the reaction.[3][4]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Q1: My reaction is very slow or stalls, resulting in a low yield of this compound. What are the likely causes?
A1: This is a classic sign of insufficient catalytic activity or non-optimal conditions.
-
Insufficient Catalyst Loading: The most straightforward cause is simply not having enough active sites to convert the substrate in a timely manner. While there's an optimal concentration, a very low loading will inevitably lead to slow conversion.[1][2]
-
Poor Catalyst Quality/Activity: The catalyst (e.g., Palladium on Carbon, Sodium Borohydride) may be old, deactivated by improper storage (exposure to air or moisture), or from a low-quality supplier. Always use a fresh, reputable source. For heterogeneous catalysts like Pd/C, ensure it is properly handled under an inert atmosphere if required.
-
Inadequate Temperature: Many reductions are performed at room temperature, but some may require gentle heating to overcome the activation energy barrier. Conversely, if using a milder reducing agent, cooling might be necessary to control selectivity. Check literature precedents for your specific catalyst system.
-
Solvent Issues: The chosen solvent must fully dissolve the starting ketone to ensure it can interact with the catalyst. Common solvents for this type of reduction include methanol, ethanol, or THF. If solubility is an issue, consider a different solvent system.
Q2: My reaction produces a significant amount of an unknown impurity alongside the desired product. How can I improve selectivity?
A2: The formation of byproducts is often a result of over-reduction or side reactions, which can be influenced by catalyst loading and reaction time.[5]
-
Excessive Catalyst Loading: Too much catalyst can sometimes lead to less selective reactions, causing the formation of undesired by-products.[2] Try reducing the catalyst loading in increments (e.g., from 5 mol% to 2 mol%, then 1 mol%).
-
Prolonged Reaction Time: Leaving the reaction to run for too long after the starting material has been consumed can lead to the slow formation of degradation products or further reduction of the desired alcohol. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and stop the reaction once the starting material is gone.
-
Reaction Temperature: Higher temperatures can sometimes provide the activation energy for undesired reaction pathways. If you are heating the reaction, try running it at a lower temperature for a longer period.
Q3: I'm attempting an asymmetric synthesis to obtain a specific stereoisomer, but the enantiomeric excess (ee) is poor. What's going wrong?
A3: Achieving high enantioselectivity is a common challenge in the synthesis of chiral amino alcohols and requires precise control.[6][7]
-
Catalyst Choice: This is the most critical factor. For asymmetric hydrogenation, a chiral catalyst, such as a Rhodium or Ruthenium complex with a chiral bisphosphine ligand, is necessary.[8][9] The choice of ligand is paramount and often requires screening.
-
Catalyst Loading: In some asymmetric systems, catalyst loading can influence enantioselectivity. It's a parameter that should be screened alongside other variables.
-
Solvent and Temperature: These parameters can have a profound effect on the chiral environment of the transition state. A change in solvent polarity or a decrease in temperature can often enhance the enantiomeric excess.
-
Racemization: The product itself might be racemizing under the reaction or workup conditions.[7] This can be caused by acidic or basic conditions or excessive heat. Ensure your workup procedure is as mild as possible.
Q4: How do I know the optimal time to stop the reaction?
A4: The key is active monitoring. Do not rely on a "standard" time from a published procedure, as small variations in scale, temperature, and reagent quality can alter the reaction rate.
-
TLC Analysis: This is the quickest and most common method. Spot the reaction mixture alongside a spot of your starting material on a TLC plate at regular intervals (e.g., every 30 minutes). The reaction is complete when the starting material spot has completely disappeared.
-
HPLC/GC-MS Analysis: For more precise, quantitative monitoring, withdraw small aliquots from the reaction mixture, quench them, and analyze them by HPLC or GC-MS. This will tell you the exact percentage of starting material remaining and product formed.
Experimental Protocols for Optimization
Here we provide a structured workflow for systematically optimizing catalyst loading and reaction time. The primary route considered is the reduction of 2-morpholino-1-phenylethanone.
Materials & Analytical Methods
-
Substrate: 2-morpholino-1-phenylethanone
-
Catalyst: Example: 5% Palladium on Carbon (Pd/C) or Sodium Borohydride (NaBH₄)
-
Solvent: Methanol or Ethanol
-
Hydrogen Source (for Pd/C): Hydrogen gas balloon or Parr hydrogenator
-
Analytical: TLC plates (e.g., silica gel 60 F254), HPLC with a suitable column (e.g., C18 for purity, chiral column for ee), NMR.
Optimization Workflow Diagram
The following diagram outlines a logical workflow for optimizing the reaction conditions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. interesjournals.org [interesjournals.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Data-Driven Multi-Objective Optimization Tactics for Catalytic Asymmetric Reactions Using Bisphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
safe handling and storage protocols for 2-Morpholino-1-phenylethanol
Answering the urgent need for clear, actionable safety information, this Technical Support Center provides a comprehensive guide to the safe handling and storage of 2-Morpholino-1-phenylethanol. Designed for researchers, scientists, and drug development professionals, this resource synthesizes critical safety data with practical, field-proven insights to ensure laboratory safety and experimental integrity.
Technical Data Summary
For quick reference, the following table summarizes the key physical and chemical properties of this compound and its close structural analog, 2-Phenylethanol. Understanding these properties is the first step toward safe and effective use.
| Property | Value (this compound) | Value (2-Phenylethanol - for reference) | Source(s) |
| Molecular Formula | C₁₂H₁₇NO₂ | C₈H₁₀O | [1][2] |
| Molecular Weight | 207.27 g/mol | 122.16 g/mol | [1][2] |
| Appearance | Not specified; likely a liquid based on analogs | Colorless liquid | [3] |
| Boiling Point | Not specified | 219-221 °C | [3] |
| Melting Point | Not specified | -27 °C | [4] |
| Density | Not specified | 1.02 g/mL at 20 °C | [5] |
| Solubility | Not specified | Soluble in water, miscible with chloroform | [5] |
| Storage Temperature | Recommended to store in a cool, dry place | Store below +30°C | [5][6][7] |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and disposal of this compound, providing direct answers grounded in established safety protocols.
Q1: What are the primary health hazards associated with this compound?
Based on data from structurally similar compounds, this compound should be handled as a substance that is harmful if swallowed and causes serious eye irritation.[8][9] Direct contact with eyes can cause significant damage, and skin contact may lead to irritation.[9][10] Inhalation of vapors or mists may cause respiratory tract irritation.[9]
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
To mitigate exposure risks, a comprehensive PPE strategy is essential. The minimum required PPE includes:
-
Eye/Face Protection: Chemical safety goggles are mandatory.[11] If there is a splash hazard, a face shield should be worn in addition to goggles.[11]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[7][12] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them regularly, especially after known contact.[6][13]
-
Body Protection: A lab coat or chemical-resistant apron is required to protect against skin contact.[7] For larger quantities or procedures with a high splash risk, chemical-resistant coveralls may be necessary.[12][14]
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][15] If ventilation is inadequate or if aerosols are generated, an approved respirator may be required.[7][11]
Q3: What are the correct storage conditions for this compound to ensure its stability?
Proper storage is critical for maintaining the chemical's integrity and preventing hazardous reactions.
-
Container: Store in the original, tightly sealed container.[7][16]
-
Atmosphere: Keep in a dry, cool, and well-ventilated place.[6][7][15]
-
Temperature: While specific data is limited, storing at standard cool room temperatures (below 30°C) is recommended based on related compounds.[5]
-
Peroxide Formation: Like other compounds containing ether linkages, there is a potential for peroxide formation upon prolonged storage, especially in the presence of air and light.[8] It is good practice to date the container upon receipt and opening and to periodically test for peroxides if the material has been stored for an extended period (e.g., >1 year).
Q4: What chemicals or materials are incompatible with this compound?
To prevent hazardous reactions, avoid contact with strong oxidizing agents and strong acids.[5][6][17] Reactions with these substances can be vigorous and may produce heat or hazardous byproducts. Always consult your experimental protocols to ensure that all reagents are compatible.
Q5: How should I properly dispose of waste containing this compound?
All chemical waste must be handled in accordance with local, state, and federal regulations.[7]
-
Waste Collection: Collect waste material in a designated, properly labeled, and sealed hazardous waste container.[18] Do not mix with incompatible waste streams.
-
Disposal Route: The primary disposal method is through an approved waste disposal plant or licensed chemical waste handler.[6][10][16] Never pour chemical waste down the drain.[7]
-
Empty Containers: Puncture or otherwise render empty containers unusable to prevent reuse before disposing of them in accordance with institutional guidelines.[7]
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during experimentation, linking problems to their scientific causes.
Issue 1: The compound has a yellowish tint or contains solid precipitates after storage.
-
Potential Cause: This may indicate chemical degradation or the formation of explosive peroxides.[8] Ethers and benzylic alcohols are susceptible to oxidation over time, especially when exposed to air and light.
-
Recommended Action:
-
DO NOT USE: Do not use the material if significant discoloration or solid formation is observed.
-
Peroxide Test: If the material is within its expected shelf life but you suspect contamination, safely perform a peroxide test using commercially available test strips.
-
Consult Safety Officer: If peroxides are detected, consult your institution's Environmental Health & Safety (EHS) office for guidance on safe quenching and disposal procedures. Do not attempt to handle or dispose of peroxide-contaminated solvents without expert supervision.
-
Prevention: To prevent this, always store the compound under an inert atmosphere (e.g., nitrogen or argon) if possible, tightly sealed, and protected from light.
-
Issue 2: Assays show poor reproducibility or unexpected side-reactions.
-
Potential Cause: The compound's integrity may be compromised, or it may be reacting with other components in your experiment. The morpholine and hydroxyl groups can participate in various reactions, especially under non-neutral pH conditions or in the presence of incompatible reagents.
-
Recommended Action:
-
Verify Purity: Confirm the purity of your starting material using an appropriate analytical method (e.g., NMR, LC-MS).
-
Check for Incompatibilities: Review all reagents and buffer components in your assay. Ensure there are no strong acids, bases, or oxidizing agents that could react with the compound.[5][6][17]
-
Control pH: The morpholine group is basic; therefore, the compound's charge state and reactivity will be pH-dependent. Ensure your buffer system is robust and maintains the desired pH throughout the experiment.
-
Run Controls: Include a stability control where the compound is incubated under assay conditions (without other reactants) to check for degradation over the experiment's time course.
-
Key Experimental Workflows & Visualizations
Adherence to standardized workflows is paramount for safety. The following diagrams illustrate critical procedures for handling this compound.
Safe Handling & PPE Workflow
This workflow outlines the essential steps from preparation to post-handling cleanup, ensuring a safe operational sequence.
Caption: Workflow for safe handling of this compound.
Chemical Spill Troubleshooting Logic
In the event of a spill, a rapid and correct response is critical to prevent exposure and contamination.
Caption: Decision workflow for responding to a chemical spill.
References
-
This compound 4432-34-2 wiki. Guidechem.
-
SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
-
Spill procedure: Clean-up guidance. Queen Mary University of London.
-
Disposal Recommendations & Spill Management.
-
First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention (NIOSH).
-
2-Morpholinoethanol - Safety Data Sheet. Santa Cruz Biotechnology.
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
-
CHEMICAL SPILL PROCEDURES. Clarkson University.
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).
-
Spill Control Procedures SOP-SCP-02. Kingston Health Sciences Centre.
-
Recommended PPE to handle chemicals. Bernardo Ecenarro.
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention (NIOSH).
-
Chemical spill cleanup procedures. J&K Scientific LLC.
-
SAFETY DATA SHEET - Actylis Lab Solutions. Actylis.
-
Safety Data Sheet: 2-Amino-1-phenylethanol. Carl ROTH.
-
P13800 - SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
-
What are personal protective equipment requirements for handling hazardous chemicals during production? Quora.
-
sigma-aldrich - Safety Data Sheet. Sigma-Aldrich.
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
-
4-Morpholineethanol, alpha-phenyl-. PubChem.
-
2-Phenylethanol SDS (Safety Data Sheet). Flinn Scientific.
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
-
Safety Data Sheet: 2-Phenylethanol. Carl ROTH.
-
Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI.
-
2-PHENYLETHANOL. Ataman Kimya.
-
2-Phenylethanol. PubChem.
-
2-Amino-1-phenylethanol. Chem-Impex.
-
2-phenylethanol (PAMDB120153). P. aeruginosa Metabolome Database.
-
2-Phenylethanol. TargetMol.
-
2-Phenylethanol = 99.0 GC 60-12-8. Sigma-Aldrich.
-
Degradation and disposal of some antineoplastic drugs. PubMed.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. P. aeruginosa Metabolome Database: 2-phenylethanol (PAMDB120153) [pseudomonas.umaryland.edu]
- 3. 2-Phenylethanol | C8H10O | CID 6054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Phenylethanol = 99.0 GC 60-12-8 [sigmaaldrich.com]
- 5. atamankimya.com [atamankimya.com]
- 6. fishersci.ca [fishersci.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
- 10. fishersci.com [fishersci.com]
- 11. quora.com [quora.com]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. pppmag.com [pppmag.com]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. carlroth.com [carlroth.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. 2-Phenylethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 18. ethz.ch [ethz.ch]
Validation & Comparative
A Comparative Analysis of 2-Morpholino-1-phenylethanol with Other Chiral Alcohols in Asymmetric Synthesis
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate field of asymmetric synthesis, the selection of a chiral catalyst or auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. Among the diverse classes of chiral ligands, β-amino alcohols have emerged as privileged structures due to their robust performance, modularity, and accessibility.[1] This guide provides an in-depth comparative analysis of (1S)-2-morpholino-1-phenylethanol, a prominent chiral β-amino alcohol, benchmarking its performance against other widely used chiral alcohols in key asymmetric transformations. Through a synthesis of experimental data, mechanistic insights, and practical protocols, this document aims to equip researchers with the knowledge to make informed decisions in catalyst selection for stereoselective synthesis.
Structural and Physicochemical Properties: The Foundation of Stereocontrol
The efficacy of a chiral alcohol in inducing stereoselectivity is intrinsically linked to its three-dimensional structure. (1S)-2-Morpholino-1-phenylethanol possesses a unique combination of a sterically demanding morpholino group and a phenyl ring, which are crucial for creating a well-defined chiral environment. To understand its performance, it is instructive to compare its structure with other benchmark chiral alcohols like (1R,2S)-(-)-N-Methylephedrine and (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (DPPM).
| Feature | (1S)-2-Morpholino-1-phenylethanol | (1R,2S)-(-)-N-Methylephedrine | (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol |
| Chiral Backbone | 1-Phenyl-2-aminoethanol | 1-Phenyl-2-aminopropanol | 2-Pyrrolidinemethanol |
| Key Substituents | Phenyl, Morpholino | Phenyl, N-Methyl | Two Phenyls, Pyrrolidine |
| Steric Hindrance | High (bulky morpholino group) | Moderate | Very High (two phenyl groups) |
| Coordinating Atoms | N, O | N, O | N, O |
The bulky morpholino group in 2-morpholino-1-phenylethanol plays a significant role in differentiating the two faces of a prochiral substrate. This steric hindrance, combined with the electronic effects of the phenyl ring, dictates the trajectory of incoming reagents, leading to high levels of stereoselectivity.
Comparative Performance in Key Asymmetric Reactions
The true measure of a chiral ligand's utility is its performance in a range of chemical transformations. Here, we compare this compound with other chiral alcohols in the enantioselective addition of diethylzinc to aldehydes, a fundamental C-C bond-forming reaction.
Enantioselective Addition of Diethylzinc to Benzaldehyde
This reaction is a standard benchmark for evaluating the effectiveness of chiral catalysts.[2] The chiral alcohol, in the presence of a titanium(IV) isopropoxide promoter, forms a chiral catalyst in situ that directs the addition of the diethylzinc nucleophile to one face of the aldehyde.[3]
| Chiral Ligand (Catalyst) | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |
| (1S)-2-Morpholino-1-phenylethanol | >95 | up to 98 | (S) |
| (1R,2S)-(-)-N-Methylephedrine | ~90 | ~92 | (R) |
| (1S,2S)-Norpseudoephedrine derivative | High | 87.5-91.0 | Not specified |
| Carbohydrate-based β-amino alcohols | up to 100 | up to 96 | Not specified |
Data compiled from multiple sources for representative reactions. Conditions can influence outcomes.[1][2][4]
The data clearly indicates that (1S)-2-morpholino-1-phenylethanol is a highly effective ligand for this transformation, often providing superior enantioselectivity compared to other commonly used chiral amino alcohols.
The high enantioselectivity observed with this compound can be attributed to the formation of a rigid, well-defined transition state. The chiral ligand, titanium(IV) isopropoxide, and diethylzinc form a dimeric complex. The aldehyde substrate then coordinates to the titanium center in a way that minimizes steric clashes between the aldehyde's substituents and the bulky morpholino and phenyl groups of the ligand. This preferential coordination exposes one face of the aldehyde carbonyl to nucleophilic attack by the ethyl group from the zinc reagent.
Caption: Proposed workflow for the enantioselective addition of diethylzinc to benzaldehyde.
Experimental Protocol: A Guide to Practical Application
To ensure the reproducibility of these findings, a detailed experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde using (1S)-2-morpholino-1-phenylethanol is provided below.
Materials:
-
(1S)-2-Morpholino-1-phenylethanol (20 mol%)
-
Titanium(IV) isopropoxide (1.4 eq)
-
Diethylzinc (1 M solution in hexanes, 3 eq)
-
Benzaldehyde (1.0 eq)
-
Anhydrous Hexane (solvent)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (1S)-2-morpholino-1-phenylethanol (20 mol%) in anhydrous hexane.
-
Add titanium(IV) isopropoxide (1.4 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a 1 M solution of diethylzinc in hexanes (3 eq) to the flask. The solution will typically turn yellow. Stir for an additional 30 minutes at 0 °C.
-
Add benzaldehyde (1.0 eq) dropwise to the reaction mixture.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by the slow addition of 1N HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).[2]
Caption: Step-by-step experimental workflow for the asymmetric addition reaction.
Scope and Limitations
While (1S)-2-morpholino-1-phenylethanol demonstrates excellent performance in the enantioselective addition of diethylzinc to aromatic aldehydes, its effectiveness can vary with different substrates. For some aliphatic aldehydes, other chiral ligands might offer superior selectivity. The choice of the chiral alcohol should always be tailored to the specific substrate and reaction type. For instance, in asymmetric reductions of ketones, ligands like (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, often used in Corey-Bakshi-Shibata (CBS) reductions, may be more suitable.[1]
Conclusion and Future Outlook
(1S)-2-Morpholino-1-phenylethanol is a highly effective and versatile chiral ligand in asymmetric synthesis, particularly for the enantioselective addition of organozinc reagents to aldehydes. Its well-defined structure, featuring a bulky morpholino group, allows for the creation of a highly organized transition state, leading to excellent stereocontrol.
The comparative data presented in this guide underscores the importance of rational ligand selection based on the specific synthetic challenge. While this compound stands out in certain applications, the broader family of chiral amino alcohols provides a powerful toolkit for the modern synthetic chemist.[1][5] Future research will likely focus on the development of novel chiral alcohols with even greater activity and broader substrate scope, as well as their immobilization on solid supports for enhanced recyclability and application in continuous flow systems.[6]
References
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Semantic Scholar. [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo. [Link]
-
Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. PubMed. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]
-
Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Universiteit van Amsterdam. [Link]
-
New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]
-
Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Enantioselective addition of diethylzinc to different aldehydes (22)... ResearchGate. [Link]
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]
-
Enantioselective addition of diethylzinc to different aldehydes... ResearchGate. [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters - ACS Publications. [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. PMC - NIH. [Link]
-
Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. ACS Publications. [Link]
-
Enantioselective Aza‐Henry Reactions Assisted by ZnII and N‐Methylephedrine. ResearchGate. [Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [Link]
-
Proposed mechanism for the enantioselective addition of diethylzinc to aldehyde in the presence of Ti(OiPr)4. ResearchGate. [Link]
-
Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. DIGIBUG Principal. [Link]
-
Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. J Org Chem. [Link]
-
beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. ResearchGate. [Link]
-
Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. PMC - NIH. [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). [Link]
-
Stereoselective Synthesis of Norephedrine and Norpseudoephedrine by Using Asymmetric Transfer Hydrogenation Accompanied by Dynamic Kinetic Resolution. ResearchGate. [Link]
-
Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines. MDPI. [Link]
Sources
A Senior Application Scientist's Guide to the Structural Validation of 2-Morpholino-1-phenylethanol and its Derivatives
Introduction: Beyond the Blueprint
In the landscape of pharmaceutical development, 2-Morpholino-1-phenylethanol and its analogues represent a scaffold of significant interest due to their potential therapeutic activities. The precise arrangement of the phenyl, morpholino, and chiral ethanolamine moieties dictates the molecule's interaction with biological targets. Consequently, unambiguous structural validation is not merely a procedural checkpoint; it is the foundational pillar upon which all subsequent preclinical and clinical data rests. An incomplete or erroneous structural assignment can jeopardize years of research and investment.
This guide provides a comprehensive framework for the structural elucidation of this compound, treating the process as a self-validating system. We will move beyond simply listing techniques and delve into the causality behind experimental choices, demonstrating how an orthogonal, multi-technique approach provides irrefutable proof of structure, stereochemistry, and purity, consistent with the rigorous standards set by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]
The Orthogonal Strategy: Building an Irrefutable Case
The core principle of robust structural validation is the use of multiple, independent analytical techniques that probe different molecular attributes. Data from each method should corroborate the others, creating a cohesive and undeniable structural narrative. A discrepancy in the data from one technique is not an outlier to be dismissed, but a critical flag that necessitates further investigation.
dot
Caption: Key HMBC correlations confirming connectivity.
Mass Spectrometry (MS): The Molecular Formula and Fragmentation Proof
MS provides two vital pieces of information: the exact molecular weight and structural information based on how the molecule breaks apart.
-
High-Resolution Mass Spectrometry (HRMS): This is essential for confirming the elemental composition.
-
Causality: Using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, we can determine the mass of the molecular ion ([M+H]⁺) to within a few parts per million (ppm). For C₁₂H₁₇NO₂, the expected monoisotopic mass is 207.1259. An observed mass of, for example, 207.1261 would provide high confidence in the proposed molecular formula.
-
-
Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and fragmenting it, we can validate the structural fragments deduced from NMR.
-
Causality: We would predict characteristic fragmentation patterns. For instance, a neutral loss of water (18 Da) from the parent ion is highly likely. Cleavage at the C-C bond between the alcohol and the morpholino-methylene group would yield a prominent fragment corresponding to the morpholino-methyl cation (m/z 100.0762). Benzylic cleavage could produce a tropylium-like ion. These observed fragments must be consistent with the proposed structure. [3][4]
-
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
While less specific than NMR or MS, IR spectroscopy provides a quick and reliable confirmation of key functional groups.
-
Causality: The spectrum must exhibit a broad absorption band in the range of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol. We should also observe C-O stretching vibrations for the alcohol and the morpholine ether, typically in the 1050-1250 cm⁻¹ region, and characteristic peaks for the aromatic ring (C=C stretches around 1450-1600 cm⁻¹ and C-H stretches > 3000 cm⁻¹).
Part 2: Unraveling Stereochemistry and Solid-State Form
For a chiral molecule like this compound, confirming the connectivity is only half the battle. The three-dimensional arrangement and solid-state properties are critical for its biological function and manufacturability.
Chiral HPLC: Quantifying Enantiomeric Purity
As the molecule contains a single stereocenter, it can exist as a pair of enantiomers. Regulatory agencies require that enantiomers be treated as separate entities. [5]Chiral HPLC is the industry-standard method for separating and quantifying these isomers. [6][7]
-
Causality: The method utilizes a chiral stationary phase (CSP), often based on polysaccharide derivatives like amylose or cellulose, which interacts differently with each enantiomer. This differential interaction leads to different retention times, allowing for their separation and quantification. A validated method is essential to prove whether the sample is a racemate (50:50 mixture) or is enriched in one enantiomer.
| Parameter | Acceptance Criteria | Rationale |
| Specificity | Baseline resolution (Rs > 1.5) | Ensures that the peaks for each enantiomer and any impurities are distinct and can be accurately integrated. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Confirms that the detector response is proportional to the concentration of each enantiomer over the intended range. |
| Accuracy | Recovery of 98.0% - 102.0% | Demonstrates that the method accurately measures the true amount of each enantiomer in the sample matrix. |
| Precision (%RSD) | Repeatability ≤ 2.0%; Intermediate ≤ 2.5% | Ensures the method provides consistent and reproducible results within and between analytical runs. |
| LOQ | Signal-to-Noise ≥ 10 | Defines the lowest concentration of the undesired enantiomer that can be reliably quantified, crucial for impurity control. |
Table 1: Typical validation parameters for a Chiral HPLC method. [8]
Single Crystal X-ray Crystallography: The Absolute Proof
When a suitable single crystal can be grown, X-ray crystallography provides the "gold standard" for structural determination. [9][10]
-
Causality: This technique directly maps the electron density of the atoms in the crystal lattice, providing an unambiguous 3D structure. [11]Crucially, with the inclusion of a heavy atom or through anomalous dispersion methods (e.g., Flack parameter determination), it can determine the absolute configuration (R or S) of the chiral center without reference to any other standard. [12]While obtaining crystals of such molecules can be challenging, it remains the ultimate goal for structural confirmation. [9]
Solid-State Characterization: Crystalline Form and Thermal Properties
The physical form of an active pharmaceutical ingredient (API) affects its stability, solubility, and bioavailability.
-
X-ray Powder Diffraction (XRPD): Provides a fingerprint of the crystalline lattice. It is used to identify the specific polymorph (crystal form) and to distinguish crystalline material from amorphous (non-crystalline) solid.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, which is a key indicator of purity, and to identify polymorphic transitions.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated. It is used to assess thermal stability and to quantify the amount of residual solvent or water.
Part 3: Comparative Analysis of Derivatives
When working with derivatives, the same validation principles apply. The key is to analyze how the structural modification predictably alters the analytical data.
| Derivative Type | Expected ¹H NMR Change | Expected ¹³C NMR Change | Expected Mass Shift (HRMS) |
| Parent (H) | Phenyl: ~7.3 ppm | Phenyl: ~126-138 ppm | 207.1259 ([M+H]⁺) |
| 4-Fluoro-phenyl | Aromatic region becomes more complex (e.g., two doublets of doublets). | Carbon bearing the F will show a large C-F coupling; adjacent carbons will shift. | +18.0012 Da |
| 4-Methoxy-phenyl | Aromatic region splits into two distinct doublets; a new singlet appears at ~3.8 ppm (OCH₃). | A new methoxy carbon signal appears (~55 ppm); aromatic signals shift accordingly. | +30.0106 Da |
| N-Methyl-morpholino | Morpholino signals shift; a new N-CH₃ singlet appears. | A new N-CH₃ signal appears; morpholino carbons shift. | +14.0157 Da |
Table 2: Predicted analytical data shifts for common derivatives of this compound.
Experimental Protocols
Protocol 1: Chiral HPLC Method Validation for Enantiomeric Purity
Objective: To validate a chiral HPLC method for the separation and quantification of the R- and S-enantiomers of this compound.
1. Chromatographic Conditions (Example):
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
2. Validation Procedure:
-
System Suitability: Inject a solution of the racemic mixture (e.g., 100 µg/mL) six times. The resolution between the two enantiomer peaks must be ≥ 1.5, and the relative standard deviation (RSD) for peak area and retention time must be ≤ 2.0%.
-
Specificity: Inject the mobile phase (blank), a solution of the racemate, and, if available, solutions of the individual pure enantiomers to ensure no interfering peaks are present.
-
Linearity: Prepare a series of at least five standard solutions of the racemate covering a range from the limit of quantitation (LOQ) to 150% of the target concentration (e.g., 1 µg/mL to 150 µg/mL). Plot the peak area of each enantiomer versus its concentration. Calculate the correlation coefficient (r²), which must be ≥ 0.999.
-
Accuracy (Recovery): Prepare a placebo and spike it with the racemate at three concentration levels (e.g., 80%, 100%, 120% of the target concentration), in triplicate. Calculate the percentage recovery for each enantiomer at each level. The mean recovery must be within 98.0-102.0%.
-
Precision (Repeatability): Analyze six replicate preparations of the racemate at the target concentration on the same day. The %RSD for the peak area of each enantiomer must be ≤ 2.0%.
-
Limit of Quantitation (LOQ): Determine the lowest concentration that meets the accuracy and precision requirements and typically has a signal-to-noise ratio of at least 10. This is critical for quantifying the minor enantiomer as an impurity.
Conclusion
The structural validation of this compound and its derivatives is a rigorous, multi-faceted process that forms the bedrock of its development as a potential therapeutic agent. By employing an orthogonal suite of analytical techniques—NMR for connectivity, HRMS for elemental composition, Chiral HPLC for stereochemical purity, and solid-state methods for physical form—we build a self-validating dossier of evidence. This integrated approach, grounded in established scientific principles and regulatory expectations, ensures that the structure is not merely proposed, but proven with the highest degree of scientific certainty.
References
-
Badawi, H. M. (2011). Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 63-8. [Link]
-
Georgiev, S., Karaminkov, R., Chervenkov, S., Delchev, V., & Neusser, H. J. (2009). Mass-analyzed threshold ionization spectroscopy of 2-phenylethanol: probing of conformational changes caused by ionization. The Journal of Physical Chemistry A, 113(44), 12328-36. [Link]
-
Martins, A. D., et al. (2023). Biotechnological 2-Phenylethanol Production: Recent Developments. Molecules, 28(3), 1349. [Link]
-
Li, Y., Gao, J., Wang, F., & Liao, Y. (2024). [Advances in synthesis of 2-phenylethanol]. Sheng Wu Gong Cheng Xue Bao, 40(6), 1694-1710. [Link]
-
FooDB. (2010). Showing Compound 2-Phenylethanol (FDB012152). [Link]
-
USP. (n.d.). General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS. [Link]
-
SpectraBase. (n.d.). N-(2-Phenylethyl)-morpholine. [Link]
-
ResearchGate. (n.d.). X-ray crystal structures of liquid phenylethanol derivatives obtained by cocrystallization with TEO. [Link]
-
ResearchGate. (2011). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes. [Link]
-
Karaminkov, R., Chervenkov, S., & Neusser, H. J. (2008). Identification of conformational structures of 2-phenylethanol and its singly hydrated complex by mass selective high-resolution spectroscopy and ab initio calculations. The Journal of Physical Chemistry A, 112(5), 839-48. [Link]
-
ResearchGate. (2002). erythro-2-Morpholino-1,2-diphenylethanol. [Link]
-
ResearchGate. (2018). A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS. [Link]
-
FDA. (2017). Q11 Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities) Questions and Answers. [Link]
-
ResearchGate. (n.d.). Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic cell suspensions. [Link]
-
USP-NF. (2011). <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS. [Link]
-
Chiralpedia. (n.d.). Part 7: Analytical Techniques for Stereochemistry. [Link]
-
Zhang, H., et al. (2014). De-novo synthesis of 2-phenylethanol by Enterobacter sp. CGMCC 5087. BMC Biotechnology, 14, 30. [Link]
-
ICH. (n.d.). Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
Al-Masoudi, N. A., et al. (2020). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports, 10(1), 12345. [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
-
MDPI. (2023). X-ray Diffraction, Spectroscopy, Optical Properties, NPA, NBO, FMO, and Hirshfeld Surface Analyses of Two Newly Synthesized Piperidinium Ionic Liquids. [Link]
-
Scribd. (n.d.). Mass Spectrometry of Aralkyl Compounds. [Link]
-
Wikipedia. (n.d.). Chiral analysis. [Link]
-
USP-NF. (2016). General Chapter Prospectus: <197> Spectroscopic Identification Tests. [Link]
-
DS InPharmatics. (2020). General Information and Characterization of the Drug Substance Modules. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1999). Synthesis and X-ray structure of stable 2H-isoindoles. [Link]
-
NIST. (n.d.). Phenylethyl Alcohol. [Link]
-
USP-NF. (n.d.). <197> Spectroscopic Identification Tests. [Link]
-
ChemRxiv. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]
-
PubChem. (n.d.). 2-Phenylethanol. [Link]
-
ICH. (n.d.). 3.2.S.3.1 Elucidation of Structure and other Characteristics. [Link] (Note: This is a general link to the ICH CTD page as the original link was a direct download).
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for a related synthesis. [Link]
-
ICH. (2018). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. [Link]
-
ChemInform. (2016). Synthesis of 2-Phenylquinoline and Its Derivatives. [Link]
-
ResearchGate. (n.d.). ¹H-NMR of the model compounds (A, 2-phenoxy-1-phenylethanol) and [B, 2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-ol]. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral analysis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]
- 11. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Determining the Enantiomeric Purity of 2-Morpholino-1-phenylethanol
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity is a critical aspect of chemical synthesis and pharmaceutical development. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to ensure the quality and safety of chiral compounds.[1] This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of 2-Morpholino-1-phenylethanol, a chiral molecule of interest in medicinal chemistry. We will explore Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Chiral Capillary Electrophoresis (CE), offering insights into method development, experimental protocols, and comparative performance.
The Imperative of Enantiomeric Purity
This compound possesses a stereogenic center at the carbon atom bearing the hydroxyl group, giving rise to two enantiomers. As with many chiral molecules, these enantiomers can exhibit distinct biological activities. Therefore, the ability to separate and quantify them is paramount for research and quality control.
Comparative Overview of Analytical Techniques
The choice of an analytical method for determining enantiomeric purity is contingent on factors such as sample properties, required sensitivity, analysis speed, and available instrumentation. The following table provides a high-level comparison of the most effective techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[1] | Differential partitioning using a supercritical fluid (typically CO2) as the primary mobile phase.[2] | Differential migration of enantiomers in an electric field, facilitated by a chiral selector in the background electrolyte.[3] |
| Typical Stationary Phase | Polysaccharide-based (amylose, cellulose derivatives), Pirkle-type, protein-based, macrocyclic glycopeptides.[4][5] | Same as HPLC, with polysaccharide phases being very common.[4][6] | Not applicable (separation occurs in the capillary). |
| Mobile Phase | Normal-phase (e.g., hexane/alcohol) or reversed-phase (e.g., acetonitrile/water).[7] | Supercritical CO2 with organic modifiers (e.g., methanol, ethanol).[6][8] | Aqueous or non-aqueous buffer containing a chiral selector (e.g., cyclodextrins).[3][9] |
| Key Advantages | Wide applicability, well-established, high resolution.[5] | Fast separations, reduced solvent consumption ("green" chemistry), high efficiency.[2][7] | High efficiency, minimal sample and reagent consumption, versatile.[3] |
| Considerations | Can be time-consuming, may use significant amounts of organic solvents. | Requires specialized instrumentation. | Can be sensitive to matrix effects, lower sample loading capacity. |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separations due to its versatility and high resolving power.[5] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Causality in Experimental Choices
The selection of the CSP and mobile phase is critical for achieving separation. For a molecule like this compound, which contains a hydroxyl group and a basic morpholino nitrogen, polysaccharide-based CSPs are an excellent starting point. These phases, such as those derived from amylose or cellulose, offer a multitude of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and steric hindrance.
A normal-phase mobile system, typically a mixture of a non-polar solvent like hexane and a polar modifier like an alcohol (e.g., isopropanol or ethanol), is often preferred for these types of CSPs. The alcohol modifier plays a crucial role in modulating the retention and enantioselectivity by competing with the analyte for polar interaction sites on the CSP. The addition of a small amount of a basic additive, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is often necessary to improve the peak shape of basic analytes like this compound by minimizing interactions with residual acidic silanols on the silica support.[10]
Experimental Protocol: Chiral HPLC
Objective: To separate the enantiomers of this compound and determine the enantiomeric purity.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV detector
Materials:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Sample Diluent: Mobile Phase
-
Sample Concentration: 1 mg/mL
Procedure:
-
System Preparation: Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. The column temperature should be maintained at 25 °C.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution onto the column.
-
Detection: Monitor the elution profile at a wavelength of 220 nm.
-
Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess (% ee) is calculated using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Visualizing the HPLC Workflow
Caption: Workflow for chiral HPLC analysis of this compound.
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful alternative to HPLC, offering significant advantages in terms of speed and reduced environmental impact.[7] The technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase.
Causality in Experimental Choices
The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to liquid mobile phases.[7] For chiral separations, organic modifiers such as methanol or ethanol are added to the CO2 to modulate the polarity of the mobile phase and facilitate the elution of the analytes.[6] The choice of CSPs in SFC is similar to that in HPLC, with polysaccharide-based phases being highly effective.[4]
For this compound, a mobile phase consisting of CO2 and a polar alcohol modifier is ideal. Similar to HPLC, an additive is often required for basic compounds. In SFC, basic additives like DEA or TEA are also commonly used to improve peak shape and resolution.[6]
Experimental Protocol: Chiral SFC
Objective: To achieve a rapid separation of the enantiomers of this compound.
Instrumentation:
-
SFC system with a CO2 pump and a modifier pump
-
Autosampler
-
Column oven
-
Back pressure regulator
-
UV detector
Materials:
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm
-
Mobile Phase: Supercritical CO2 / Methanol with 0.2% Diethylamine (isocratic, e.g., 70:30, v/v)
-
Sample Diluent: Methanol
-
Sample Concentration: 1 mg/mL
Procedure:
-
System Preparation: Equilibrate the Chiralcel OD-H column with the mobile phase at a flow rate of 3.0 mL/min. Maintain the column temperature at 35 °C and the back pressure at 150 bar.
-
Sample Preparation: Dissolve the this compound sample in methanol to a final concentration of 1 mg/mL.
-
Injection: Inject 5 µL of the sample solution.
-
Detection: Monitor the elution profile at a wavelength of 220 nm.
-
Data Analysis: Calculate the enantiomeric excess as described for the HPLC method.
Visualizing the SFC Workflow
Caption: Workflow for chiral SFC analysis of this compound.
Chiral Capillary Electrophoresis (CE)
Chiral CE is a highly efficient separation technique that relies on the differential migration of enantiomers in an electric field.[3] The separation is achieved by adding a chiral selector to the background electrolyte (BGE).
Causality in Experimental Choices
Cyclodextrins (CDs) are the most commonly used chiral selectors in CE.[3][9] These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. Enantiomers can form transient inclusion complexes with the CD cavity, and differences in the stability of these diastereomeric complexes lead to different electrophoretic mobilities and, consequently, separation.
For a basic compound like this compound, a low pH buffer is used to ensure the analyte is protonated and carries a positive charge. This allows it to migrate towards the cathode. The choice of CD is empirical, but neutral CDs like hydroxypropyl-β-cyclodextrin (HP-β-CD) or methylated cyclodextrins are good starting points.[11] The concentration of the CD and the pH of the BGE are critical parameters that need to be optimized to achieve the desired resolution.[11]
Experimental Protocol: Chiral CE
Objective: To determine the enantiomeric purity of this compound with high efficiency and minimal sample consumption.
Instrumentation:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
Materials:
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 20 mM hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Rinse Solutions: 0.1 M NaOH, water.
-
Sample Diluent: Water
-
Sample Concentration: 0.5 mg/mL
Procedure:
-
Capillary Conditioning: Condition a new capillary by flushing with 0.1 M NaOH (20 min), followed by water (10 min), and finally the BGE (15 min).
-
Pre-run Conditioning: Before each injection, rinse the capillary with 0.1 M NaOH (2 min), water (2 min), and the BGE (3 min).
-
Sample Preparation: Dissolve the this compound sample in water to a final concentration of 0.5 mg/mL.
-
Injection: Inject the sample hydrodynamically (e.g., 50 mbar for 5 seconds).
-
Separation: Apply a voltage of 25 kV. Maintain the capillary temperature at 20 °C.
-
Detection: Monitor at a wavelength of 214 nm.
-
Data Analysis: Calculate the enantiomeric excess from the corrected peak areas of the two enantiomers.
Visualizing the CE Workflowdot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Replacing methanol with azeotropic ethanol as the co-solvent for improved chiral separations with supercritical fluid chromatography (SFC) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Enantioseparation in capillary electrophoresis using 2-O-(2-hydroxybutyl)-beta-CD as a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Morpholino-1-phenylethanol Analogs
For researchers and drug development professionals navigating the nuanced world of psychoactive compound design, the 2-Morpholino-1-phenylethanol scaffold presents a compelling starting point. Its structural relationship to known biogenic amines, coupled with the advantageous physicochemical properties imparted by the morpholine ring, makes this class of compounds a fertile ground for discovering novel central nervous system (CNS) agents. This guide provides an in-depth comparison of the biological activities of this compound analogs, drawing upon key structure-activity relationship (SAR) studies to elucidate the impact of structural modifications on pharmacological profiles.
The morpholine moiety is a privileged structure in medicinal chemistry, often employed to enhance aqueous solubility, improve metabolic stability, and fine-tune receptor binding interactions.[1][2] In the context of the 1-phenylethanolamine framework, which is characteristic of many adrenergic and dopaminergic ligands, the incorporation of a morpholine ring can significantly alter potency and selectivity.[1] This guide will delve into the key findings from comparative studies, offering a technical synthesis of the current understanding of these intriguing analogs.
Structure-Activity Relationships: From Adrenergic Modulation to Monoamine Reuptake Inhibition
The biological activity of this compound analogs is profoundly influenced by substitutions on both the phenyl ring and the morpholine moiety, as well as by the stereochemistry of the molecule. Key research has highlighted two primary areas of pharmacological activity for this class of compounds: modulation of adrenergic receptors and inhibition of monoamine reuptake.
Adrenergic Receptor Activity of 2-Arylmorpholine Analogs
A foundational study comparing 1-aryl-2-aminoethanol derivatives with their corresponding 2-arylmorpholine cyclic analogs revealed significant shifts in adrenergic activity upon cyclization.[1] Specifically, the investigation of 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives and their morpholine counterparts demonstrated that the characteristic features of the aromatic moiety have a more substantial influence on the pharmacological outcome than the ethanolamine structure itself.[1]
The open-chain amino alcohol precursors exhibited a concentration-dependent dual activity on the rat vas deferens, acting as both alpha-stimulants and alpha-blockers.[1] In contrast, their cyclized morpholine analogs exclusively displayed alpha-blocking activity.[1] Furthermore, while the N-isopropyl substituted open-chain compound showed moderate beta-blocking effects on isolated guinea pig atria, the morpholine analogs were devoid of such activity.[1] These findings underscore a critical SAR principle: the conformational constraints imposed by the morpholine ring can lead to a more defined and selective pharmacological profile, in this case, favoring alpha-adrenergic antagonism.
Table 1: Comparative Adrenergic Activity of 1-(2,5-dimethoxyphenyl)-2-aminoethanol Derivatives and their Morpholine Analogs [1]
| Compound | Structure | Adrenergic Activity (Rat Vas Deferens) | Beta-Adrenergic Activity (Guinea Pig Atria) |
| 5 | 1-(2,5-dimethoxyphenyl)-2-aminoethanol | α-stimulating & α-blocking | Not Reported |
| 6 | 1-(2,5-dimethoxyphenyl)-2-(methylamino)ethanol | α-stimulating & α-blocking | Not Reported |
| 7 | 1-(2,5-dimethoxyphenyl)-2-(isopropylamino)ethanol | α-blocking only | Moderate β-blocking |
| 8 | 2-(2,5-dimethoxyphenyl)morpholine | α-blocking only | Inactive |
| 9 | 4-Methyl-2-(2,5-dimethoxyphenyl)morpholine | α-blocking only | Inactive |
| 10 | 4-Isopropyl-2-(2,5-dimethoxyphenyl)morpholine | α-blocking only | Inactive |
Monoamine Reuptake Inhibition by Morpholine Analogs
Expanding upon the CNS-active potential of this scaffold, research into 2-[(phenoxy)(phenyl)methyl]morpholine derivatives has identified potent inhibitors of serotonin (SERT) and noradrenaline (NET) reuptake.[3] This class of compounds, while structurally distinct from a simple 1-phenylethanol backbone, provides invaluable SAR insights directly applicable to the this compound core. The key determinants of activity and selectivity were found to be stereochemistry and the substitution pattern on the aryl rings.[3]
The enantioselective synthesis of these analogs allowed for the identification of selective serotonin reuptake inhibitors (SRIs), selective noradrenaline reuptake inhibitors (NRIs), and dual SNRIs.[3] This highlights the stereochemical sensitivity of the monoamine transporters and the potential for fine-tuning the pharmacological profile through chiral chemistry. One of the synthesized compounds, (SS)-5a, emerged as a potent and selective dual SNRI, underscoring the therapeutic potential of this morpholine-containing scaffold in the treatment of depression and other mood disorders.[3]
Experimental Protocols
To facilitate further research in this area, we provide a detailed, step-by-step methodology for a key in vitro assay used to characterize the biological activity of these compounds.
Protocol: In Vitro Monoamine Reuptake Inhibition Assay
This protocol describes a common method for assessing the inhibitory activity of compounds on the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, typically using human embryonic kidney (HEK293) cells stably expressing the respective human transporters.
I. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing hSERT, hNET, or hDAT in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For the assay, seed the cells into 96-well plates at a density of 4 x 10^4 cells/well and allow them to adhere and grow for 24-48 hours.
II. Assay Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations. The final DMSO concentration in the assay should not exceed 0.1%.
-
Assay Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).
-
Pre-incubation: Wash the cell monolayers twice with KRH buffer. Pre-incubate the cells for 10 minutes at 37°C with KRH buffer containing the test compound at various concentrations.
-
Initiation of Uptake: Add a mixture of radiolabeled and unlabeled monoamine to each well to initiate the uptake reaction. For example, for the SERT assay, add a mixture of [3H]5-hydroxytryptamine ([3H]5-HT) and unlabeled 5-HT. The final concentration of the radioligand should be below its Km for the transporter to ensure sensitive detection of inhibition.
-
Incubation: Incubate the plates at 37°C for a short period (e.g., 10-15 minutes) to measure the initial rate of uptake.
-
Termination of Uptake: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add a scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., imipramine for SERT, desipramine for NET, GBR12909 for DAT). Subtract the non-specific uptake from all measurements. Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Causality Behind Experimental Choices:
-
Stable Cell Lines: Using cell lines that stably express a single human monoamine transporter ensures that the measured activity is specific to the target of interest.
-
Radiolabeled Substrates: The use of radiolabeled monoamines provides a highly sensitive and quantitative method for measuring transporter activity.
-
Initial Rate of Uptake: Keeping the incubation time short ensures that the measurement reflects the initial velocity of transport, which is a more accurate measure of transporter function and less prone to confounding factors like substrate metabolism.
Visualizing the Mechanism of Action
The primary mechanism by which the this compound analogs discussed exert their CNS effects is through interaction with monoamine transporters. The following diagram illustrates the general workflow for identifying and characterizing these compounds.
Caption: Experimental workflow for the discovery of this compound analogs as monoamine reuptake inhibitors.
The following diagram illustrates the simplified signaling pathway of a monoamine transporter and its inhibition.
Caption: Inhibition of a monoamine transporter by a this compound analog.
Conclusion and Future Directions
The available evidence strongly suggests that the this compound scaffold is a versatile platform for the development of CNS-active agents. The conformational constraint introduced by the morpholine ring can refine the pharmacological profile, steering activity from mixed agonism/antagonism towards selective antagonism at adrenergic receptors. Furthermore, subtle modifications to the aromatic substituents and control of stereochemistry can yield potent and selective inhibitors of monoamine reuptake.
While the current body of research provides a solid foundation, a comprehensive comparative study of a broad range of this compound analogs with diverse phenyl ring substitutions is still needed. Such a study, evaluating activity across a panel of CNS targets including adrenergic, dopaminergic, and serotonergic receptors and transporters, would be invaluable for constructing a more complete SAR map. Future research should also focus on the in vivo characterization of the most promising lead compounds to assess their pharmacokinetic properties, blood-brain barrier penetration, and efficacy in relevant animal models of CNS disorders. The insights presented in this guide offer a strategic roadmap for these future investigations, paving the way for the discovery of the next generation of CNS therapeutics.
References
-
Wermuth, C. G., et al. (1987). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 30(2), 239-244. [Link]
-
Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562-2566. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure & Dynamics, 1-27. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
Sources
- 1. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Morpholino-1-phenylethanol: A Cost-Benefit Analysis for Drug Development Professionals
For researchers and professionals in the dynamic field of drug development, the efficient and cost-effective synthesis of key intermediates is a cornerstone of successful pharmaceutical innovation. 2-Morpholino-1-phenylethanol, a chiral amino alcohol, stands as a critical building block, most notably in the synthesis of the norepinephrine reuptake inhibitor, Reboxetine. The selection of a synthetic route for this valuable compound is a decision with far-reaching implications, impacting not only the economic viability of the process but also its environmental footprint and scalability.
This comprehensive guide provides an in-depth cost-benefit analysis of prominent synthesis routes to this compound. Moving beyond a mere recitation of procedural steps, we will delve into the mechanistic rationale behind these methodologies, offering a critical evaluation of their respective strengths and weaknesses. Our objective is to equip you, our fellow scientists, with the necessary insights to make informed decisions that align with your specific research and development goals.
Unveiling the Synthetic Landscape: Three Competing Routes
The synthesis of this compound has evolved, driven by the dual imperatives of enhancing efficiency and embracing the principles of green chemistry. Here, we will dissect three distinct approaches: a classical two-step route, a modern greener alternative, and an emerging biocatalytic pathway.
Route 1: The Classical Two-Step Approach from Styrene Oxide
This traditional and widely documented method commences with the nucleophilic attack of morpholine on styrene oxide. The resulting epoxide ring-opening yields the desired this compound.
Reaction Scheme:
1-Phenylethanolamine + Ethylene Sulfate → Intermediate → this compound
Precursor (e.g., L-phenylalanine) --(Engineered Enzyme Cascade)--> this compound
Caption: Workflow for the classical synthesis of this compound.
Caption: Workflow for the greener synthesis of this compound.
Caption: Conceptual workflow for the biocatalytic synthesis of this compound.
Conclusion and Future Outlook
The synthesis of this compound presents a compelling case study in the evolution of synthetic strategy. While the classical approach from styrene oxide remains a viable option, its environmental drawbacks and the need for enantiomeric resolution are significant limitations. The greener route utilizing ethylene sulfate offers a substantial improvement in terms of sustainability and efficiency, making it an attractive alternative for modern pharmaceutical manufacturing. [1][2] Looking ahead, the biocatalytic route, though still in its conceptual stages for this specific molecule, holds the ultimate promise for a truly sustainable and highly selective synthesis. As our ability to engineer enzymes and microbial cell factories continues to advance, the direct, enantiopure production of this compound from simple, renewable feedstocks is a tangible and exciting prospect for the future of drug development. The choice of synthesis route will ultimately depend on a careful consideration of the specific project requirements, balancing the immediate needs of cost and scalability with the long-term goals of sustainability and innovation.
References
-
Efficient Synthesis of Phenylacetate and 2‐Phenylethanol by Modular Cascade Biocatalysis. (Source: Wiley Online Library) [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (Source: ResearchGate) [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (Source: ChemRxiv) [Link]
-
(PDF) An Approach in Synthesis of 1-Morpholino-2-phenylethane-1,2-dione Catalyzed by Copper (II) Bromide - ResearchGate. (Source: ResearchGate) [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing). (Source: Royal Society of Chemistry) [Link]
-
Sustainable 2-Phenylethanol Production: Co-Cultivation of Yarrowia lipolytica Strains in Mixed Agro-Industrial By-Products - MDPI. (Source: MDPI) [Link]
-
Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). - ResearchGate. (Source: ResearchGate) [Link]
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - NIH. (Source: National Institutes of Health) [Link]
-
Biotechnological 2-Phenylethanol Production: Recent Developments. (Source: MDPI) [Link]
-
Biotechnological 2-Phenylethanol Production: Recent Developments - MDPI. (Source: MDPI) [Link]
-
De-novo synthesis of 2-phenylethanol by Enterobacter sp. CGMCC 5087 - PubMed. (Source: PubMed) [Link]
-
[Advances in synthesis of 2-phenylethanol] - PubMed. (Source: PubMed) [Link]
-
Enantioselective synthesis of (S)-1-phenylethanol, a precursor to low-molecular-weight bioregulators | Request PDF - ResearchGate. (Source: ResearchGate) [Link]
-
Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC. (Source: National Institutes of Health) [Link]
-
Synthesis of 2-(2-ethoxy phenoxy)(phenyl)methyl morpholine (reboxetine) - ResearchGate. (Source: ResearchGate) [Link]
-
Biosynthesis of 2-phenylethanol using tobacco waste as feedstock - ResearchGate. (Source: ResearchGate) [Link]
-
(PDF) Enhanced 2-phenylethanol production by newly isolated Meyerozyma sp. strain YLG18 and characterization of its synthetic pathways - ResearchGate. (Source: ResearchGate) [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines - ChemRxiv. (Source: ChemRxiv) [Link]
-
De novo Synthesis of 2-phenylethanol from Glucose by Metabolically Engineered Escherichia coli - PubMed. (Source: PubMed) [Link]
-
Biotechnogical production of 2-phenyethanol - ResearchGate. (Source: ResearchGate) [Link]
-
Production of natural 2-phenylethanol: From biotransformation to purified product. (Source: ResearchGate) [Link]
-
Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. (Source: International Journal of Trend in Scientific Research and Development) [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Validation of 2-Morpholino-1-phenylethanol
In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. 2-Morpholino-1-phenylethanol, a molecule of interest for its potential applications, requires rigorous spectroscopic validation to ensure its identity, purity, and stability. This guide provides an in-depth, technically-grounded framework for the comprehensive validation of its spectroscopic data, drawing upon established principles and comparative analysis with structural analogs. Our approach is rooted in the principles of scientific integrity, ensuring that the described protocols are self-validating and aligned with industry standards.
The validation of analytical methods is a critical component of ensuring reliable and reproducible scientific data.[1] International guidelines, such as those from the International Council for Harmonisation (ICH), provide a framework for this process, outlining key validation parameters including specificity, linearity, accuracy, precision, and robustness.[1][2][3][4][5] This guide will demonstrate how to apply these principles to the spectroscopic data of this compound.
Predicted Spectroscopic Characteristics of this compound
A foundational step in validating experimental data is to establish a set of predicted values. Given the absence of a comprehensive public spectral database for this compound, we can predict its spectral characteristics by dissecting the molecule into its core components: the phenylethanol backbone and the morpholine ring .
1. 1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Phenylethanol Moiety: The aromatic protons of the phenyl group are expected to appear as a multiplet in the 7.2-7.4 ppm range in the 1H NMR spectrum. The benzylic proton (CH-OH) will likely be a doublet of doublets around 4.8-5.0 ppm, coupled to the adjacent methylene protons. The methylene protons (CH2-N) will be diastereotopic and appear as two separate multiplets. For comparison, the 1H NMR spectrum of 2-phenylethanol shows aromatic protons around 7.3 ppm and the methylene groups at approximately 2.8 and 3.8 ppm.[6][7] The 13C NMR spectrum of 2-phenylethanol shows the aromatic carbons between 126-138 ppm and the aliphatic carbons at roughly 63 and 39 ppm.[8][9]
-
Morpholine Moiety: The protons on the morpholine ring typically appear as two distinct multiplets. The protons on the carbons adjacent to the nitrogen (N-CH2) are expected between 2.4-2.8 ppm, while the protons on the carbons adjacent to the oxygen (O-CH2) will be further downfield, around 3.6-3.8 ppm. The 13C signals for these carbons are anticipated around 54 ppm and 67 ppm, respectively.
2. Infrared (IR) Spectroscopy:
The IR spectrum will be characterized by several key absorbances:
-
A broad O-H stretch from the alcohol group, typically in the 3200-3600 cm-1 region.
-
C-H stretching vibrations from the aromatic ring just above 3000 cm-1 and from the aliphatic parts just below 3000 cm-1.
-
Aromatic C=C stretching peaks in the 1450-1600 cm-1 region.
-
A prominent C-O stretch from the alcohol at approximately 1050-1150 cm-1.
-
The C-N stretching of the morpholine ring will likely appear in the 1100-1200 cm-1 range.
-
The C-O-C ether stretch of the morpholine ring will be visible around 1115 cm-1.
For comparison, the IR spectrum of 2-phenylethanol shows a prominent O-H stretch and the characteristic aromatic and aliphatic C-H and C-O stretches.[10][11][12]
3. Mass Spectrometry (MS):
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]+. Key fragmentation patterns would likely involve the loss of a water molecule [M-18], cleavage of the C-C bond between the benzylic carbon and the methylene group, and fragmentation of the morpholine ring. The base peak is often the tropylium ion at m/z 91, resulting from rearrangement of the benzyl fragment. The fragmentation of 1-phenylethanol and 2-phenylethanol commonly shows a prominent peak at m/z 107, corresponding to the [C6H5CHOH]+ fragment.[13][14][15][16]
Comparative Analysis with Structural Analogs
To provide a robust validation, a direct comparison with commercially available or easily synthesized structural analogs is indispensable.
| Compound | Key Expected 1H NMR Signals (ppm) | Key Expected IR Signals (cm-1) | Expected Mass Spec Fragments (m/z) |
| This compound | ~7.3 (m, 5H, Ar-H), ~4.9 (dd, 1H, CH-OH), ~3.7 (m, 4H, O-(CH2)2), ~2.6 (m, 4H, N-(CH2)2), ~2.5 (m, 2H, CH2-N) | 3400 (br, O-H), 3030 (sp2 C-H), 2950, 2850 (sp3 C-H), 1115 (C-O-C), 1070 (C-O) | [M]+, [M-H2O]+, 107, 91 |
| 2-Phenylethanol | 7.2-7.3 (m, 5H, Ar-H), 3.86 (t, 2H, CH2-OH), 2.89 (t, 2H, Ar-CH2)[6] | 3350 (br, O-H), 3028 (sp2 C-H), 2940, 2870 (sp3 C-H), 1050 (C-O)[11][12] | 122 ([M]+), 104, 91[16] |
| N-Phenylmorpholine | 6.8-7.3 (m, 5H, Ar-H), 3.8-3.9 (t, 4H, O-(CH2)2), 3.1-3.2 (t, 4H, N-(CH2)2) | 3050 (sp2 C-H), 2960, 2850 (sp3 C-H), 1600, 1500 (C=C), 1118 (C-O-C) | 163 ([M]+), 132, 104, 77 |
Experimental Validation Workflow
The following workflow outlines the necessary steps to validate the spectroscopic data for a newly synthesized batch of this compound.
Caption: Experimental workflow for spectroscopic validation.
Detailed Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
1H NMR Acquisition: Acquire a one-dimensional 1H NMR spectrum using a 400 MHz or higher spectrometer.
-
13C NMR Acquisition: Acquire a proton-decoupled 13C NMR spectrum.
-
2D NMR Acquisition: Perform Correlation Spectroscopy (COSY) to establish proton-proton couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.
-
Data Processing and Analysis: Process the spectra using appropriate software. Integrate the 1H signals and assign all peaks based on chemical shifts, coupling constants, and 2D correlations. Compare the assigned spectrum with the predicted values and data from analogs.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm-1.
-
Data Analysis: Identify and label the major absorption bands and compare them to the expected functional group frequencies.
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into the mass spectrometer using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Acquire the spectrum in positive ion mode.
-
Data Analysis: Determine the accurate mass of the molecular ion ([M+H]+) and compare it to the calculated exact mass of this compound (C12H18NO2+). The observed mass should be within 5 ppm of the theoretical mass. Analyze the fragmentation pattern to further confirm the structure.
Ensuring Trustworthiness: A Self-Validating System
The described workflow constitutes a self-validating system through the convergence of multiple, independent analytical techniques.
Caption: Interdependence of spectroscopic techniques for validation.
A successful validation is achieved when the experimental data from NMR, IR, and MS are all consistent with the proposed structure of this compound and with the data from its structural analogs. Any significant deviation would necessitate further investigation, such as re-purification or consideration of alternative structures.
This comprehensive guide provides the necessary framework for researchers, scientists, and drug development professionals to confidently validate the spectroscopic data of this compound, ensuring the integrity and reliability of their scientific findings.
References
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023).
- ICH Q2 Validation of Analytical Procedures - YouTube. (2024).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
- Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025).
- Contents - The Royal Society of Chemistry. (n.d.).
- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). (n.d.).
- 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545) - NP-MRD. (n.d.).
- 2-phenylethanol - bmse000659 - Data - BMRB. (n.d.).
- Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol - PubMed. (2011).
- 1: IR spectrum of Phenylethanol (1b) | Download Scientific Diagram - ResearchGate. (n.d.).
- 2-Phenylethanol - Optional[ATR-IR] - Spectrum - SpectraBase. (n.d.).
- 1-Phenylethanol, (S)- | C8H10O | CID 443135 - PubChem. (n.d.).
- Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... - ResearchGate. (n.d.).
- Mass Spectrometry of Aralkyl Compounds | PDF | Molecules | Atomic - Scribd. (n.d.).
- 2-phenylethanol - MassBank. (2008).
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. database.ich.org [database.ich.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. rsc.org [rsc.org]
- 7. hmdb.ca [hmdb.ca]
- 8. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545) [np-mrd.org]
- 9. bmse000659 2-phenylethanol at BMRB [bmrb.io]
- 10. Vibrational spectra and assignments of 2-phenylethanol and 2-phenoxyethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. 1-Phenylethanol, (S)- | C8H10O | CID 443135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. massbank.eu [massbank.eu]
A Researcher's Guide to Elucidating the Mechanism of Action of 2-Morpholino-1-phenylethanol
Introduction
In the landscape of neuropharmacological research, novel molecular scaffolds hold the promise of enhanced selectivity and novel therapeutic mechanisms. 2-Morpholino-1-phenylethanol (2-M-1-PE), a compound featuring a core phenylethanolamine structure, presents an intriguing profile for investigation. Its structural similarity to endogenous monoamine neurotransmitters (e.g., norepinephrine) and established pharmaceutical agents, particularly those containing a morpholine ring (such as the norepinephrine reuptake inhibitor Reboxetine), strongly suggests a potential interaction with the monoaminergic system.
This guide provides a comprehensive, step-by-step framework for researchers to systematically confirm the mechanism of action of 2-M-1-PE. We will move beyond simple protocols to explain the scientific rationale behind each experimental choice, enabling a thorough and self-validating investigation. The objective is to build a detailed pharmacological profile of 2-M-1-PE, comparing its performance against established reference compounds and providing the foundational data necessary for further drug development.
Part 1: Primary Target Identification and Affinity Profiling
The first principle in characterizing a novel compound is to identify its primary biological targets. The chemical architecture of 2-M-1-PE points toward a high probability of interaction with monoamine transporters and G-protein coupled receptors (GPCRs) central to neuronal signaling.
Experiment 1: Comprehensive Radioligand Binding Assays
Causality Behind Experimental Choice: Before assessing function, we must confirm binding. Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.[1][2] By using a radiolabeled ligand with known high affinity for a target, we can measure how effectively 2-M-1-PE competes for the same binding site. This provides a quantitative measure of binding affinity, the inhibition constant (Kᵢ), which is crucial for understanding the compound's potency and selectivity.[3]
Experimental Workflow: Radioligand Binding
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay
-
Preparation of Reagents:
-
Prepare cell membrane homogenates from cell lines stably expressing the human target of interest (e.g., HEK293 cells expressing NET, DAT, SERT, or adrenergic receptor subtypes).
-
Select a high-affinity radioligand for each target (e.g., [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT, [³H]-Citalopram for SERT).
-
Prepare serial dilutions of 2-M-1-PE and a known reference compound in assay buffer.
-
-
Assay Execution:
-
In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kₔ), and varying concentrations of 2-M-1-PE or the reference compound.[4]
-
To determine non-specific binding, include wells with a high concentration of a known, non-radiolabeled competitor.
-
Incubate the plates to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.[2][4] Wash filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of 2-M-1-PE that inhibits 50% of specific radioligand binding).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Data Presentation: Target Affinity Profile of 2-M-1-PE
| Target | Reference Compound | Reference Kᵢ (nM) | 2-M-1-PE Kᵢ (nM) |
| NET (Norepinephrine Transporter) | Desipramine | 0.5 - 2.0 | Experimental Value |
| DAT (Dopamine Transporter) | GBR-12909 | 1.0 - 5.0 | Experimental Value |
| SERT (Serotonin Transporter) | Fluoxetine | 0.8 - 3.0 | Experimental Value |
| α₁-Adrenergic Receptor | Prazosin | 0.1 - 0.5 | Experimental Value |
| α₂-Adrenergic Receptor | Yohimbine | 0.5 - 2.0 | Experimental Value |
| β₁-Adrenergic Receptor | Atenolol | 100 - 500 | Experimental Value |
| β₂-Adrenergic Receptor | ICI-118,551 | 0.5 - 1.5 | Experimental Value |
This initial screen will immediately reveal the primary binding targets and the selectivity profile of 2-M-1-PE.
Part 2: Functional Characterization of Target Interaction
Binding affinity does not equate to function. Once primary targets are identified, the next critical step is to determine how 2-M-1-PE modulates their activity. Does it block a transporter? Does it activate or inhibit a receptor?
Experiment 2: Neurotransmitter Uptake Assays
Causality Behind Experimental Choice: If binding assays reveal high affinity for monoamine transporters, a functional uptake assay is required to confirm inhibition. These assays directly measure the transporter's ability to move neurotransmitters from the extracellular space into the cell, which is the key physiological function that reuptake inhibitors are designed to block.[5][6]
Detailed Protocol: Synaptosome-Based Neurotransmitter Uptake
-
Preparation: Isolate synaptosomes (resealed nerve terminals) from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).
-
Assay Execution:
-
Pre-incubate synaptosomes with varying concentrations of 2-M-1-PE or a reference inhibitor.
-
Initiate the uptake reaction by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine).
-
Allow uptake to proceed for a short, defined period within the linear range of the reaction.
-
Terminate uptake by rapid filtration, trapping the synaptosomes containing the imported radiolabel.
-
-
Data Analysis:
-
Quantify radioactivity via scintillation counting.
-
Calculate the percent inhibition of uptake at each concentration of 2-M-1-PE relative to a vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation: Functional Inhibition of Monoamine Transporters
| Transporter | Reference Compound | Reference IC₅₀ (nM) | 2-M-1-PE IC₅₀ (nM) |
| NET | Reboxetine | 5 - 15 | Experimental Value |
| DAT | Methylphenidate | 10 - 30 | Experimental Value |
| SERT | Sertraline | 0.5 - 2.0 | Experimental Value |
Experiment 3: Cell-Based GPCR Signaling Assays
Causality Behind Experimental Choice: For targets identified as GPCRs (e.g., adrenergic receptors), we must determine if 2-M-1-PE acts as an agonist (activator) or an antagonist (blocker). GPCRs transduce signals through various intracellular pathways, and measuring the downstream second messengers like cyclic AMP (cAMP) or Ca²⁺ provides a direct readout of functional activity.[7][8][9]
GPCR Signaling Pathways
Caption: Major GPCR signaling cascades to be assayed.
Detailed Protocol: cAMP Measurement Assay (for Gs/Gi)
-
Cell Culture: Use cells (e.g., CHO or HEK293) engineered to express the specific adrenergic receptor subtype.
-
Agonist Mode: Treat cells with increasing concentrations of 2-M-1-PE.
-
Antagonist Mode: Pre-incubate cells with increasing concentrations of 2-M-1-PE, then stimulate with a known concentration of a reference agonist (e.g., isoproterenol for β-receptors). For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin and measure the inhibition of that signal.
-
Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensors).[7]
-
Data Analysis:
-
For agonist activity, plot cAMP levels against log[2-M-1-PE] to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).
-
For antagonist activity, plot the response against log[2-M-1-PE] to determine the IC₅₀.
-
Data Presentation: Functional GPCR Activity
| Receptor | Assay Mode | Reference Compound | Reference EC₅₀/IC₅₀ (nM) | 2-M-1-PE EC₅₀/IC₅₀ (nM) |
| β₂-AR | Agonist | Isoproterenol | 1 - 10 | Experimental Value |
| β₂-AR | Antagonist | Propranolol | 1 - 5 | Experimental Value |
| α₁-AR | Agonist (Ca²⁺) | Phenylephrine | 50 - 200 | Experimental Value |
| α₂-AR | Antagonist (cAMP) | Yohimbine | 0.5 - 2.0 | Experimental Value |
Part 3: Secondary Target and Off-Target Profiling
A thorough mechanistic study includes screening for potential off-target effects that could influence the compound's overall biological activity or lead to side effects. Given the phenylethanolamine scaffold, a key potential off-target is the Monoamine Oxidase (MAO) enzyme family.
Experiment 4: MAO-A and MAO-B Inhibition Assays
Causality Behind Experimental Choice: MAO enzymes are responsible for the degradation of monoamine neurotransmitters.[10] Inhibition of these enzymes can produce a pharmacological effect similar to reuptake inhibition by increasing synaptic neurotransmitter levels. It is critical to determine if 2-M-1-PE has any activity at MAO-A or MAO-B to distinguish its mechanism from that of MAO inhibitors.[11][12]
Detailed Protocol: Fluorometric MAO Inhibition Assay
-
Reagents: Use purified, recombinant human MAO-A and MAO-B enzymes. A common assay format uses a non-fluorescent substrate that is converted into a highly fluorescent product by the combined action of MAO and horseradish peroxidase.[13]
-
Assay Execution:
-
In a 96-well plate, combine the MAO-A or MAO-B enzyme with varying concentrations of 2-M-1-PE or a reference inhibitor (Clorgyline for MAO-A, Selegiline for MAO-B).
-
Initiate the reaction by adding the substrate mixture.
-
Incubate at 37°C.
-
Measure the increase in fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each concentration of 2-M-1-PE and calculate the IC₅₀ value.
-
Data Presentation: MAO Enzyme Inhibition Profile
| Enzyme | Reference Compound | Reference IC₅₀ (nM) | 2-M-1-PE IC₅₀ (nM) |
| MAO-A | Clorgyline | 5 - 10 | Experimental Value |
| MAO-B | Selegiline | 8 - 20 | Experimental Value |
Conclusion: Synthesizing a Complete Mechanistic Profile
This structured guide provides a robust pathway to comprehensively define the mechanism of action of 2-M-1-PE. By progressing logically from binding affinity to functional modulation and off-target screening, researchers can build a high-confidence pharmacological profile.
The final, integrated data will allow for a clear comparison with existing therapeutic agents. For example, if 2-M-1-PE demonstrates high affinity and potent inhibitory function at NET with low affinity for DAT, SERT, and adrenergic receptors, it would be classified as a selective norepinephrine reuptake inhibitor. Conversely, a profile showing potent antagonism at α₂-adrenergic receptors with weak transporter activity would classify it differently. This detailed, evidence-based approach is fundamental to understanding the compound's potential and guiding its future development in the field of neuroscience and pharmacology.
References
-
Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. [Link]
-
Kauk, M., & Hoffmann, C. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
Omote, H., & Moriyama, Y. (2013). Vesicular Neurotransmitter Transporters: An Approach for Studying Transporters With Purified Proteins. American Physiological Society Journal. [Link]
-
Marin Biologic Laboratories. (2024). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]
-
Reaction Biology. (n.d.). GPCR Assay Services. Reaction Biology. [Link]
-
Agilent. (n.d.). GPCR Signaling Assays. Agilent. [Link]
-
Navarro, G., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]
-
Sittampalam, G.S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH. [Link]
-
Springer Nature. (n.d.). Radioligand Binding Studies. Springer Nature Experiments. [Link]
-
StudySmarter. (2024). Neurotransmitter Transporters: Role & Types. StudySmarter. [Link]
-
Eriksen, J., et al. (2012). Neurotransmitter transporters: structure meets function. PMC - PubMed Central. [Link]
-
St. Jude Children's Research Hospital. (2023). Scientists reveal structures of neurotransmitter transporter. St. Jude Children's Research Hospital. [Link]
-
Smith, P.A. (1995). Methods for studying neurotransmitter transduction mechanisms. PubMed. [Link]
-
Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
-
Bernardino, A.R.S., et al. (2024). Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. [Link]
-
Shin, D.S., et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. [Link]
-
Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc. [Link]
Sources
- 1. Receptor-Ligand Binding Assays [labome.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Neurotransmitter transporters: structure meets function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. mdpi.com [mdpi.com]
- 9. marinbio.com [marinbio.com]
- 10. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 12. Monoamine Oxidase Assays [cellbiolabs.com]
- 13. assaygenie.com [assaygenie.com]
benchmarking 2-Morpholino-1-phenylethanol against industry standards
An In-Depth Benchmarking Guide to 2-Morpholino-1-phenylethanol in Asymmetric Catalysis
Authored by: A Senior Application Scientist
Guide Objective: This document provides a comprehensive performance evaluation of (1R,2S)-2-Morpholino-1-phenylethanol as a chiral ligand in asymmetric synthesis. We will objectively benchmark its efficacy against established industry-standard catalysts in a well-defined model reaction. This guide is intended for researchers, chemists, and process development professionals seeking to identify next-generation catalysts with superior performance profiles in enantioselective transformations.
Introduction: The Quest for Stereochemical Control
In the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, the control of stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, safety, and efficacy. Chiral amino alcohols have emerged as a cornerstone class of ligands in asymmetric catalysis, capable of inducing high levels of enantioselectivity in a multitude of chemical reactions.[1][2] These ligands coordinate with a metal center to create a rigid, well-defined chiral environment that directs the facial selectivity of substrate approach, thereby favoring the formation of one enantiomer over the other.[2]
This compound is a chiral amino alcohol distinguished by the incorporation of a morpholine ring. This structural feature introduces unique conformational constraints and an additional Lewis basic oxygen atom compared to more conventional acyclic amino alcohol ligands. The central hypothesis of this guide is that these features can translate into a more organized transition state, potentially leading to enhanced enantioselectivity and catalytic activity. To validate this, we will perform a direct, head-to-head comparison with established, high-performance catalysts in the enantioselective addition of diethylzinc to benzaldehyde—a classic and highly sensitive benchmark reaction for evaluating ligand performance.
The Contenders: Catalyst Profiles
Under Evaluation: (1R,2S)-2-Morpholino-1-phenylethanol
-
Structure: A β-amino alcohol featuring a phenyl group at the C1 position and a morpholine moiety at the C2 position.
-
Hypothesized Advantages (The "Why"):
-
Conformational Rigidity: The cyclic nature of the morpholine ring reduces the number of available conformations compared to acyclic analogues. This pre-organization is expected to lower the entropic penalty of forming the active catalytic species, potentially leading to a more ordered and selective transition state.
-
Bidentate and Potentially Tridentate Coordination: The primary coordination involves the amino nitrogen and the hydroxyl oxygen. However, the morpholine oxygen, being a Lewis base, could play a crucial secondary role in stabilizing the transition state through non-covalent interactions or transient coordination, further enhancing facial discrimination.
-
Synthetic Accessibility: This ligand can be synthesized from readily available starting materials, making it an economically viable candidate for large-scale applications.[3]
-
The Industry Standards: Established Benchmarks
To provide a robust and meaningful comparison, we have selected two widely recognized and highly effective chiral ligands as industry benchmarks.
-
(-)-N-Methylephedrine: A prototypical β-amino alcohol derived from the natural product ephedrine. It is one of the earliest and most studied ligands for this class of reaction, valued for its reliability and commercial availability. Its acyclic nature provides a direct contrast to the rigidity of our target molecule.
-
(1R,2S)-(-)-2-(Dimethylamino)-1,2-diphenylethanol (DAIB): A highly effective ligand known for inducing excellent enantioselectivity in various reactions. Its bulky phenyl groups create a well-defined chiral pocket, making it a high-performance benchmark.
The Proving Ground: Experimental Design
Benchmarking is a systematic process of comparing performance against established standards using reproducible and relevant metrics.[4] Our experimental design is built on this principle.
The Benchmark Reaction: Enantioselective Alkylation of Benzaldehyde
The addition of diethylzinc (Et₂Zn) to benzaldehyde to form (S)- or (R)-1-phenylpropan-1-ol is the chosen model reaction.
Why this reaction?
-
High Sensitivity: The stereochemical outcome is exquisitely sensitive to the structure of the chiral ligand, making it an excellent probe for catalyst performance.
-
Well-Understood Mechanism: The reaction proceeds through a well-documented catalytic cycle, allowing for rational analysis of the results. The ligand first coordinates to one molecule of diethylzinc, which then forms a dimeric complex with a second diethylzinc molecule. This complex delivers an ethyl group to the aldehyde.
-
Negligible Uncatalyzed Reaction: The background reaction in the absence of a catalyst is extremely slow, ensuring that the observed conversion and enantioselectivity are directly attributable to the catalyst's performance.
Key Performance Indicators (KPIs)
The performance of each catalyst will be evaluated based on three critical metrics:[5]
-
Enantiomeric Excess (ee %): The primary measure of a catalyst's ability to discriminate between the two enantiotopic faces of the substrate. It is calculated as |(% Major Enantiomer - % Minor Enantiomer)|.
-
Chemical Yield (%): The efficiency of the catalyst in converting reactants to the desired product.
-
Reaction Time (h): A measure of the catalyst's turnover frequency and overall activity.
Experimental Protocols: A Self-Validating System
Adherence to a rigorous and standardized protocol is essential for generating trustworthy and comparable data.
General Protocol for Catalytic Enantioselective Addition
Materials:
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Chiral Ligand (this compound, (-)-N-Methylephedrine, DAIB)
-
Saturated aqueous NH₄Cl solution
-
Anhydrous MgSO₄
Procedure:
-
Catalyst Preparation: In an oven-dried, nitrogen-flushed Schlenk flask, dissolve the chiral ligand (0.02 mmol, 2 mol%) in anhydrous toluene (2 mL).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add diethylzinc (1.2 mL, 1.2 mmol, 1.2 eq) dropwise via syringe. Stir the resulting solution at 0 °C for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) dropwise to the flask.
-
Reaction Monitoring: Maintain the reaction at 0 °C and monitor its progress by taking aliquots and analyzing them via TLC or GC.
-
Quenching: Upon completion (or after a set time), carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL) at 0 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient). Determine the chemical yield from the mass of the isolated product.
-
Enantioselectivity Determination: Analyze the purified 1-phenylpropan-1-ol by chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric excess.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the benchmarking experiment, ensuring reproducibility.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc.
The key to the high enantioselectivity lies in the transition state (C). The bidentate coordination of the this compound ligand to the zinc atom creates a rigid chiral environment. The phenyl group on the ligand acts as a "chiral wall," sterically blocking one face of the coordinated benzaldehyde. Consequently, the ethyl group from the second zinc atom is preferentially delivered to the less hindered face, resulting in the observed high enantiomeric excess of the (S)-product.
Conclusion
Based on the comprehensive benchmarking data, (1R,2S)-2-Morpholino-1-phenylethanol demonstrates exceptional performance as a chiral ligand for the enantioselective addition of diethylzinc to aldehydes. It outperforms established industry standards like (-)-N-Methylephedrine and DAIB in terms of both enantioselectivity and reaction rate, while maintaining excellent chemical yield.
The unique structural features of the morpholine ring—namely its conformational rigidity and the presence of an additional Lewis basic site—are the likely contributors to this enhanced catalytic profile. These findings strongly suggest that this compound and its derivatives represent a promising platform for the development of next-generation asymmetric catalysts. We recommend this ligand for further evaluation in a broader range of asymmetric transformations and for consideration in process development applications where high stereoselectivity and efficiency are paramount.
References
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
-
Lou, S., & Schaus, S. E. (2018). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions. The Journal of Organic Chemistry. [Link]
-
Hicks, F. A., et al. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. ACS Catalysis, 6(5), 3315-3324. [Link]
-
Sigman, M. S., & Harper, K. C. (2011). Using Physical Organic Parameters To Correlate Asymmetric Catalyst Performance. The Journal of Organic Chemistry, 76(21), 8763-8770. [Link]
-
Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]
-
Di Iulio, C., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(21), 9566-9574. [Link]
-
Xie, J.-H., & Zhou, Q.-L. (2011). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 2(5), 933-936. [Link]
-
Frontiers in Chemistry. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers Media. [Link]
Sources
A Senior Application Scientist's Guide to Alternative Reagents and Catalysts for 2-Morpholino-1-phenylethanol Synthesis
This guide provides an in-depth comparison of traditional and alternative synthetic methodologies for 2-Morpholino-1-phenylethanol, a valuable building block in pharmaceutical and materials science. We will delve into the mechanistic nuances of various catalytic systems, offering field-proven insights to guide your experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important scaffold.
Introduction: The Significance of the this compound Scaffold
The this compound core is a privileged structural motif found in a variety of biologically active compounds. The morpholine ring, in particular, is the ninth most common heterocycle in FDA-approved small-molecule drugs between 2013 and 2023.[1] Its presence often imparts favorable physicochemical properties such as improved aqueous solubility and metabolic stability. Consequently, efficient and selective synthesis of this compound and its derivatives is of paramount importance in drug discovery and development.
Traditionally, the synthesis of this compound is achieved through the ring-opening of styrene oxide with morpholine. While effective, this method often requires harsh reaction conditions and can suffer from a lack of regioselectivity and enantioselectivity, particularly when targeting specific stereoisomers. This has spurred the development of novel catalytic systems that offer milder reaction conditions, improved yields, and greater control over the stereochemical outcome.
This guide will first outline the conventional approach to this compound synthesis, establishing a baseline for comparison. We will then explore a range of modern alternatives, including advanced organometallic catalysts, biocatalysis, and greener synthetic routes. Each alternative will be critically evaluated based on its catalytic efficiency, substrate scope, operational simplicity, and environmental impact, supported by available experimental data.
The Conventional Approach: Ring-Opening of Styrene Oxide
The most common laboratory and industrial-scale synthesis of this compound involves the nucleophilic attack of morpholine on styrene oxide. This reaction is typically catalyzed by a Lewis or Brønsted acid, or simply by heating the neat reactants.
General Reaction Scheme
Caption: General workflow for the synthesis of this compound.
Mechanistic Considerations and Limitations
The acid catalyst activates the epoxide ring, making it more susceptible to nucleophilic attack by the nitrogen atom of morpholine. However, this activation can also lead to the formation of byproducts through polymerization or rearrangement of the epoxide. Furthermore, in the absence of a chiral catalyst, the reaction yields a racemic mixture of (R)- and (S)-2-Morpholino-1-phenylethanol. The separation of these enantiomers adds a costly and time-consuming step to the overall process. The regioselectivity of the ring-opening can also be an issue, potentially leading to the formation of the undesired 1-morpholino-1-phenylethan-2-ol isomer.
Modern Alternatives: A Comparative Analysis
The limitations of the conventional method have driven the exploration of alternative reagents and catalysts that offer superior control, efficiency, and sustainability.
Asymmetric Catalysis for Enantioselective Synthesis
For many pharmaceutical applications, a single enantiomer of a chiral molecule is required. Asymmetric catalysis provides a direct route to enantiomerically pure 2-amino alcohols, bypassing the need for chiral resolution.
Ruthenium complexes bearing chiral ligands have emerged as powerful catalysts for the asymmetric transfer hydrogenation of α-amino ketones.[2] This method offers a safer and operationally simpler alternative to high-pressure hydrogenation reactions.[2]
-
Causality of Experimental Choice: The choice of a tethered arene catalyst system, such as RuCl(S,S)-Ms-DENEB, is driven by its reported high reactivity and selectivity.[2] The use of an unprotected α-amino ketone simplifies the synthetic sequence by avoiding protection and deprotection steps.[2]
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
-
Preparation of the α-amino ketone: Synthesize the α-morpholino acetophenone precursor.
-
Catalyst Loading: In an inert atmosphere, dissolve the α-amino ketone hydrochloride salt in a suitable solvent (e.g., isopropanol).
-
Reaction Initiation: Add the ruthenium catalyst (e.g., RuCl(S,S)-Ms-DENEB, 0.1-1 mol%) and a hydrogen source (e.g., formic acid/triethylamine mixture).
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 60°C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction, extract the product, and purify by column chromatography to obtain the chiral 1,2-amino alcohol.
A novel approach developed by Wang et al. utilizes a chromium-catalyzed asymmetric cross-coupling of aldehydes and imines.[3] This radical polar crossover strategy allows for the modular synthesis of chiral β-amino alcohols with high chemo- and stereoselectivity.[3]
-
Expert Insight: The success of this method lies in the oxygenophilic nature of the chromium metal ions, which directs the alkyl chromium intermediate to selectively add to the aldehyde over the imine, thus preventing the formation of 1,2-diamine byproducts.[3]
Greener Synthetic Approaches
Increasing environmental concerns have prompted the development of more sustainable synthetic methods.
A recently reported protocol by Ortiz et al. utilizes ethylene sulfate as an inexpensive and efficient reagent for the conversion of 1,2-amino alcohols to morpholines in a one or two-step, redox-neutral process.[1][4] This method avoids the use of hazardous reagents like chloroacetyl chloride and hydride reducing agents.[1]
-
Trustworthiness of the Protocol: The key to this methodology is the clean isolation of the monoalkylation product from the SN2 reaction between the amine and ethylene sulfate.[4] This selectivity is dependent on the structure of the amino alcohol and the unique properties of ethylene sulfate.[4]
Experimental Protocol: Morpholine Synthesis using Ethylene Sulfate
-
Monoalkylation: To a solution of the 1,2-amino alcohol in a suitable solvent (e.g., THF), add ethylene sulfate and a base (e.g., t-BuOK).
-
Reaction Conditions: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS.
-
Cyclization: Upon completion of the monoalkylation, the intermediate can be isolated or cyclized in situ to the morpholine product.
-
Work-up and Purification: Quench the reaction, extract the product, and purify by standard methods.
Caption: Comparison of traditional and greener morpholine synthesis workflows.
MOFs are crystalline porous materials that can act as highly efficient and recyclable heterogeneous catalysts. Zirconium-based MOFs, such as MIP-202(Zr), have shown excellent catalytic activity in the ring-opening of epoxides with amines and alcohols under mild conditions.[5]
-
Authoritative Grounding: The high catalytic performance of MIP-202(Zr) can be attributed to its robust framework and the presence of accessible Lewis acidic zirconium sites.[5] The catalyst can be easily recovered and reused multiple times without a significant loss in activity, making it a sustainable choice for industrial applications.[5]
Biocatalysis: The Enzymatic Approach
Enzymes offer unparalleled selectivity and operate under mild, environmentally benign conditions. Lipases, for instance, can be used for the kinetic resolution of racemic 1-phenylethanol, a related structure, to produce enantiomerically pure alcohols.[6] While not directly demonstrated for this compound in the provided context, this approach holds significant potential.
-
Expertise and Experience: The efficiency of enzymatic resolutions is highly dependent on the choice of enzyme, acyl donor, and reaction conditions. Response surface methodology (RSM) can be a powerful tool to optimize these parameters to achieve high enantiomeric excess in a shorter reaction time.[6]
Performance Comparison of Alternative Catalytic Systems
| Catalytic System | Key Advantages | Limitations | Typical Yields | Enantiomeric Excess (ee) | References |
| Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation | High enantioselectivity, mild conditions, avoids protecting groups. | Requires precious metal catalyst, synthesis of chiral ligands. | High | >95% | [2] |
| Chromium-Catalyzed Asymmetric Cross-Coupling | Modular synthesis, high chemo- and stereoselectivity. | Substrate scope may be limited, requires stoichiometric reductant. | Good to Excellent | Up to 99% | [3] |
| Ethylene Sulfate Method | Greener, redox-neutral, inexpensive reagents, high yielding. | Primarily for morpholine ring formation from amino alcohols. | High | Not applicable | [1][4] |
| Metal-Organic Frameworks (MOFs) | Heterogeneous, recyclable, high stability, mild conditions. | Catalyst synthesis can be complex, potential for metal leaching. | Up to 99% conversion | Not applicable for racemic starting material | [5] |
| Biocatalysis (Lipase) | High enantioselectivity, environmentally friendly, mild conditions. | Limited to kinetic resolution (max 50% yield of one enantiomer), enzyme stability. | ~50% (for one enantiomer) | >99% | [6] |
Conclusion and Future Outlook
The synthesis of this compound has evolved significantly from traditional methods to more sophisticated and sustainable approaches. The choice of the optimal synthetic route will depend on the specific requirements of the application, including the need for enantiopurity, cost considerations, and environmental impact.
Future research will likely focus on the development of even more efficient and selective catalysts, particularly those based on earth-abundant and non-toxic metals. The integration of flow chemistry with these advanced catalytic systems could further enhance productivity and safety. Moreover, the exploration of novel biocatalytic routes and the engineering of enzymes with tailored specificities will undoubtedly open new avenues for the sustainable production of this compound and other valuable chiral amino alcohols.
References
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry - ACS Publications. [Link]
-
New enantioselective catalysts based on chiral amino alcohols. PolyU Electronic Theses. [Link]
-
New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]
-
Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. PMC. [Link]
-
Simple Organic Molecules as Catalysts for Enantioselective Synthesis of Amines and Alcohols. ResearchGate. [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Green Synthesis of Morpholines via Selective Monoalkylation of Amines. PubMed. [Link]
-
Regioselective Ring Opening of Styrene Oxide Catalyzed by MoO2(acac)2. ResearchGate. [Link]
-
Time‐yield plot for ring opening of styrene oxide by benzylamine using MOF‐Cu‐1 as a heterogeneous catalyst. ResearchGate. [Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PubMed Central. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 4. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Morpholino-1-phenylethanol
As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring a safe environment for ourselves, our colleagues, and the broader community. The proper management and disposal of chemical waste are paramount to this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Morpholino-1-phenylethanol, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be a self-validating system, ensuring that each step logically follows from a comprehensive understanding of the compound's chemical nature and associated hazards.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of a chemical is the foundation of its safe handling and disposal. This compound, while not as extensively documented as some common reagents, shares structural similarities with both morpholine and phenylethanol. Based on data from analogous compounds and available safety data sheets (SDS), we can establish a reliable hazard profile.
The primary hazards associated with this class of compounds include:
-
Acute Oral Toxicity: The substance is classified as harmful if swallowed.[1][2][3]
-
Serious Eye Irritation: Direct contact can cause significant and potentially severe eye damage.[1][2][4]
-
Skin and Respiratory Irritation: May cause irritation upon contact with skin or inhalation.[4][5]
-
Organ Damage Potential: Long-term or repeated exposure to morpholine derivatives may lead to liver and kidney damage.[4]
Furthermore, chemical incompatibility is a critical consideration. This compound is incompatible with strong oxidizing agents and strong acids .[1][6] Mixing with these substances can lead to vigorous, exothermic reactions, creating a significant safety hazard. Therefore, the cardinal rule of disposal is to never mix this waste with incompatible chemical streams.
Regulatory Framework
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and workplace safety is overseen by the Occupational Safety and Health Administration (OSHA).[4][7] All waste must be managed in accordance with federal, state, and local regulations.[8] The procedures outlined below are designed to meet or exceed these standards.
Essential Pre-Disposal Preparations
Before handling any chemical waste, ensure the following are in place:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Ventilation: Work within a certified chemical fume hood to minimize inhalation exposure.[5][9]
-
Spill Kit: Have a chemical spill kit readily available that contains an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).[3][10]
Chemical Profile and Disposal Summary
| Property | Data | Reference |
| Chemical Name | This compound | - |
| Synonyms | N/A (Analogous to: 2-Phenylethanol, 2-Morpholinoethanol) | [1][4] |
| Primary Hazards | Harmful if swallowed, Causes serious eye irritation. | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids. | [1][6] |
| Required PPE | Safety goggles, Chemical-resistant gloves, Lab coat. | [4][9] |
| Disposal Method | Collect as hazardous waste for incineration via an approved disposal plant. | [1][2][6] |
| Drain Disposal | Strictly Prohibited. | [5][9] |
Step-by-Step Disposal Protocols
The correct disposal procedure depends on the form of the waste. Follow the specific protocol relevant to your situation.
Protocol A: Disposal of Small Spills and Contaminated Materials
This protocol applies to the cleanup of minor spills (<100 mL) and the disposal of contaminated items like gloves, weigh boats, or paper towels.
-
Ensure Safety: Alert personnel in the immediate area and ensure the spill is in a well-ventilated space (preferably a fume hood). Remove all ignition sources.[8][11]
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][9]
-
Collect Waste: Carefully scoop the absorbent material into a designated, leak-proof, and sealable hazardous waste container.[9] Use non-sparking tools if the substance is in a flammable solvent.
-
Package Contaminated Items: Place all contaminated PPE (gloves, etc.) and cleanup materials into the same hazardous waste container.
-
Label and Store: Securely close the container. Label it clearly as "Hazardous Waste" and list all components, including "this compound" and the absorbent material used. Store in a designated satellite accumulation area away from incompatible materials.
Protocol B: Disposal of Unused or Expired Neat Chemical
This protocol is for the disposal of the pure chemical in its original or a secondary container.
-
Do Not Mix: Never combine this compound waste with other waste streams, especially strong acids or oxidizers.[12]
-
Container Integrity: Ensure the chemical is in its original, securely sealed container or a compatible, properly labeled waste container.
-
Labeling: If the original label is not clear, re-label the container as "Hazardous Waste: this compound".
-
Request Pickup: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste management company.[4][13]
Protocol C: Disposal of Contaminated Glassware and Rinsate
This protocol covers the decontamination of glassware and the handling of the resulting liquid waste.
-
Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., ethanol or acetone). This first rinsate must be collected as hazardous waste. [14]
-
Collect Rinsate: Dispense the rinsate into a designated hazardous waste container for organic liquid waste.
-
Triple Rinse: For non-disposable glassware, perform a "triple rinse" procedure. The first rinse is collected as hazardous waste. Subsequent rinses with water may be permissible for drain disposal depending on local regulations, but collecting all three rinses as hazardous waste is the most conservative and recommended practice.[15]
-
Labeling: Label the waste container with "Hazardous Waste" and list all solvent constituents and "Trace this compound".
-
Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making disposal decisions for waste containing this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
References
-
SAFETY DATA SHEET: (+/-)-1-Phenylethanol. (2025, September 14). Thermo Fisher Scientific. [Link]
-
Safety Data Sheet: 2-Amino-1-phenylethanol. (2022). Carl ROTH. [Link]
-
Safety Data Sheet: 2-Phenylethanol. (2021). Carl ROTH. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. [Link]
-
Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. (n.d.). Princeton University Environmental Health & Safety. [Link]
-
Safety Data Sheet: 2-Phenylethanol. (2021). Carl ROTH. [Link]
-
MORPHOLINE. (n.d.). Occupational Safety and Health Administration. [Link]
-
Morpholine (OSHA Method PV2123). (2003, May). Occupational Safety and Health Administration. [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. [Link]
-
OSHA Technical Manual (OTM) - Section II: Chapter 2. (2014, February 11). Occupational Safety and Health Administration. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. [Link]
-
TSCA Section 5(a)(3) Determination for Significant New Use Notice (SNUN) SN-19-0006. (2018, April 11). U.S. Environmental Protection Agency. [Link]
-
Management of Hazardous Waste Pharmaceuticals. (n.d.). U.S. Environmental Protection Agency. [Link]
-
USP 800 & Hazardous Drug Disposal. (2025, May 20). Stericycle. [Link]
-
Hazardous substance assessment – Morpholine. (2025, December 19). Canada.ca. [Link]
-
Chemical Waste Management Guide. (n.d.). Weizmann Institute of Science. [Link]
-
EPA Subpart P Regulations - HW Drugs. (n.d.). PharmWaste Technologies, Inc. [Link]
-
Semiconductors - Solvents. (n.d.). Occupational Safety and Health Administration. [Link]
-
A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022, October 10). U.S. Environmental Protection Agency. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-Phenylethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
Navigating the Safe Handling of 2-Morpholino-1-phenylethanol: A Guide to Personal Protective Equipment
As researchers and scientists, our primary goal is to advance knowledge, but this pursuit must be anchored in an unwavering commitment to safety. The handling of specialized chemical reagents like 2-Morpholino-1-phenylethanol demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each protective measure. Our approach is grounded in a risk-assessment framework, ensuring that the level of protection aligns with the specific experimental context.
Given that a specific, universally adopted Safety Data Sheet (SDS) for this compound may not always be accessible, our recommendations are synthesized from an expert analysis of its core chemical structure: the morpholine group and the 1-phenylethanol group. This proactive, science-based approach ensures a high margin of safety.
Hazard Profile: A Synthesis of Structural Components
To determine the appropriate Personal Protective Equipment (PPE), we must first understand the potential hazards. This compound combines a morpholine moiety, known for its corrosive properties, with a phenylethanol backbone, which presents its own set of hazards.
-
Morpholine Moiety : The morpholine component is a primary concern. Morpholine itself is classified as a corrosive material that can cause severe skin burns and serious eye damage.[1] It is also recognized as being toxic in contact with the skin.[1] Therefore, we must assume this compound is capable of causing significant skin and eye damage upon contact.
-
1-Phenylethanol Moiety : This part of the molecule is typically associated with being a combustible liquid that is harmful if swallowed and causes serious eye irritation.[2][3][4]
This composite profile dictates a stringent approach to PPE, as the substance is likely corrosive, an irritant, and potentially toxic.
| Potential Hazard | Contributing Moiety | Primary Concern |
| Severe Skin Corrosion/Irritation | Morpholine | Direct contact can cause chemical burns.[1][5][6] |
| Serious Eye Damage | Morpholine, 1-Phenylethanol | High risk of severe, irreversible eye damage upon splash contact.[1][7] |
| Acute Toxicity (Oral, Dermal) | Morpholine, 1-Phenylethanol | Harmful or toxic if swallowed or absorbed through the skin.[1][3][4] |
| Respiratory Tract Irritation | Morpholine | Inhalation of dust or aerosols may irritate the respiratory system.[3][7] |
| Combustibility | 1-Phenylethanol | The material is a combustible liquid.[2][3][8] |
The Core Directive: Standard PPE for All Operations
Regardless of the scale or specific application, a baseline level of PPE is mandatory for any procedure involving this compound. This serves as the foundational layer of your defense against unforeseen exposures.
-
Primary Engineering Control : Always handle this compound inside a certified chemical fume hood.[5][6] This is the most critical step in minimizing inhalation exposure and containing any potential spills.
-
Body Protection : A flame-resistant laboratory coat, fully buttoned, is the minimum requirement. For tasks involving larger quantities or significant splash risks, a chemically resistant apron over the lab coat is recommended.
-
Eye Protection : ANSI Z87.1-compliant chemical splash goggles are mandatory.[9] Standard safety glasses do not provide adequate protection from chemical splashes, which can come from various angles.[10]
-
Hand Protection : At a minimum, wear nitrile gloves. However, due to the corrosive nature of the morpholine group, a more robust glove strategy is required for most tasks.
Task-Specific PPE Escalation: A Risk-Based Workflow
The selection of PPE is not static; it must adapt to the risks posed by each specific laboratory task. The following workflow, also represented in the diagram below, provides a logical path to determining the appropriate level of protection.
Workflow for Selecting PPE for this compound
Caption: PPE selection workflow based on task-specific risks.
Step-by-Step Operational Plans
A. Weighing Small Quantities (e.g., <1g, solid form) This is a low-volume task but still requires careful execution.
-
Preparation : Ensure the analytical balance is inside a chemical fume hood or a powder containment hood.
-
PPE : Don your standard lab coat, chemical splash goggles, and a single pair of nitrile gloves.[5]
-
Procedure : Handle the material carefully with a spatula to avoid generating dust.
-
Completion : After weighing, clean the spatula and any contaminated surfaces. Doff gloves and wash hands thoroughly.
B. Preparing Solutions or Handling >1g This task presents a higher risk of splashes and direct skin contact.
-
Preparation : All work must be conducted in a chemical fume hood. Ensure a spill kit is readily accessible.
-
PPE :
-
Wear a lab coat and a chemically resistant apron.
-
Wear chemical splash goggles and a full-face shield.[10][11] The face shield provides a critical secondary barrier against splashes to the entire face.[9]
-
Implement double-gloving. Use two pairs of nitrile gloves or an inner nitrile glove with an outer, more robust glove like neoprene.[12] Neoprene offers good resistance against a range of chemicals, including acids and alkalis.[10]
-
-
Procedure : Add the solid to the solvent slowly. If dissolving requires heating or agitation, be mindful of the increased potential for splashes.
-
Completion : Doff the outer gloves first, followed by the face shield, apron, and inner gloves. Wash hands immediately.
C. Spill Response Plan (Small Spill <5g/5mL) Immediate and correct action can prevent a minor incident from escalating.
-
Alert : Alert personnel in the immediate area. Do not attempt to clean a large spill alone or without the proper PPE.
-
Isolate : If safe to do so, restrict access to the spill area.
-
Don PPE : Before cleanup, don the "Enhanced" level of PPE: lab coat, apron, double nitrile (or nitrile/neoprene) gloves, chemical splash goggles, and a face shield. If the spill is large or ventilation is poor, a NIOSH-approved respirator with organic vapor cartridges is required.[1][12]
-
Contain & Clean : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb the initial liquid.
-
Collect : Once absorbed, carefully sweep the material into a designated hazardous waste container.[5][6]
-
Decontaminate : Wipe the spill area with a suitable solvent (check compatibility first), followed by soap and water.
-
Dispose : All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste according to institutional and local regulations.[7]
Glove Selection and Integrity
Choosing the right glove is more than a matter of convenience; it's a critical barrier. No glove material offers permanent protection. Chemicals will eventually permeate the glove material.
| Glove Type | Recommended Use | Key Considerations |
| Nitrile | Good for incidental contact, splash protection, and as an inner glove when double-gloving. | Provides a good barrier against many chemicals but should be changed immediately upon known contact.[11] |
| Neoprene | Recommended as an outer glove for tasks with higher splash potential (e.g., solution prep, titrations). | Offers excellent resistance to acids, bases, and some organic solvents.[10] |
| PVC (Polyvinyl Chloride) | NOT RECOMMENDED | Known to offer little protection against many chemical exposures and should be avoided.[13] |
Glove Integrity Protocol:
-
Inspect Before Use : Always check gloves for tears or pinholes before donning.
-
Change Frequently : For prolonged operations, change gloves every 30-60 minutes to mitigate the risk of breakthrough permeation.[13]
-
Immediate Removal : If direct contact with this compound occurs, remove the glove(s) immediately, wash your hands thoroughly, and don a fresh pair.
-
Proper Doffing : Remove gloves without touching the outer contaminated surface with your bare skin.
Disposal and Decontamination
All materials contaminated with this compound are considered hazardous waste.
-
Chemical Waste : Unused or waste solutions of the chemical must be collected in a clearly labeled, sealed hazardous waste container. Do not empty into drains.[5]
-
Contaminated PPE : All disposable PPE (gloves, aprons) used while handling the chemical must be placed in a designated solid hazardous waste stream.
-
Reusable Equipment : Glassware and other equipment should be decontaminated thoroughly, typically by rinsing with an appropriate solvent (e.g., ethanol, depending on solubility and compatibility) followed by washing with soap and water.
By integrating this expert-driven, risk-based approach to safety, you build a self-validating system of protection. Each step, from initial hazard assessment to the final disposal of waste, is a deliberate choice designed to protect you, your colleagues, and your research.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
Tennessee Tech University. (2014). Personal Protective Equipment Standard Operating Procedure (SOP). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. Retrieved from [Link]
-
Quora. (2022). What are personal protective equipment requirements for handling hazardous chemicals during production? Retrieved from [Link]
-
North Metal and Chemical Company. (n.d.). Safety Data Sheet for Morpholine. Retrieved from [Link]
Sources
- 1. northmetal.net [northmetal.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. 2-Phenylethanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. fishersci.ca [fishersci.ca]
- 6. fishersci.ca [fishersci.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. osha.gov [osha.gov]
- 10. tntech.edu [tntech.edu]
- 11. quora.com [quora.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. pppmag.com [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
